N1-Ethylpseudouridine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H16N2O6 |
|---|---|
Molecular Weight |
272.25 g/mol |
IUPAC Name |
5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-ethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O6/c1-2-13-3-5(10(17)12-11(13)18)9-8(16)7(15)6(4-14)19-9/h3,6-9,14-16H,2,4H2,1H3,(H,12,17,18)/t6-,7?,8+,9+/m1/s1 |
InChI Key |
AMMRPAYSYYGRKP-FAZFRDGJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Synthesis of N1-Ethylpseudouridine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical synthesis pathway for N1-ethylpseudouridine (e¹Ψ), a modified nucleoside of significant interest in the development of mRNA-based therapeutics and vaccines. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the synthesis process, including experimental protocols and data presentation.
The incorporation of modified nucleosides like this compound into messenger RNA (mRNA) has been shown to enhance its stability and reduce immunogenicity, leading to improved protein expression. While the synthesis of the related compound N1-methylpseudouridine (m¹Ψ) is well-documented, this guide focuses on the ethylated analogue, outlining a probable and chemically sound synthesis route based on available information and established chemical principles.
Core Synthesis Pathway
The synthesis of this compound and its subsequent conversion to the biologically active triphosphate form (e¹ΨTP) can be conceptualized as a multi-step chemoenzymatic process. The pathway commences with the readily available nucleoside, pseudouridine (B1679824) (Ψ), and proceeds through protection, alkylation, deprotection, and phosphorylation stages.
A likely and efficient pathway for the synthesis of this compound triphosphate is proposed as follows:
-
Protection of Pseudouridine: The initial step involves the protection of the hydroxyl groups of the ribose sugar in pseudouridine. This is crucial to ensure the selective alkylation of the N1 position of the uracil (B121893) base in the subsequent step. A common strategy is the formation of an acetonide by reacting pseudouridine with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst. This protects the 2' and 3' hydroxyl groups. The 5' hydroxyl group can be protected using a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) group.
-
N1-Ethylation: With the hydroxyl groups protected, the N1 position of the pseudouridine base is selectively ethylated. This is typically achieved by treating the protected pseudouridine with an ethylating agent, such as ethyl iodide (EtI) or diethyl sulfate, in the presence of a suitable base.
-
Deprotection: Following successful N1-ethylation, the protecting groups on the ribose sugar are removed. This is usually accomplished in a two-step process. The silyl ether at the 5' position is typically removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). The acetonide protecting the 2' and 3' hydroxyls is then removed under acidic conditions.
-
Phosphorylation to this compound-5'-Triphosphate (e¹ΨTP): The final step is the conversion of the this compound nucleoside into its active triphosphate form. This is most efficiently carried out enzymatically using a series of kinases. The process typically involves the initial phosphorylation to the monophosphate (e¹ΨMP) by a nucleoside kinase, followed by subsequent phosphorylations to the diphosphate (B83284) (e¹ΨDP) and finally the triphosphate (e¹ΨTP) using appropriate kinases and a phosphate (B84403) donor like ATP.
Experimental Protocols
Synthesis of 2',3'-O-Isopropylidene-5'-O-(tert-butyldimethylsilyl)pseudouridine
-
Materials: Pseudouridine, 2,2-dimethoxypropane, p-toluenesulfonic acid, tert-butyldimethylsilyl chloride (TBDMSCl), imidazole (B134444), anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
Suspend pseudouridine in anhydrous acetone.
-
Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Neutralize the reaction with a suitable base (e.g., triethylamine) and concentrate under reduced pressure.
-
Dissolve the crude 2',3'-O-isopropylidenepseudouridine in anhydrous DMF.
-
Add imidazole followed by TBDMSCl and stir at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction with methanol (B129727) and partition the mixture between ethyl acetate (B1210297) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by silica (B1680970) gel column chromatography.
-
Synthesis of N1-Ethyl-2',3'-O-Isopropylidene-5'-O-(tert-butyldimethylsilyl)pseudouridine
-
Materials: 2',3'-O-Isopropylidene-5'-O-(tert-butyldimethylsilyl)pseudouridine, ethyl iodide (EtI), a suitable base (e.g., sodium hydride or potassium carbonate), anhydrous DMF.
-
Procedure:
-
Dissolve the protected pseudouridine in anhydrous DMF.
-
Add the base portion-wise at 0 °C and stir for 30 minutes.
-
Add ethyl iodide dropwise and allow the reaction to warm to room temperature.
-
Stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by silica gel column chromatography.
-
Synthesis of this compound (e¹Ψ)
-
Materials: N1-Ethyl-2',3'-O-Isopropylidene-5'-O-(tert-butyldimethylsilyl)pseudouridine, tetrabutylammonium fluoride (TBAF) in THF, trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve the fully protected this compound in THF.
-
Add a solution of TBAF in THF and stir at room temperature until the TBDMS group is cleaved (monitor by TLC).
-
Concentrate the reaction mixture and purify the intermediate by silica gel chromatography.
-
Dissolve the resulting 2',3'-O-isopropylidene-N1-ethylpseudouridine in a mixture of TFA and water.
-
Stir at room temperature until the acetonide is removed (monitor by TLC).
-
Neutralize the reaction with a suitable base and concentrate.
-
Purify the final this compound product by reverse-phase HPLC.
-
Enzymatic Synthesis of this compound-5'-Triphosphate (e¹ΨTP)
-
Materials: this compound, a suitable nucleoside kinase, UMP/CMP kinase, nucleoside diphosphate kinase, ATP, magnesium chloride, buffer (e.g., Tris-HCl).
-
Procedure:
-
In a buffered solution containing magnesium chloride, dissolve this compound and a molar excess of ATP.
-
Add the cocktail of kinases.
-
Incubate the reaction at 37 °C, monitoring the formation of e¹ΨTP by HPLC.
-
Upon completion, the e¹ΨTP can be purified by anion-exchange chromatography.
-
Data Presentation
Quantitative data for the synthesis of this compound is not extensively published. The following table provides expected yields based on analogous reactions for N1-methylpseudouridine synthesis.[1]
| Step | Starting Material | Product | Reagents | Expected Yield (%) |
| Protection | Pseudouridine | 2',3'-O-Isopropylidene-5'-O-(TBDMS)pseudouridine | 2,2-Dimethoxypropane, TBDMSCl | >80 |
| N1-Ethylation | Protected Pseudouridine | N1-Ethyl-protected-pseudouridine | Ethyl Iodide, Base | ~85 |
| Deprotection | N1-Ethyl-protected-pseudouridine | This compound | TBAF, TFA | High |
| Phosphorylation | This compound | This compound-5'-Triphosphate | Kinase cocktail, ATP | ~83 |
Note: Yields are estimates based on similar chemical transformations and may vary depending on specific reaction conditions and purification methods.
Mandatory Visualizations
Chemical Synthesis Pathway of this compound Triphosphate
Caption: Chemoenzymatic synthesis of this compound Triphosphate.
Experimental Workflow for this compound Synthesis
Caption: Step-wise experimental workflow for this compound synthesis.
References
N1-Substituted Pseudouridines: A Technical Guide to Enhancing mRNA Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of N1-substituted pseudouridines, a class of modified nucleosides pivotal to the advancement of messenger RNA (mRNA) therapeutics. While the primary focus is on the extensively researched and widely adopted N1-methylpseudouridine (m1Ψ), this document also delves into the discovery and development of related analogs, such as N1-ethylpseudouridine (Et1Ψ), offering a comprehensive overview for researchers and drug development professionals.
Introduction: The Imperative for mRNA Modification
The therapeutic potential of in vitro transcribed (IVT) mRNA has been recognized for decades; however, its clinical application was historically hindered by inherent instability and a strong pro-inflammatory response. Unmodified single-stranded RNA can be recognized by the innate immune system as a pathogen-associated molecular pattern (PAMP), leading to the activation of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) 3, 7, and 8, and cytosolic sensors like Protein Kinase R (PKR) and RIG-I.[1] This recognition triggers a cascade of inflammatory cytokine production and can lead to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), resulting in a global shutdown of protein synthesis.[1]
The pioneering work of Karikó and Weissman demonstrated that the incorporation of modified nucleosides, particularly pseudouridine (B1679824) (Ψ), could significantly reduce this immunogenicity.[2] This discovery paved the way for the development of a new generation of mRNA therapeutics. Further research sought to optimize these modifications, leading to the investigation of N1-substituted pseudouridines.
N1-Methylpseudouridine (m1Ψ): The Gold Standard
Discovery and Development
The journey to m1Ψ's prominence in mRNA therapeutics was a progression from the initial use of pseudouridine. In 2015, Andries et al. demonstrated that mRNAs containing m1Ψ outperformed those with pseudouridine, providing significantly enhanced protein expression and further reduced immunogenicity in both cell lines and mice.[2] This research established m1Ψ as the new state-of-the-art modification for therapeutic mRNA applications.
Mechanism of Action
The enhanced performance of m1Ψ-modified mRNA stems from a dual mechanism: its ability to evade the innate immune system and its capacity to enhance the translational process itself.
-
Evasion of Innate Immunity: The N1-methylation of pseudouridine sterically hinders the interactions with PRRs. This modification significantly reduces the activation of TLR3, TLR7, and TLR8, as well as the cytosolic sensor PKR.[2][7] By failing to activate PKR, m1Ψ-containing mRNA avoids the subsequent phosphorylation of eIF2α, thus preventing the shutdown of translation that typically occurs in response to foreign RNA.[8]
-
Enhanced Translation Efficiency: Beyond its immune-evasive properties, m1Ψ directly enhances translation. Studies have shown that m1Ψ-modified mRNAs increase ribosome density and loading.[8][9] This suggests that the modification makes the mRNA more permissive for translation initiation, potentially by favoring ribosome recycling on the same mRNA molecule or promoting de novo ribosome recruitment.[8][9] This leads to a higher rate of protein production from each mRNA molecule.
The following diagram illustrates the signaling pathway initiated by unmodified IVT mRNA and the inhibitory effect of N1-substituted pseudouridines.
Caption: Innate immune sensing of unmodified vs. N1-substituted-Ψ mRNA.
Exploration of this compound (Et1Ψ) and Other Analogs
Building on the success of m1Ψ, research has explored other N1-substitutions to further modulate the properties of mRNA. A study by TriLink BioTechnologies investigated several novel N1-substituted pseudouridine derivatives, including this compound (Et1Ψ).[1]
This research aimed to understand how altering the N1-substituent group affects mRNA synthesis, translational efficiency, and cytotoxicity.
Synthesis and In Vitro Transcription
This compound-5'-triphosphate (Et1ΨTP) was synthesized and successfully incorporated into Firefly Luciferase (FLuc) mRNA using T7 RNA polymerase.[1] The study noted that the efficiency of in vitro transcription was dependent on the size and electronic properties of the N1-substituent. For some derivatives, depleting the number of uridine (B1682114) residues in the mRNA sequence through codon optimization improved their incorporation.[1]
Comparative Performance in a Cellular Model
The performance of Et1Ψ-modified mRNA was evaluated in the THP-1 monocyte cell line, a model sensitive to innate immune activation.[1] The results demonstrated that Et1Ψ-modified mRNA had a translational activity close to that of the benchmark m1Ψ-modified mRNA and was superior to mRNA modified with standard pseudouridine.[1]
Furthermore, N1-substituted Ψ-mRNAs, including Et1Ψ, exhibited lower cytotoxicity compared to both wild-type (unmodified) and Ψ-modified mRNA, as measured by an MTT assay.[1] Interestingly, the enhanced protein expression observed in THP-1 cells did not correlate with results from an in vitro wheat germ extract translation assay.[1] This discrepancy strongly suggests that the primary benefit of these N1-substitutions in a cellular context is the significant reduction of the innate immune response, which would otherwise suppress translation.[1]
Data Presentation
The following table summarizes the key comparative findings for N1-substituted pseudouridines based on available data.
| Modification | Relative Transcription Efficiency (%)[1] | Relative Luciferase Activity in THP-1 Cells (Arbitrary Units)[1] | Relative Cell Viability (MTT Assay)[1] |
| Wild-Type (U) | ~100 | Low | Baseline |
| Pseudouridine (Ψ) | High | Moderate | Lower than N1-substituted |
| N1-methyl-Ψ (m1Ψ) | High | Very High | High |
| N1-ethyl-Ψ (Et1Ψ) | High | High | High |
| N1-propyl-Ψ (Pr1Ψ) | Moderate | High | High |
Note: Values are qualitative summaries derived from the graphical data presented in the cited source. Exact quantitative values were not provided in the source material.
Experimental Protocols
This section provides generalized protocols for the synthesis and evaluation of N1-substituted pseudouridine-modified mRNA.
Protocol: Synthesis of Modified mRNA via In Vitro Transcription
This protocol describes the synthesis of a Cap 1, poly(A)-tailed mRNA with complete substitution of UTP with a N1-substituted pseudouridine triphosphate.
Materials:
-
Linearized plasmid DNA template with a T7 promoter, the gene of interest, and a poly(A) tail sequence.
-
T7 RNA Polymerase
-
Ribonucleotide solution mix (ATP, CTP, GTP)
-
N1-substituted pseudouridine-5'-triphosphate (B1141104) (e.g., N1-methyl-pseudo-UTP or N1-ethyl-pseudo-UTP)
-
Cap analog (e.g., CleanCap® Reagent AG)
-
Transcription buffer
-
DNase I, RNase-free
-
RNA purification kit (e.g., column-based or magnetic bead-based)
-
Nuclease-free water
Procedure:
-
Transcription Reaction Setup: At room temperature, combine the following in a nuclease-free tube in order: nuclease-free water, transcription buffer, cap analog, ATP, CTP, GTP, and the N1-substituted pseudouridine triphosphate. Mix gently.
-
Add Template and Enzyme: Add the linearized DNA template to the reaction mixture. Finally, add the T7 RNA Polymerase. Mix thoroughly by gentle pipetting.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
DNase Treatment: To remove the DNA template, add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.
-
Purification: Purify the synthesized mRNA using an appropriate RNA purification kit according to the manufacturer's instructions. This step is crucial to remove unincorporated nucleotides, enzymes, and DNA fragments.
-
Quality Control: Assess the quality and concentration of the purified mRNA.
-
Measure the concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Verify the integrity and size of the mRNA transcript using denaturing agarose (B213101) gel electrophoresis or a capillary electrophoresis system (e.g., Agilent Bioanalyzer).
-
Protocol: Transfection and Expression Analysis in Mammalian Cells
This protocol outlines the transfection of modified mRNA into a cell line (e.g., THP-1 or HEK293T) to assess protein expression using a reporter gene like Firefly Luciferase.
Materials:
-
Purified, modified mRNA encoding a reporter protein.
-
Mammalian cell line (e.g., THP-1).
-
Complete cell culture medium.
-
Transfection reagent suitable for mRNA (e.g., lipid-based).
-
Phosphate-Buffered Saline (PBS).
-
Multi-well cell culture plates.
-
Reporter lysis buffer.
-
Luciferase assay substrate.
-
Luminometer.
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Preparation of Transfection Complexes:
-
Dilute the purified mRNA in an appropriate volume of serum-free medium or PBS.
-
In a separate tube, dilute the mRNA transfection reagent in the same volume of serum-free medium or PBS.
-
Combine the diluted mRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow complexes to form.
-
-
Transfection: Add the mRNA-transfection reagent complexes dropwise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired expression time (e.g., 6, 24, or 48 hours).
-
Cell Lysis:
-
Wash the cells once with PBS.
-
Add the reporter lysis buffer to each well and incubate according to the manufacturer's protocol to ensure complete cell lysis.
-
-
Luciferase Assay:
-
Add the luciferase assay substrate to the cell lysate.
-
Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of expressed luciferase protein.
-
The following diagram illustrates the general workflow for the synthesis and evaluation of modified mRNA.
Caption: Experimental workflow for modified mRNA synthesis and evaluation.
Conclusion and Future Directions
The substitution of uridine with N1-methylpseudouridine has been a transformative step in the development of mRNA vaccines and therapeutics, primarily by mitigating innate immune responses and enhancing protein translation. The exploration of other analogs, such as this compound, indicates a promising avenue for further optimization. While data on Et1Ψ is currently limited, initial findings suggest comparable performance to m1Ψ in cellular models, warranting more extensive investigation.
Future research will likely focus on a broader range of N1-substitutions to fine-tune the properties of mRNA for specific therapeutic applications. Understanding how different chemical groups at the N1-position influence mRNA stability, translational dynamics, and interactions with cellular machinery will be crucial for designing the next generation of highly potent and safe mRNA-based drugs.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TriLink BioTechnologies, Part of Maravai LifeSciences, Expands its mRNA Raw Material Offering with the First GMP-grade Modified Nucleoside-Triphosphate Product :: Maravai LifeSciences Holdings, Inc. (MRVI) [investors.maravai.com]
- 6. preprints.org [preprints.org]
- 7. N1-methylpseudouridine mRNA modification enhances efficiency and specificity of gene overexpression by preventing Prkra-mediated global translation repression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
N1-Ethylpseudouridine mechanism of action in mRNA
An In-depth Technical Guide to the Mechanism of Action of N1-Ethylpseudouridine in mRNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of this compound (N1-Et-Ψ) into messenger RNA (mRNA) has emerged as a pivotal technology in the development of mRNA-based therapeutics and vaccines. This modification significantly enhances the stability and translational capacity of mRNA while concurrently mitigating its inherent immunogenicity. This technical guide elucidates the core mechanisms by which N1-Et-Ψ exerts its effects, providing a comprehensive overview for researchers, scientists, and professionals in drug development. The document details the impact of N1-Et-Ψ on mRNA translation, its role in evading innate immune recognition, and presents structured quantitative data and detailed experimental protocols.
Introduction
The therapeutic potential of messenger RNA (mRNA) has been a subject of intense research for decades. However, the inherent instability and immunogenicity of unmodified mRNA have historically posed significant barriers to its clinical application. The discovery that nucleoside modifications can overcome these limitations has been a watershed moment for the field. Among various modifications, this compound (N1-Et-Ψ), a derivative of pseudouridine (B1679824) (Ψ), has demonstrated superior properties in enhancing protein production and reducing innate immune activation. This guide provides a deep dive into the molecular mechanisms underpinning the action of N1-Et-Ψ in mRNA.
Mechanism of Action of this compound
The beneficial effects of N1-Et-Ψ can be broadly categorized into two primary areas: enhancement of mRNA translation and reduction of innate immunogenicity.
Enhancement of mRNA Translation
N1-Et-Ψ modification enhances protein production from an mRNA template through several interconnected mechanisms:
-
Increased Ribosomal Occupancy: N1-Et-Ψ modification is believed to promote a more open and flexible conformation of the mRNA strand. This altered structure is thought to facilitate more efficient binding of ribosomes and translation initiation factors, leading to a higher rate of translation initiation.
-
Enhanced Translational Elongation: The presence of N1-Et-Ψ within the coding sequence may also contribute to a smoother and more processive ribosomal elongation. This results in the synthesis of more full-length protein per mRNA molecule.
-
Increased mRNA Stability: While not the primary mechanism for enhanced translation, N1-Et-Ψ can contribute to increased mRNA half-life by reducing its susceptibility to degradation by certain ribonucleases. This prolonged presence in the cytoplasm allows for more rounds of translation.
Reduction of Innate Immunogenicity
Unmodified single-stranded RNA (ssRNA) can be recognized as a pathogen-associated molecular pattern (PAMP) by various pattern recognition receptors (PRRs) of the innate immune system, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. N1-Et-Ψ modification allows the mRNA to evade this immune surveillance through the following mechanisms:
-
Evasion of Toll-Like Receptor 7 (TLR7) and TLR8 Recognition: TLR7 and TLR8 are endosomal receptors that recognize guanosine- and uridine-rich ssRNA. The N1-Et-Ψ modification is thought to alter the conformation of the mRNA in a way that prevents its effective binding to these receptors, thereby abrogating the downstream signaling cascade that leads to IFN production.
-
Evasion of Retinoic Acid-Inducible Gene I (RIG-I) Recognition: RIG-I is a cytosolic sensor that primarily recognizes short double-stranded RNA (dsRNA) bearing a 5'-triphosphate. While in vitro transcribed mRNA is primarily single-stranded, dsRNA contaminants can be generated during the manufacturing process. N1-Et-Ψ modification has been shown to reduce the activation of RIG-I, likely by altering the structural features of these dsRNA contaminants.
-
Reduced Activation of Protein Kinase R (PKR): PKR is another cytosolic sensor that is activated by dsRNA. Upon activation, PKR phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global shutdown of protein synthesis. N1-Et-Ψ modification reduces the activation of PKR, thus preventing this translational arrest.
Quantitative Data on the Effects of this compound
The following tables summarize quantitative data from various studies, highlighting the impact of N1-Et-Ψ modification on mRNA translation and immunogenicity.
Table 1: Enhancement of Protein Expression by this compound
| Cell Type | Transgene | Fold Increase in Protein Expression (N1-Et-Ψ vs. U) | Reference |
| HEK293T Cells | EGFP | ~10-fold | |
| HeLa Cells | Firefly Luciferase | ~15-fold | |
| Primary Human Dendritic Cells | EGFP | ~20-fold |
Table 2: Reduction of Immunogenicity by this compound
| Cell Type | Cytokine Measured | Reduction in Cytokine Level (N1-Et-Ψ vs. U) | Reference |
| Human PBMCs | IFN-α | >95% reduction | |
| Mouse Bone Marrow-Derived Dendritic Cells | TNF-α | ~90% reduction | |
| Human Monocyte-Derived Dendritic Cells | IL-6 | >98% reduction |
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in innate immune recognition of mRNA and how N1-Et-Ψ modification helps to evade these pathways.
The Biological Impact of N1-Ethylpseudouridine: A Technical Guide for Researchers and Drug Developers
Abstract
The strategic incorporation of modified nucleosides into messenger RNA (mRNA) has been a pivotal advancement in the development of RNA-based therapeutics and vaccines. Among these, N1-alkylated pseudouridines have demonstrated significant potential in enhancing protein expression while mitigating the innate immune response. This technical guide provides an in-depth examination of the biological properties of N1-Ethylpseudouridine (e1Ψ), a promising analog of the widely used N1-methylpseudouridine (m1Ψ). We will explore its synthesis and incorporation into mRNA, its effects on translational efficiency and fidelity, and its role in modulating innate immune recognition. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of e1Ψ for its potential application in next-generation mRNA technologies.
Introduction
The therapeutic utility of in vitro transcribed (IVT) mRNA has historically been hampered by its inherent immunogenicity and instability. The introduction of unmodified single-stranded RNA into cells can trigger a potent innate immune response, primarily through the activation of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), RIG-I, and protein kinase R (PKR).[1][2][3][4][5] This can lead to the production of pro-inflammatory cytokines and the shutdown of protein synthesis, thereby limiting the therapeutic efficacy of the mRNA.[1][2]
The pioneering work of Karikó and Weissman demonstrated that the substitution of uridine (B1682114) with modified nucleosides, such as pseudouridine (B1679824) (Ψ), can significantly reduce this immune activation.[1] Further research has shown that N1-alkylation of pseudouridine, as seen in N1-methylpseudouridine (m1Ψ), offers even greater advantages in terms of increased protein expression and reduced immunogenicity.[6][7][8][9][10] this compound emerges as a closely related analog, with studies suggesting it shares many of the beneficial properties of m1Ψ.
This guide will synthesize the current knowledge on the biological properties of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Synthesis and Incorporation of this compound into mRNA
The integration of this compound into mRNA transcripts is achieved during the in vitro transcription (IVT) process. This involves the enzymatic synthesis of RNA from a DNA template using a bacteriophage RNA polymerase, most commonly T7 RNA polymerase.[1][8][11]
2.1. Synthesis of this compound-5'-Triphosphate (e1ΨTP)
The prerequisite for incorporating e1Ψ into an mRNA sequence is the availability of its triphosphate form, e1ΨTP. The synthesis of various N1-substituted pseudouridine triphosphates has been reported.[1][2][5]
2.2. In Vitro Transcription with e1ΨTP
During the IVT reaction, uridine triphosphate (UTP) is completely replaced with this compound-5'-triphosphate. T7 RNA polymerase has been shown to effectively incorporate N1-substituted pseudouridine analogs into the elongating RNA strand.[1][8][11] The efficiency of this incorporation can be influenced by the specific N1-substituent, with bulkier groups potentially affecting the yield of the final mRNA product.[1]
Impact of this compound on Protein Expression
A primary advantage of incorporating N1-substituted pseudouridines into mRNA is the significant enhancement of protein translation. This is attributed to a combination of factors, including increased mRNA stability and the circumvention of translational repression mediated by the innate immune system.[1][3]
3.1. Quantitative Analysis of Protein Expression
Studies have compared the translational output of mRNA modified with various N1-substituted pseudouridines. In a firefly luciferase (FLuc) reporter assay using the THP-1 monocyte cell line, mRNA fully substituted with this compound demonstrated robust protein expression, comparable to that of N1-methylpseudouridine-modified mRNA.[1][2]
Table 1: Relative Luciferase Expression of N1-Substituted Pseudouridine-Modified mRNAs
| N1-Substituted Pseudouridine | Relative Luciferase Activity in THP-1 Cells (Arbitrary Units) |
| Pseudouridine (Ψ) | Lower |
| N1-Methylpseudouridine (m1Ψ) | High |
| This compound (e1Ψ) | High |
| N1-(2-Fluoroethyl)-pseudouridine | High |
| N1-Propyl-pseudouridine | High |
| N1-Isopropyl-pseudouridine | Moderate |
| N1-Methoxymethyl-pseudouridine | High |
Data adapted from TriLink BioTechnologies, 2017.[1][2] "Lower," "Moderate," and "High" are qualitative descriptors based on the graphical data presented in the source.
Modulation of the Innate Immune Response
The incorporation of this compound into mRNA is a key strategy to evade detection by the host's innate immune system. This "stealth" property is crucial for ensuring the stability and translational competency of the therapeutic mRNA.
4.1. Evasion of Pattern Recognition Receptors (PRRs)
Unmodified IVT mRNA can be recognized by several PRRs:
-
Toll-like Receptors (TLRs): TLR3, TLR7, and TLR8 are endosomal receptors that recognize double-stranded RNA (dsRNA) and single-stranded RNA (ssRNA), respectively.[3][4] The presence of N1-substituted pseudouridines is thought to sterically hinder the binding of the mRNA to these receptors.[3]
-
RIG-I-like Receptors (RLRs): RIG-I and MDA5 are cytosolic sensors of viral RNA. Their activation can be reduced by nucleoside modifications.[4]
-
Protein Kinase R (PKR): This cytosolic sensor is activated by dsRNA, a common byproduct of IVT. Activated PKR phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global shutdown of protein synthesis.[1][12][13] mRNAs containing pseudouridine and its derivatives show reduced activation of PKR.[12][13]
The diagram below illustrates the signaling pathways of these key innate immune sensors and how N1-substituted pseudouridines can help mRNA evade detection.
Caption: Innate immune sensing of mRNA and evasion by this compound.
4.2. Quantitative Data on Immunogenicity
While direct quantitative data on cytokine induction by this compound-modified mRNA is limited, studies on N1-methylpseudouridine provide a strong indication of the expected effects. The complete substitution of uridine with m1Ψ has been shown to significantly reduce the expression of inflammatory cytokines such as TNF-α and IFN-β.[7] It is highly probable that e1Ψ confers a similar, if not identical, level of immune evasion.
Table 2: Immunogenicity of N1-Methylpseudouridine-Modified mRNA in 293T Cells
| mRNA Modification | Relative RIG-I mRNA Level | Relative RANTES mRNA Level | Relative IL-6 mRNA Level | Relative IFN-β1 mRNA Level | Relative TNF-α mRNA Level |
| Unmodified EGFP | High | High | High | High | High |
| 10% m1Ψ EGFP | Moderately Reduced | Moderately Reduced | Moderately Reduced | Moderately Reduced | Moderately Reduced |
| 100% m1Ψ EGFP | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Data adapted from Chen et al., 2024.[7] This table uses N1-methylpseudouridine data as a proxy to illustrate the expected dose-dependent effect of N1-alkylation on immunogenicity.
Translational Fidelity
A critical consideration for any modified nucleoside used in therapeutic mRNA is its impact on the accuracy of translation. While extensive studies on the translational fidelity of this compound are not yet available, the wealth of data on N1-methylpseudouridine suggests that it does not significantly compromise the fidelity of protein synthesis.[12][14]
Studies have shown that m1Ψ behaves similarly to uridine during the decoding process at the ribosome and does not lead to a significant increase in miscoded peptides.[12][14] However, some research has indicated the potential for m1Ψ to induce +1 ribosomal frameshifting at specific "slippery sequences."[15][16] This highlights the importance of sequence optimization in the design of therapeutic mRNAs containing N1-substituted pseudouridines. It is reasonable to hypothesize that this compound would have a similar fidelity profile to N1-methylpseudouridine.
Experimental Protocols
This section provides generalized protocols for key experiments involved in the evaluation of this compound-modified mRNA.
6.1. In Vitro Transcription of this compound-Modified mRNA
This protocol describes the synthesis of mRNA with complete substitution of UTP with e1ΨTP.
-
Template Preparation: A linearized plasmid DNA template containing a T7 promoter upstream of the gene of interest and a poly(A) tail sequence is prepared.
-
IVT Reaction Assembly: The following components are combined at room temperature in the specified order:
-
Nuclease-free water
-
Reaction Buffer (e.g., from a MEGAscript™ T7 Transcription Kit)
-
ATP, CTP, GTP solution
-
This compound-5'-triphosphate (e1ΨTP) solution (to fully replace UTP)
-
Cap analog (e.g., CleanCap® Reagent AG)
-
Linearized DNA template
-
T7 RNA Polymerase Mix
-
-
Incubation: The reaction is incubated at 37°C for 2-4 hours.
-
DNase Treatment: DNase I is added to the reaction mixture to digest the DNA template, followed by incubation at 37°C for 15-30 minutes.
-
Purification: The synthesized mRNA is purified using a method such as lithium chloride precipitation or silica (B1680970) column-based purification to remove unincorporated nucleotides, enzymes, and salts.
-
Quality Control: The integrity and concentration of the mRNA are assessed using gel electrophoresis and spectrophotometry.
Caption: Workflow for in vitro transcription of e1Ψ-modified mRNA.
6.2. Transfection of Mammalian Cells with Modified mRNA
This protocol outlines the delivery of e1Ψ-mRNA into cultured cells for expression analysis.
-
Cell Seeding: Plate mammalian cells (e.g., HEK293T, A549, or THP-1) in a suitable multi-well plate such that they reach 70-90% confluency on the day of transfection.
-
mRNA Complex Formation:
-
Dilute the e1Ψ-mRNA in an appropriate volume of serum-free medium.
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine™ MessengerMAX™, TransIT®-mRNA) in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted mRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-15 minutes to allow for complex formation.
-
-
Transfection: Add the mRNA-transfection reagent complexes dropwise to the cells in their culture medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 4, 24, 48 hours) before analysis.
6.3. Luciferase Reporter Assay
This protocol is for quantifying protein expression from a luciferase reporter mRNA.[6][15][17]
-
Cell Lysis:
-
Wash the transfected cells with phosphate-buffered saline (PBS).
-
Add a passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle rocking to lyse the cells.
-
-
Assay Procedure:
-
Transfer a portion of the cell lysate to a luminometer-compatible plate.
-
Add the luciferase assay reagent, which contains luciferin (B1168401) and ATP, to the lysate.
-
Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase protein expressed.
-
-
Data Normalization: To account for variations in cell number and transfection efficiency, a co-transfected control reporter (e.g., Renilla luciferase) or a total protein assay (e.g., BCA assay) can be used for normalization.
Conclusion and Future Directions
This compound represents a valuable addition to the toolkit of mRNA modifications for therapeutic applications. The available evidence strongly suggests that, like its close analog N1-methylpseudouridine, it can significantly enhance protein expression from synthetic mRNA while concurrently dampening the innate immune response.[1][2] These properties make it a compelling candidate for the development of next-generation mRNA vaccines and therapeutics.
Future research should focus on a more direct and detailed characterization of this compound's biological properties. Specifically, studies are needed to:
-
Quantitatively compare the immunogenicity of e1Ψ-modified mRNA with unmodified, Ψ-modified, and m1Ψ-modified mRNA by measuring a panel of cytokines and interferons.
-
Perform a rigorous assessment of the translational fidelity of e1Ψ-modified mRNA using mass spectrometry-based proteomics to determine misincorporation and frameshift rates.
-
Evaluate the in vivo efficacy and safety profile of e1Ψ-modified mRNA in various therapeutic contexts.
A deeper understanding of these aspects will be crucial for the clinical translation of this compound-containing mRNA therapeutics.
References
- 1. 5-hme-ctp.com [5-hme-ctp.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 9. N1-Methylpseudouridine-incorporated mRNA provides enhanced protein expression and reduced immunogenicity [biosyn.com]
- 10. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The incorporation of N1-methyl pseudouridine by T7 bacteriophage derived RNA polymerase was instrumental for COVID-19 mRNA vaccine production [biosyn.com]
- 12. Incorporation of pseudouridine into mRNA enhances translation by diminishing PKR activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Incorporation of pseudouridine into mRNA enhances translation by diminishing PKR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N1-methylpseudouridine mRNA modification enhances efficiency and specificity of gene overexpression by preventing Prkra-mediated global translation repression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 16. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
N1-Ethylpseudouridine Triphosphate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N1-Ethylpseudouridine triphosphate (N1-Et-ΨTP), a modified nucleotide critical for the advancement of mRNA-based therapeutics and vaccines. This document details commercially available sources, product specifications, experimental protocols for its incorporation into messenger RNA (mRNA), and the underlying biological pathways influenced by this modification.
Introduction to this compound Triphosphate
This compound is a modified nucleoside, an analog of pseudouridine (B1679824), which is itself an isomer of uridine (B1682114). When triphosphorylated (N1-Et-ΨTP), it serves as a building block for the in vitro transcription (IVT) of mRNA. The incorporation of N1-Et-ΨTP in place of uridine has been shown to be a key strategy for reducing the innate immunogenicity of synthetic mRNA.[1][2] This modification helps the mRNA to evade recognition by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), which would otherwise trigger an inflammatory response and inhibit protein translation.[2]
Commercial Suppliers and Product Specifications
A variety of life science companies supply N1-Et-ΨTP for research purposes. The following tables provide a comparative summary of product specifications from prominent suppliers.
| Supplier | Product Name | Catalog No. | Purity | Concentration | Formulation | Salt Form |
| TriLink BioTechnologies | This compound-5'-Triphosphate | N-1102 | ≥90% by AX-HPLC | 100 mM | H₂O | Li+ |
| Blue Tiger Scientific | This compound-5'-Triphosphate | B2022387 | Biotechnology Grade | Not Specified | Not Specified | Not Specified |
| APExBIO | N1-Ethylpseudo-UTP | A8606 | Not Specified | Not Specified | Not Specified | Lithium Salt |
Note: Researchers should always refer to the supplier's most recent certificate of analysis for lot-specific data.
Experimental Protocols
The primary application of N1-Et-ΨTP is its incorporation into mRNA during in vitro transcription. The following protocol is a generalized methodology for synthesizing modified mRNA using T7 RNA polymerase.
In Vitro Transcription (IVT) of this compound Modified mRNA
This protocol is adapted from standard high-yield IVT kits and is suitable for the complete substitution of UTP with N1-Et-ΨTP.
Materials:
-
Linearized DNA template with a T7 promoter
-
This compound triphosphate (N1-Et-ΨTP)
-
ATP, CTP, GTP solution
-
T7 RNA Polymerase
-
Transcription Buffer (typically contains MgCl₂)
-
RNase Inhibitor
-
DNase I, RNase-free
-
Nuclease-free water
Procedure:
-
Reaction Setup: Thaw all components at room temperature. Assemble the reaction at room temperature in the following order to a final volume of 20 µL (can be scaled up as needed):
-
Nuclease-free water: to final volume
-
10X Transcription Buffer: 2 µL
-
ATP (100 mM): 2 µL
-
CTP (100 mM): 2 µL
-
GTP (100 mM): 2 µL
-
N1-Et-ΨTP (100 mM): 2 µL
-
Linearized DNA template (1 µg): X µL
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Incubation: Mix gently by pipetting and centrifuge briefly. Incubate the reaction at 37°C for 2 hours. For transcripts smaller than 0.3 kb, the incubation can be extended up to 16 hours.[3]
-
DNase Treatment: To remove the DNA template, add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes.[3]
-
Purification: Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or a silica-based column purification kit, to remove enzymes, unincorporated nucleotides, and salts.
-
Quality Control: Analyze the integrity and concentration of the purified mRNA using denaturing agarose (B213101) gel electrophoresis and spectrophotometry (e.g., NanoDrop), respectively.
Workflow for In Vitro Transcription
In Vitro Transcription Workflow.
Biological Pathways and Mechanism of Action
The incorporation of this compound into synthetic mRNA is a critical modification for reducing its recognition by the innate immune system. Unmodified single-stranded RNA (ssRNA) can be detected by endosomal Toll-like receptor 7 (TLR7), which triggers a signaling cascade leading to the production of pro-inflammatory cytokines and type I interferons.[4] This response can lead to the degradation of the mRNA and a general suppression of protein translation, thereby reducing the efficacy of the mRNA therapeutic or vaccine.
The N1-ethyl modification on the pseudouridine base is thought to sterically hinder the binding of the mRNA to TLR7, thus dampening the downstream inflammatory signaling cascade.
Toll-like Receptor 7 (TLR7) Signaling Pathway
The following diagram illustrates the simplified signaling pathway initiated by the recognition of ssRNA by TLR7 and how modified mRNA can evade this detection.
TLR7 Signaling Pathway.
Conclusion
This compound triphosphate is a vital component in the production of next-generation mRNA therapeutics. Its ability to mitigate the innate immune response allows for higher levels of protein expression from the synthetic mRNA, a critical factor for the development of effective vaccines and protein replacement therapies. The information and protocols provided in this guide are intended to support researchers in the successful application of this important modified nucleotide in their work. For all research applications, it is imperative to source high-quality reagents and to optimize experimental conditions for the specific mRNA sequence and application.
References
N1-Ethylpseudouridine and the Mitigation of Innate Immunogenicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The burgeoning field of messenger RNA (mRNA) therapeutics and vaccines hinges on the ability to deliver genetic information into cells safely and effectively. A primary obstacle in this endeavor is the inherent immunogenicity of in vitro transcribed (IVT) mRNA, which can trigger innate immune responses, leading to inflammation and reduced protein expression. Chemical modification of nucleosides has emerged as a critical strategy to circumvent this issue. This technical guide provides an in-depth examination of N1-Ethylpseudouridine (N1-Et-Ψ), a modified nucleoside, and its role in mitigating the immunogenicity of mRNA. Due to the limited direct quantitative data on this compound, this guide will leverage the extensive research on its close structural and functional analog, N1-methylpseudouridine (m1Ψ), to elucidate the underlying mechanisms of action.
This document details the impact of N1-alkylation of pseudouridine (B1679824) on innate immune signaling pathways, presents quantitative data on cytokine responses to modified mRNA, outlines key experimental protocols for assessing immunogenicity, and provides visual representations of the relevant biological and experimental workflows.
The Challenge of mRNA Immunogenicity
The innate immune system has evolved to recognize foreign RNA, such as that from invading viruses. This recognition is primarily mediated by pattern recognition receptors (PRRs), including endosomal Toll-like receptors (TLRs) 3, 7, and 8, and cytosolic sensors like Retinoic acid-Inducible Gene I (RIG-I) and Melanoma Differentiation-Associated protein 5 (MDA5).[1][2] Activation of these receptors by unmodified IVT mRNA triggers signaling cascades that result in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and type I interferons (IFN-α/β).[3][4] This inflammatory response can lead to adverse effects and also suppress the translation of the therapeutic mRNA, thereby reducing its efficacy.[5][6]
N1-Alkyl-Pseudouridine: A Strategy for Immune Evasion
The incorporation of modified nucleosides into the mRNA sequence is a powerful strategy to reduce its recognition by the innate immune system.[7][8] Pseudouridine (Ψ), an isomer of uridine (B1682114), was an early modification shown to decrease TLR activation.[6] Further derivatization at the N1 position of pseudouridine, creating N1-alkyl-pseudouridines like N1-methylpseudouridine (m1Ψ) and this compound (N1-Et-Ψ), has demonstrated even greater potential in enhancing protein expression while minimizing immunogenicity.[7]
The prevailing hypothesis is that the addition of an alkyl group at the N1 position of pseudouridine sterically hinders the interaction of the mRNA with the binding pockets of innate immune sensors like TLR7 and RIG-I. This reduced binding affinity leads to a blunted downstream signaling cascade and a significant reduction in the production of inflammatory cytokines.
Quantitative Assessment of Immunogenicity
The reduction in immunogenicity conferred by nucleoside modifications can be quantified by measuring the levels of key cytokines and interferons produced by immune cells upon exposure to different mRNA species. While direct quantitative data for this compound is not extensively available in the public domain, studies on N1-methylpseudouridine provide a strong basis for understanding its likely effects.
Table 1: Comparative Cytokine Induction by Modified mRNA in Human Dendritic Cells
| mRNA Modification | TNF-α (pg/mL) | IL-6 (pg/mL) | IFN-β (pg/mL) |
| Unmodified Uridine | High | High | High |
| Pseudouridine (Ψ) | Moderate | Moderate | Low |
| N1-methylpseudouridine (m1Ψ) | Low | Low | Very Low/Undetectable |
| This compound (N1-Et-Ψ) | Low (projected) | Low (projected) | Very Low/Undetectable (projected) |
Data for this compound is projected based on the trends observed with N1-methylpseudouridine and the principle of steric hindrance.
Table 2: Relative Gene Expression of Innate Immune Markers Following mRNA Transfection
| mRNA Modification | RIG-I (Fold Change) | IFN-β (Fold Change) |
| Unmodified Uridine | High | High |
| N1-methylpseudouridine (m1Ψ) | Low | Low |
This table illustrates the downstream effect of reduced PRR activation at the transcriptional level.
Signaling Pathways of Innate RNA Recognition
The immunogenicity of mRNA is primarily mediated through the TLR7/8 and RIG-I signaling pathways.
Toll-Like Receptor (TLR) 7/8 Signaling
TLR7 and TLR8 are endosomal receptors that recognize single-stranded RNA (ssRNA). Upon binding to uridine-rich ssRNA, these receptors dimerize and recruit the adaptor protein MyD88. This initiates a signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of the transcription factors NF-κB and IRF7. These transcription factors then drive the expression of pro-inflammatory cytokines and type I interferons. The N1-alkylation of pseudouridine is thought to disrupt the binding of mRNA to the recognition sites within TLR7 and TLR8, thus preventing the initiation of this inflammatory cascade.
Caption: TLR7/8 signaling pathway activation by ssRNA and its mitigation by N1-Et-Ψ mRNA.
RIG-I Signaling Pathway
RIG-I is a cytosolic sensor that recognizes short double-stranded RNA (dsRNA) bearing a 5'-triphosphate. Upon binding to its ligand, RIG-I undergoes a conformational change, exposing its caspase activation and recruitment domains (CARDs). This leads to its interaction with the mitochondrial antiviral-signaling protein (MAVS), which then oligomerizes and serves as a platform for the recruitment of downstream signaling molecules, including TRAF proteins, TBK1, and IKKε. This complex ultimately activates the transcription factors IRF3 and NF-κB, leading to the production of type I interferons and inflammatory cytokines. The presence of a bulky ethyl group at the N1 position of pseudouridine is predicted to sterically clash with the RIG-I binding pocket, preventing the conformational changes necessary for its activation.
Caption: RIG-I signaling pathway and the proposed mechanism of immune evasion by N1-Et-Ψ mRNA.
Experimental Protocols for Immunogenicity Assessment
A standardized workflow is crucial for the reproducible assessment of mRNA immunogenicity.
In Vitro Transcription of Modified mRNA
Objective: To synthesize mRNA incorporating this compound triphosphate (N1-Et-ΨTP) in place of UTP.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Ribonucleotide solution mix (ATP, GTP, CTP, and N1-Et-ΨTP)
-
RNase inhibitor
-
DNase I
-
RNA purification kit
Protocol:
-
Assemble the in vitro transcription reaction by combining the linearized DNA template, T7 RNA Polymerase, ribonucleotide solution mix, and RNase inhibitor in a reaction buffer.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Add DNase I to the reaction mixture to digest the DNA template and incubate for a further 15-30 minutes at 37°C.
-
Purify the synthesized mRNA using an RNA purification kit according to the manufacturer's instructions.
-
Assess the concentration, purity (A260/A280 ratio), and integrity of the mRNA using spectrophotometry and gel electrophoresis.
Transfection of Immune Cells
Objective: To deliver the modified mRNA into primary immune cells, such as dendritic cells (DCs), to assess the immune response.
Materials:
-
Primary human peripheral blood mononuclear cells (PBMCs) or isolated DCs
-
Culture medium (e.g., RPMI-1640) supplemented with appropriate cytokines (e.g., GM-CSF and IL-4 for DC differentiation)
-
mRNA-lipid nanoparticle (LNP) formulation or a suitable transfection reagent
-
Synthesized unmodified and N1-Et-Ψ-modified mRNA
Protocol:
-
Isolate PBMCs from healthy donor blood and differentiate them into immature DCs over 5-7 days using GM-CSF and IL-4.
-
Formulate the mRNA with LNPs or a transfection reagent according to the manufacturer's protocol.
-
Add the mRNA complexes to the DC cultures at a predetermined concentration.
-
Incubate the cells for a specified period (e.g., 6, 12, or 24 hours) to allow for mRNA uptake, translation, and subsequent immune activation.
Analysis of Cytokine Production by ELISA
Objective: To quantify the levels of pro-inflammatory cytokines and type I interferons in the cell culture supernatant.
Materials:
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6, IFN-β)
-
Cell culture supernatants from transfected DCs
-
Microplate reader
Protocol:
-
Collect the cell culture supernatants at the desired time points post-transfection.
-
Perform the ELISA for each cytokine according to the kit manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, and then a substrate for colorimetric detection.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of each cytokine in the samples by comparing the absorbance values to a standard curve.
Analysis of DC Activation by Flow Cytometry
Objective: To assess the activation status of DCs by measuring the surface expression of co-stimulatory molecules.
Materials:
-
Transfected DCs
-
Fluorochrome-conjugated antibodies against DC activation markers (e.g., CD80, CD86, HLA-DR)
-
Flow cytometer
Protocol:
-
Harvest the transfected DCs at the desired time points.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies targeting specific cell surface markers.
-
Acquire the data on a flow cytometer.
-
Analyze the data to determine the percentage of cells expressing the activation markers and the mean fluorescence intensity, which corresponds to the level of expression.
Caption: General experimental workflow for assessing the immunogenicity of modified mRNA.
Conclusion
The incorporation of this compound into mRNA is a promising strategy to mitigate innate immunogenicity, a critical step in the development of safe and effective mRNA-based therapeutics and vaccines. By leveraging the principles of steric hindrance to evade recognition by key innate immune sensors such as TLR7/8 and RIG-I, N1-Et-Ψ-modified mRNA is expected to significantly reduce the production of pro-inflammatory cytokines and type I interferons. The experimental protocols and analytical methods outlined in this guide provide a robust framework for the systematic evaluation of the immunogenic profile of N1-Et-Ψ and other novel mRNA modifications. Further quantitative studies directly comparing this compound with other modifications will be invaluable in optimizing the design of next-generation mRNA medicines.
References
- 1. mRNA vaccine with unmodified uridine induces robust type I interferon-dependent anti-tumor immunity in a melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N1-methylpseudouridine-incorporated mRNA enhances exogenous protein expression and suppresses immunogenicity in primary human fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of uridine and N1-methylpseudouridine mRNA platforms in development of an Andes virus vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural and biophysical properties of RIG-I bound to dsRNA with G-U wobble base pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pseudouridine RNA avoids immune detection through impaired endolysosomal processing and TLR engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural insights into RNA recognition by RIG-I - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of N1-Alkyl-Pseudouridine Modifications in mRNA Stability and Translation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Data on N1-Ethylpseudouridine (Et1Ψ) is limited. This guide leverages the extensive research on the closely related and widely used N1-methylpseudouridine (m1Ψ) to provide a comprehensive understanding of the likely mechanisms and effects of N1-alkylation of pseudouridine (B1679824) on mRNA stability and function. All information pertaining to m1Ψ should be considered as a proxy for Et1Ψ unless specified otherwise.
Introduction: The Significance of Modified Nucleosides in mRNA Therapeutics
The therapeutic application of messenger RNA (mRNA) has been revolutionized by the incorporation of modified nucleosides. Unmodified in vitro transcribed mRNA is inherently immunogenic and unstable, limiting its therapeutic efficacy. The substitution of uridine (B1682114) with modified analogues, particularly pseudouridine (Ψ) and its derivatives, has been a critical breakthrough, leading to the successful development of mRNA vaccines and other therapeutics.[1][2][3] These modifications enhance mRNA stability, increase translational efficiency, and reduce the innate immune response.[1][2][3] This guide focuses on the role of N1-alkyl-pseudouridine modifications, with a primary focus on N1-methylpseudouridine (m1Ψ) and available data on this compound (Et1Ψ), in modulating mRNA stability and protein expression.
Mechanism of Action: How N1-Alkyl-Pseudouridine Enhances mRNA Performance
The incorporation of m1Ψ into an mRNA sequence confers several advantageous properties that collectively enhance its therapeutic potential. These can be broadly categorized into effects on innate immunity, mRNA stability, and translation efficiency.
Evasion of the Innate Immune Response
Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLR7 and TLR8) and RIG-I, triggering an inflammatory cascade that can lead to the degradation of the mRNA and a shutdown of protein synthesis.[1] The addition of a methyl group at the N1 position of pseudouridine sterically hinders the binding of the mRNA to these immune sensors.[4] This blunting of the innate immune response is a primary mechanism by which m1Ψ-modified mRNA avoids degradation and maintains its translational capacity.[4][5]
Enhanced mRNA Stability
N1-methylpseudouridine contributes to the intrinsic stability of the mRNA molecule. Molecular dynamics studies have shown that m1Ψ induces a more stable RNA duplex compared to both uridine and pseudouridine, attributed to stronger base stacking and base-pairing interactions.[2] This enhanced structural stability can make the mRNA more resistant to degradation by cellular ribonucleases. A study comparing various modified mRNAs found that those containing m1Ψ were quite stable in cell-free extracts, with more than 50% remaining intact after 150 minutes of incubation.[6]
Increased Translational Efficiency
m1Ψ modification has been shown to significantly enhance the rate of protein translation from the mRNA template. This is achieved through multiple mechanisms:
-
Reduced eIF2α Phosphorylation: By evading the innate immune response, m1Ψ-modified mRNA prevents the activation of protein kinase R (PKR), a key enzyme that phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α is a potent inhibitor of translation initiation.[6]
-
Increased Ribosome Density: Studies have demonstrated that m1Ψ modification leads to increased ribosome pausing and a higher density of ribosomes on the mRNA transcript.[6] This increased ribosome loading is thought to make the mRNA more permissive for translation initiation, potentially by favoring ribosome recycling on the same mRNA or enhancing the recruitment of new ribosomes.[6]
The following diagram illustrates the proposed signaling pathway detailing how N1-methylpseudouridine modification enhances protein expression.
Mechanism of m1Ψ-mediated enhancement of protein expression.
Quantitative Data on N1-Alkyl-Pseudouridine Modified mRNA
The following tables summarize the quantitative data available on the effects of N1-alkyl-pseudouridine modifications on protein expression.
Table 1: Comparative Luciferase Expression of N1-Substituted Pseudouridine Modified mRNAs
| N1-Substituted Pseudouridine Derivative | Relative Luciferase Activity in THP-1 cells (Compared to WT-mRNA) |
| Wild-Type (WT) Uridine | Baseline |
| Pseudouridine (Ψ) | Moderately Higher |
| This compound (Et1Ψ) | Significantly Higher (close to m1Ψ) |
| N1-methylpseudouridine (m1Ψ) | Highest |
| N1-(2-fluoroethyl)-Ψ (FE1Ψ) | Significantly Higher |
| N1-propyl-Ψ (Pr1Ψ) | Significantly Higher |
| N1-isopropyl-Ψ (iPr1Ψ) | Lower |
| N1-methoxymethyl-Ψ (MOM1Ψ) | Significantly Higher |
| N1-pivaloxymethyl-Ψ (POM1Ψ) | Lower |
| N1-benzyloxymethyl-Ψ (BOM1Ψ) | Lower |
Data adapted from a TriLink BioTechnologies presentation. It is important to note that this data is from a conference proceeding and not a peer-reviewed publication.[7]
Table 2: Effects of m1Ψ Modification on mRNA Translation and Stability
| Parameter | Unmodified mRNA | m1Ψ-modified mRNA | Reference |
| Protein Expression (in HEK293T cells) | Baseline | >10-fold increase | [6] |
| mRNA Stability (in Krebs extract) | >50% intact after 150 min | >50% intact after 150 min (similar to unmodified) | [6] |
| eIF2α Phosphorylation | Increased | Attenuated | [6] |
| Ribosome Loading | Lower | Increased | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of modified mRNA.
In Vitro Transcription of Modified mRNA
This protocol outlines the synthesis of mRNA incorporating N1-alkyl-pseudouridine triphosphates.
Materials:
-
Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter.
-
T7 RNA polymerase.
-
ATP, GTP, CTP solutions.
-
This compound-5'-Triphosphate (Et1ΨTP) or N1-methylpseudouridine-5'-Triphosphate (m1ΨTP).
-
UTP solution (for control reactions).
-
Transcription buffer (typically includes Tris-HCl, MgCl2, DTT, spermidine).
-
RNase inhibitor.
-
DNase I.
-
RNA purification kit or method (e.g., LiCl precipitation).
Procedure:
-
Assemble the transcription reaction at room temperature in the following order: RNase-free water, transcription buffer, ATP, GTP, CTP, and either UTP (for unmodified control) or the modified UTP analogue (Et1ΨTP or m1ΨTP).
-
Add the linearized DNA template to the reaction mixture.
-
Add T7 RNA polymerase and RNase inhibitor. Mix gently by pipetting.
-
Incubate the reaction at 37°C for 2-4 hours.
-
To remove the DNA template, add DNase I and incubate for a further 15-30 minutes at 37°C.
-
Purify the synthesized mRNA using an appropriate method, such as a column-based purification kit or lithium chloride precipitation, to remove unincorporated nucleotides, enzymes, and the digested DNA template.
-
Quantify the mRNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity via gel electrophoresis.
Luciferase Reporter Assay for Protein Expression
This assay is used to quantify the translational output from a modified mRNA encoding a luciferase reporter gene.[8][9][10][11]
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa).
-
Cell culture medium and supplements.
-
In vitro transcribed luciferase mRNA (unmodified and modified).
-
Transfection reagent (e.g., lipid-based nanoparticles).
-
Phosphate-buffered saline (PBS).
-
Luciferase assay lysis buffer.
-
Luciferase substrate.
-
Luminometer.
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate (e.g., 24-well or 96-well) and grow to an appropriate confluency (typically 70-90%).
-
Transfection: Prepare mRNA-transfection reagent complexes according to the manufacturer's protocol. Add the complexes to the cells and incubate for a specified period (e.g., 4.5 to 24 hours).[6]
-
Cell Lysis: Aspirate the culture medium and wash the cells with PBS. Add the luciferase assay lysis buffer to each well and incubate at room temperature for 15-20 minutes with gentle rocking to ensure complete lysis.
-
Luminometry: Transfer the cell lysate to a luminometer-compatible plate or tube. Add the luciferase substrate to the lysate and immediately measure the luminescence using a luminometer.
-
Data Analysis: The relative light units (RLUs) are proportional to the amount of active luciferase protein. Normalize the results to a control if necessary (e.g., total protein concentration).
The following diagram provides a visual workflow for the Luciferase Reporter Assay.
Workflow of a Luciferase Reporter Assay.
Actinomycin D Chase Assay for mRNA Stability
This assay is used to determine the half-life of an mRNA transcript by inhibiting transcription and measuring the decay of the existing mRNA over time.[12][13][14][15]
Materials:
-
Cultured cells previously transfected with the mRNA of interest.
-
Actinomycin D solution.
-
TRIzol or other RNA extraction reagent.
-
Reverse transcription kit.
-
Quantitative PCR (qPCR) machine and reagents (e.g., SYBR Green).
-
Primers specific to the mRNA of interest and a stable housekeeping gene.
Procedure:
-
Transfect cells with the modified or unmodified mRNA and allow for expression.
-
Add Actinomycin D to the cell culture medium at a final concentration sufficient to inhibit transcription (e.g., 5-10 µg/mL). This is time point zero (t=0).
-
Harvest cells at various time points after the addition of Actinomycin D (e.g., 0, 1, 2, 4, 6, 8 hours).
-
At each time point, extract total RNA from the harvested cells.
-
Perform reverse transcription on an equal amount of RNA from each time point to synthesize cDNA.
-
Perform qPCR using primers for the target mRNA and a stable housekeeping gene (for normalization).
-
Data Analysis: Calculate the relative amount of the target mRNA at each time point, normalized to the housekeeping gene and relative to the t=0 time point. Plot the percentage of remaining mRNA against time. The time at which 50% of the initial mRNA remains is the half-life.
The following diagram illustrates the workflow of an Actinomycin D chase experiment.
Workflow of an Actinomycin D chase experiment for mRNA stability.
Conclusion
The incorporation of N1-alkyl-pseudouridine modifications, particularly N1-methylpseudouridine, is a cornerstone of modern mRNA therapeutic design. These modifications enhance mRNA stability and dramatically increase protein translation by mitigating the innate immune response and improving the dynamics of ribosome loading. While specific data for this compound is still emerging, preliminary results suggest it offers similar, potent benefits. A thorough understanding and application of the principles and experimental protocols outlined in this guide are essential for the continued development of safe and effective mRNA-based drugs and vaccines. Further research into a wider range of N1-alkyl-pseudouridine derivatives may unlock even greater potential for this transformative therapeutic modality.
References
- 1. areterna.com [areterna.com]
- 2. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N1-methylpseudouridine mRNA modification enhances efficiency and specificity of gene overexpression by preventing Prkra-mediated global translation repression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. med.emory.edu [med.emory.edu]
- 11. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 12. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mRNA Stability Analysis Using Actinomycin D Assay - mRNA-based Drug R&D Service [mrnabased-drug.com]
- 14. researchgate.net [researchgate.net]
- 15. Actinomycin D based Evaluation Service - Creative Biolabs [mrna.creative-biolabs.com]
The Impact of N1-Ethylpseudouridine on Protein Translation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of messenger RNA (mRNA) has emerged as a cornerstone of next-generation therapeutics and vaccines, enabling enhanced protein expression while mitigating innate immune responses. While N1-methylpseudouridine (m1Ψ) has become the gold standard in approved mRNA vaccines, a spectrum of other modifications is being explored to fine-tune the properties of mRNA molecules for various therapeutic applications. This technical guide focuses on N1-Ethylpseudouridine (N1-Et-Ψ), a derivative of pseudouridine (B1679824), and its effects on protein translation. Drawing from available data, this document provides an in-depth look at the synthesis, experimental evaluation, and translational effects of incorporating N1-Et-Ψ into mRNA.
Core Concepts: Modified Nucleosides and Protein Translation
The introduction of modified nucleosides, such as pseudouridine (Ψ) and its derivatives, into in vitro transcribed (IVT) mRNA can significantly enhance its therapeutic potential. These modifications can lead to increased protein production by evading the host's innate immune system. Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), leading to the activation of immune pathways that can suppress protein translation. Modifications like pseudouridylation can alter the conformation of the RNA, reducing its ability to activate these sensors.[1]
N1-alkylation of pseudouridine, including methylation (m1Ψ) and ethylation (N1-Et-Ψ), represents a further step in optimizing mRNA performance. These modifications can offer superior properties compared to pseudouridine alone.
This compound: Effects on Protein Expression
Research into N1-substituted pseudouridine derivatives has demonstrated the potential of N1-Et-Ψ in enhancing protein translation. In a comparative study using a firefly luciferase (FLuc) reporter mRNA, various N1-substituted pseudouridines were incorporated into the mRNA and their translational activity was assessed in the THP-1 human monocytic cell line, a sensitive model for innate immune activation.[1]
The results indicated that mRNA containing N1-Et-Ψ exhibited higher luciferase activity compared to mRNA modified with pseudouridine (Ψ-mRNA). Furthermore, the translational activity of N1-Et-Ψ-modified mRNA was comparable to that of the widely used N1-methylpseudouridine (m1Ψ)-modified mRNA.[1]
Quantitative Data Summary
While specific numerical data from the primary study is not publicly available, the qualitative findings are summarized below.
| mRNA Modification | Relative Luciferase Activity in THP-1 Cells |
| Wild-Type (U) | Baseline |
| Pseudouridine (Ψ) | Increased relative to Wild-Type |
| This compound (N1-Et-Ψ) | Higher than Ψ; Similar to m1Ψ |
| N1-Methylpseudouridine (m1Ψ) | Higher than Ψ |
Table 1: Summary of the relative translational activity of this compound-modified mRNA compared to other modifications based on available research.[1]
Experimental Protocols
The evaluation of N1-Et-Ψ's effect on protein translation involves a series of key experimental procedures. The following sections provide detailed methodologies for these essential experiments.
Synthesis of this compound-5'-Triphosphate
The synthesis of N1-substituted pseudouridine triphosphates is a critical first step. While the precise protocol for N1-Et-Ψ-5'-triphosphate is proprietary, a general chemoenzymatic approach can be inferred from methods used for similar molecules like m1ΨTP.
Principle: The synthesis typically involves the chemical modification of pseudouridine to add the ethyl group at the N1 position, followed by enzymatic phosphorylation to yield the triphosphate.
Generalized Protocol:
-
N1-Ethylation of Pseudouridine:
-
Protect the hydroxyl groups of the pseudouridine ribose ring.
-
React the protected pseudouridine with a suitable ethylating agent (e.g., ethyl iodide) in the presence of a base to facilitate the addition of the ethyl group to the N1 position of the uracil (B121893) base.
-
Deprotect the hydroxyl groups to yield this compound.
-
-
Phosphorylation to Triphosphate:
-
A multi-step enzymatic or chemical phosphorylation process is then employed. A common method is a one-pot, three-step chemical synthesis that involves:
-
Monophosphorylation of the this compound nucleoside.
-
Reaction with pyrophosphate.
-
Subsequent hydrolysis of the cyclic intermediate to yield this compound-5'-triphosphate.
-
-
Alternatively, a kinase cascade reaction can be used for phosphorylation.
-
-
Purification:
-
The final product is purified using techniques such as ion-exchange chromatography.
-
In Vitro Transcription of N1-Et-Ψ Modified mRNA
Principle: this compound-5'-triphosphate is incorporated into an mRNA molecule during in vitro transcription (IVT) using a DNA template and an RNA polymerase.
Protocol:
-
Template Preparation: A linearized plasmid DNA or a PCR product containing the gene of interest (e.g., Firefly Luciferase) downstream of a T7 RNA polymerase promoter is used as the template.
-
IVT Reaction Setup: The following components are combined in a nuclease-free tube:
-
T7 RNA Polymerase
-
Transcription Buffer
-
ATP, GTP, CTP
-
This compound-5'-Triphosphate (completely replacing UTP)
-
Linearized DNA template
-
Cap analog (e.g., CleanCap™)
-
RNase Inhibitor
-
-
Incubation: The reaction mixture is incubated at 37°C for 2-4 hours.
-
DNase Treatment: The DNA template is removed by adding DNase I and incubating for another 15-30 minutes at 37°C.
-
mRNA Purification: The synthesized N1-Et-Ψ-modified mRNA is purified using a suitable method, such as lithium chloride precipitation or a column-based purification kit. The integrity and concentration of the purified mRNA are verified using gel electrophoresis and spectrophotometry.[1]
Transfection of THP-1 Cells with Modified mRNA
Principle: The N1-Et-Ψ-modified mRNA is introduced into THP-1 cells, a human monocytic cell line, to assess its translational efficiency and cytotoxic effects.
Protocol:
-
Cell Culture: THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Transfection:
-
Cells are seeded into 96-well plates at a suitable density.
-
The purified N1-Et-Ψ-modified mRNA is complexed with a transfection reagent (e.g., a lipid-based reagent).
-
The mRNA-transfection reagent complexes are added to the cells.
-
-
Incubation: The cells are incubated for a defined period (e.g., 24 hours) to allow for mRNA translation and protein expression.
Luciferase Reporter Assay
Principle: The activity of the translated firefly luciferase protein is measured as a proxy for the translational efficiency of the modified mRNA.
Protocol:
-
Cell Lysis: After incubation, the cells are washed with PBS and lysed using a suitable lysis buffer.
-
Luminometry:
-
The cell lysate is transferred to a luminometer plate.
-
A luciferase assay substrate is added to the lysate.
-
The resulting luminescence, which is proportional to the amount of active luciferase, is measured using a luminometer.
-
-
Data Analysis: The luminescence readings are normalized to a control (e.g., total protein concentration) to account for variations in cell number.
MTT Assay for Cell Cytotoxicity
Principle: The MTT assay is a colorimetric assay used to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Protocol:
-
Cell Treatment: THP-1 cells are transfected with the modified mRNA as described above.
-
MTT Addition: After the desired incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plate is incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilization solution (e.g., acidic isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are compared between cells transfected with different mRNA modifications and control cells to determine the relative cytotoxicity. A lower absorbance indicates decreased cell viability.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway involved in the innate immune response to foreign RNA and the general experimental workflow for evaluating modified mRNA.
References
N1-Ethylpseudouridine: A Technical Guide to its Physicochemical Properties and Applications in mRNA Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-Ethylpseudouridine (Et1Ψ) is a synthetically modified nucleoside, an analog of the naturally occurring pseudouridine (B1679824) (Ψ). Like its well-known counterpart, N1-methylpseudouridine (m1Ψ), this compound is of significant interest in the field of mRNA therapeutics. The incorporation of such modified nucleosides into in vitro transcribed (IVT) mRNA is a critical strategy to enhance the therapeutic potential of mRNA by increasing protein expression and reducing the innate immune response that can be triggered by unmodified single-stranded RNA. This guide provides a detailed overview of the known physiochemical properties of this compound, relevant experimental protocols, and its mechanism of action in biological systems.
Physicochemical Properties
Quantitative data for this compound is limited in publicly available literature. The data below is compiled from supplier information for the triphosphate form and calculated values for the nucleoside. It is presented alongside data for the closely related and extensively studied N1-Methylpseudouridine for comparison.
This compound Data
| Property | Value | Citation(s) |
| Form | This compound-5'-Triphosphate (Et1ΨTP) | [1] |
| Molecular Formula | C₁₁H₁₉N₂O₁₅P₃ (free acid) | [1] |
| Molecular Weight | 512.20 g/mol (free acid) | [1] |
| Application | Incorporation into mRNA to reduce immunogenicity | [1] |
| Purity (Commercial) | ≥90% by AX-HPLC | [1] |
| Storage Conditions | -20°C or below | [1] |
| Calculated Nucleoside Formula | C₁₁H₁₆N₂O₆ | |
| Calculated Nucleoside MW | 272.26 g/mol | |
| Melting Point | Data not available in search results | |
| Boiling Point | Data not available in search results | |
| pKa | Data not available in search results | |
| logP | Data not available in search results | |
| Solubility | Data not available in search results |
Comparative Data: N1-Methylpseudouridine
| Property | Value | Citation(s) |
| Form | N1-Methylpseudouridine (m1Ψ Nucleoside) | [2] |
| Molecular Formula | C₁₀H₁₄N₂O₆ | [2][3] |
| Molecular Weight | 258.23 g/mol | [2][3] |
| Solubility (H₂O) | 40 mg/mL (154.9 mM) | [3] |
| Solubility (DMSO) | 100 mg/mL (387.25 mM) | [3] |
| Form (Triphosphate) | N1-Methylpseudouridine-5'-Triphosphate (m1ΨTP) | [4][5] |
| Molecular Formula (Triphosphate) | C₁₀H₁₇N₂O₁₅P₃ (free acid) | [5] |
| Molecular Weight (Triphosphate) | 498.17 g/mol (free acid) | [] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not widely published. However, standard analytical techniques for nucleoside analogs are applicable.
Synthesis and Purification of N1-Substituted Pseudouridine Triphosphates
N1-substituted pseudouridine derivatives, including N1-ethyl-Ψ, have been synthesized for incorporation into mRNA.[7] The general workflow involves the chemical synthesis of the modified nucleoside followed by phosphorylation to yield the 5'-triphosphate (NTP) necessary for in vitro transcription.
Methodology Outline:
-
Chemical Synthesis: Synthesis of the N1-ethyl-Ψ nucleoside.
-
Phosphorylation: Conversion of the nucleoside to its 5'-triphosphate form (Et1ΨTP).
-
Purification: The resulting Et1ΨTP is purified to a high degree (e.g., ≥90-99%) using methods such as anion-exchange high-performance liquid chromatography (AX-HPLC).[1][5]
-
Verification: The identity and purity of the final product are confirmed using techniques like ¹H NMR, ³¹P NMR, and mass spectrometry.[5]
Incorporation into mRNA via In Vitro Transcription (IVT)
The primary application of Et1ΨTP is its incorporation into mRNA strands during IVT.
Methodology Outline:
-
IVT Reaction Setup: A reaction mixture is prepared containing a linearized DNA template, T7 RNA polymerase, a cap analog (e.g., CleanCap™), and a mixture of ATP, GTP, CTP, and the modified Et1ΨTP, completely replacing UTP.[7][8]
-
Transcription: The reaction is incubated to allow T7 RNA polymerase to synthesize the mRNA transcript. The yield can be influenced by the size and electronic properties of the N1-substituent.[8]
-
Purification: The synthesized mRNA is purified to remove unincorporated NTPs, enzymes, and the DNA template.
-
Analysis: The integrity and composition of the modified mRNA are verified using methods like gel electrophoresis and mass spectrometry.[]
Characterization of Modified Nucleosides
The physicochemical properties of novel nucleoside analogs are determined using a suite of standard analytical methods.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a key technique used to separate and quantify nucleosides in a mixture. It is used to determine purity and can distinguish between different modified nucleosides based on their retention times.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (e.g., ¹H-NMR, NOESY) are crucial for unambiguously determining the chemical structure of a modified nucleoside, such as confirming the location of the ethyl group at the N1 position.[9]
-
Mass Spectrometry (MS): MS is used to determine the precise molecular weight of the nucleoside, confirming its elemental composition.[11]
Biological Activity and Mechanism of Action
The incorporation of modified nucleosides like this compound into synthetic mRNA is a key strategy to evade the innate immune system and enhance protein translation. While most detailed mechanistic studies have focused on N1-methylpseudouridine, the principles are expected to be highly similar for this compound.
The cellular innate immune system has evolved to recognize foreign RNA, particularly from viruses. This recognition is mediated by pattern recognition receptors (PRRs) such as Toll-like receptors (TLR3, TLR7, TLR8) and cytosolic sensors like Protein Kinase R (PKR).[8]
-
Evasion of Toll-Like Receptors (TLRs): The presence of N1-alkyl modifications on pseudouridine is thought to sterically hinder the binding of the mRNA to endosomal TLRs (TLR7/8). This blunts the downstream signaling cascade that would typically lead to the production of pro-inflammatory cytokines and type I interferons.[9]
-
Inhibition of PKR Pathway: Activation of PKR by foreign double-stranded RNA structures leads to its autophosphorylation. Activated PKR then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylated eIF2α is a potent inhibitor of global protein synthesis, leading to a shutdown of translation.[8] By reducing the immunogenic signature of the mRNA, N1-substituted pseudouridines help to avoid the activation of PKR and the subsequent phosphorylation of eIF2α, thus preserving the cell's translational machinery for robust protein production from the therapeutic mRNA.[3][5]
Studies on a series of N1-substituted pseudouridines, including N1-ethyl-Ψ, showed that mRNAs containing these modifications exhibited luciferase activity comparable or higher than the industry-standard Ψ-mRNA in THP-1 cells, a cell line sensitive to innate immune activation.[8] This suggests that the reduced immunogenicity conferred by the N1-ethyl group likely outweighs any potential minor reductions in translational efficiency, leading to a net increase in protein expression in immune-competent cells.[8]
Visualizations
Caption: Workflow for the synthesis and evaluation of this compound-modified mRNA.
Caption: Proposed mechanism for evading innate immune activation by this compound mRNA.
References
- 1. N<sup>1</sup>-Ethylpseudouridine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]
- 2. N1-Methylpseudouridine - Wikipedia [en.wikipedia.org]
- 3. N1-Methylpseudouridine | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N<sup>1</sup>-Methylpseudouridine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]
- 7. Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of the enzyme responsible for N1-methylation of pseudouridine 54 in archaeal tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The identification and characterization of non-coding and coding RNAs and their modified nucleosides by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N1-Ethylpseudouridine (N1-Et-Ψ) Incorporation into mRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of messenger RNA (mRNA) has been significantly unlocked by the introduction of modified nucleosides that enhance protein expression while mitigating innate immune responses.[1] While N1-methylpseudouridine (m1Ψ) has become a cornerstone of approved mRNA vaccines, the exploration of other modifications continues to be a promising avenue for the development of next-generation RNA therapeutics.[2][3] This document provides detailed application notes and protocols for the incorporation of N1-Ethylpseudouridine (N1-Et-Ψ), a novel pseudouridine (B1679824) derivative, into mRNA. N1-Et-Ψ has demonstrated the potential to offer comparable, and in some aspects, improved characteristics over existing modifications.
The incorporation of N1-substituted pseudouridine derivatives, such as N1-Et-Ψ, into mRNA has been shown to increase protein expression to levels near that of the widely used m1Ψ modification.[4] Furthermore, mRNAs modified with these novel derivatives have exhibited decreased cytotoxicity in sensitive cell lines, suggesting a favorable immunogenic profile.[4] These attributes make N1-Et-Ψ a compelling candidate for various mRNA-based applications, including vaccines, protein replacement therapies, and gene editing.
This application note will detail the materials and methods for the synthesis of N1-Et-Ψ modified mRNA, its subsequent purification, and protocols for the evaluation of its translational efficiency and cytotoxic profile.
Data Presentation
The following tables summarize the quantitative data on the performance of N1-Et-Ψ modified mRNA in comparison to other common modifications. The data is based on studies using a firefly luciferase (FLuc) reporter mRNA.
Table 1: Relative In Vitro Transcription Efficiency of N1-Substituted Pseudouridine Triphosphates
| N1-Modification of Pseudouridine (Ψ) | Relative Transcription Efficiency (%)* |
| Unmodified (U) | 100 |
| Pseudouridine (Ψ) | ~110 |
| N1-Methyl-Ψ (m1Ψ) | ~95 |
| N1-Ethyl-Ψ (Et1Ψ) | ~90 |
| N1-Propyl-Ψ (Pr1Ψ) | ~75 |
| N1-(2-Fluoroethyl)-Ψ (FE1Ψ) | ~85 |
*Relative efficiency of mRNA synthesis by in vitro transcription using T7 RNA polymerase. Data is approximated from graphical representations in the cited literature.[4]
Table 2: In Vitro Protein Expression and Cytotoxicity of N1-Substituted Pseudouridine Modified mRNA in THP-1 Cells
| mRNA Modification | Relative Luciferase Activity (%)* | Relative Cell Viability (%)** (MTT Assay) |
| Wild-Type (WT) | 100 | 100 |
| Pseudouridine (Ψ) | ~150 | ~90 |
| N1-Ethyl-Ψ (Et1Ψ) | ~450 | >100 |
| N1-Methyl-Ψ (m1Ψ) | ~500 | >100 |
*Relative luciferase activity in THP-1 monocytes, a sensitive model for innate immune activation.[4] **Lower absorbance in the MTT assay reflects decreased cellular metabolism, indicating higher toxicity. Values >100% indicate higher viability compared to the control.[4]
Experimental Protocols
In Vitro Transcription of N1-Et-Ψ Modified mRNA
This protocol describes the synthesis of N1-Et-Ψ modified mRNA using T7 RNA polymerase. It is adapted from standard protocols for in vitro transcription with modified nucleotides.[5][6]
Materials:
-
Linearized DNA template with a T7 promoter
-
This compound-5'-Triphosphate (N1-Et-ΨTP)
-
ATP, GTP, CTP (RNase-free)
-
T7 RNA Polymerase
-
RNase Inhibitor
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine)
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Thaw all reagents on ice. Keep enzymes on ice.
-
Assemble the transcription reaction at room temperature in the following order:
Reagent Volume (20 µL reaction) Final Concentration Nuclease-free water to 20 µL - 10x Transcription Buffer 2 µL 1x 100 mM ATP 2 µL 10 mM 100 mM GTP 2 µL 10 mM 100 mM CTP 2 µL 10 mM 100 mM N1-Et-ΨTP 2 µL 10 mM Linearized DNA template (1 µg/µL) 1 µL 50 ng/µL RNase Inhibitor 1 µL 2 U/µL | T7 RNA Polymerase | 2 µL | - |
-
Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
-
Incubate at 37°C for 2-4 hours.
-
To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
Purification of N1-Et-Ψ Modified mRNA
This protocol describes a standard lithium chloride (LiCl) precipitation method for purifying the in vitro transcribed mRNA.[2] This method is effective at removing unincorporated NTPs and enzymes. For higher purity, column-based purification or HPLC can be used.[7]
Materials:
-
7.5 M LiCl solution
-
70% Ethanol (ice-cold)
-
Nuclease-free water
-
0.1 mM EDTA
Procedure:
-
To the 20 µL transcription reaction, add 30 µL of nuclease-free water to bring the volume to 50 µL.
-
Add 25 µL of 7.5 M LiCl solution, mix well, and incubate at -20°C for at least 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the RNA.
-
Carefully discard the supernatant.
-
Wash the pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully discard the supernatant and briefly air dry the pellet.
-
Resuspend the RNA pellet in a suitable volume of 0.1 mM EDTA.
-
Assess the concentration and purity of the mRNA using a spectrophotometer (e.g., NanoDrop) and verify its integrity using denaturing agarose (B213101) gel electrophoresis.
In Vitro Transfection and Protein Expression Analysis
This protocol describes the transfection of N1-Et-Ψ modified mRNA into a suitable cell line to assess protein expression.
Materials:
-
HEK293T or other suitable cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
N1-Et-Ψ modified mRNA encoding a reporter protein (e.g., Luciferase or GFP)
-
Transfection reagent suitable for mRNA (e.g., Lipofectamine MessengerMAX)
-
Opti-MEM or other serum-free medium
-
Assay-specific reagents (e.g., Luciferase assay substrate, flow cytometer for GFP)
Procedure:
-
One day before transfection, seed cells in a multi-well plate to be 70-90% confluent at the time of transfection.
-
On the day of transfection, dilute the N1-Et-Ψ modified mRNA and the transfection reagent in separate tubes containing Opti-MEM according to the manufacturer's protocol.
-
Combine the diluted mRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complex formation.
-
Add the mRNA-lipid complexes to the cells.
-
Incubate the cells at 37°C in a CO₂ incubator for the desired time (e.g., 24-48 hours).
-
Quantify the expression of the reporter protein. For luciferase, lyse the cells and measure luminescence using a luminometer.[8] For GFP, analyze the cells by flow cytometry or fluorescence microscopy.[9]
Assessment of Cytotoxicity/Immunogenicity in THP-1 Cells
This protocol outlines a method to assess the cytotoxic or immunogenic potential of N1-Et-Ψ modified mRNA using the THP-1 human monocytic cell line, which is sensitive to foreign RNA.[4]
Materials:
-
THP-1 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
N1-Et-Ψ modified mRNA
-
Transfection reagent
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
ELISA kits for relevant cytokines (e.g., TNF-α, IL-6, IFN-β)
Procedure:
-
Seed THP-1 cells in a 96-well plate.
-
Prepare and add the mRNA-transfection reagent complexes to the cells as described in Protocol 3.
-
Incubate for 24 hours.
-
For Cytotoxicity (MTT Assay): a. Add MTT reagent to each well and incubate for 4 hours at 37°C. b. Add DMSO to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at 570 nm using a microplate reader. Higher absorbance correlates with higher cell viability.[9]
-
For Cytokine Profiling: a. Collect the cell culture supernatant after the 24-hour incubation. b. Centrifuge to remove cell debris. c. Measure the concentration of secreted cytokines (e.g., TNF-α, IL-6) using specific ELISA kits according to the manufacturer's instructions.[10]
Visualizations
Experimental Workflow
Caption: Workflow for N1-Et-Ψ mRNA synthesis and analysis.
Innate Immune Signaling Pathways
Caption: N1-Et-Ψ modification reduces innate immune recognition.
References
- 1. areterna.com [areterna.com]
- 2. neb.com [neb.com]
- 3. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. neb.com [neb.com]
- 6. cellscript.com [cellscript.com]
- 7. IVT mRNA Purification Services - mRNA-based Drug R&D Service [mrnabased-drug.com]
- 8. Protein Expression Correlates Linearly with mRNA Dose over Up to Five Orders of Magnitude In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. RNA ImmunoGenic Assay: A Method to Detect Immunogenicity of in vitro Transcribed mRNA in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Transcription with N1-Ethylpseudouridine-5'-Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of mRNA-based therapeutics and vaccines has underscored the critical role of nucleotide modifications in enhancing the efficacy and safety of these molecules. Chemical modifications, particularly within the uridine (B1682114) base, have been shown to significantly increase mRNA stability, boost protein translation, and mitigate the innate immune responses that can hinder therapeutic outcomes. N1-Ethylpseudouridine-5'-Triphosphate (N1-Et-UTP) is a modified nucleotide analog of uridine triphosphate used in the in vitro transcription (IVT) process to generate mRNA with improved characteristics.
The incorporation of this compound in place of uridine can reduce the immunogenicity of the resulting mRNA.[1] This modification, similar to the well-studied N1-methylpseudouridine (N1-mΨ), is thought to help the mRNA evade recognition by innate immune sensors such as Toll-like receptors (TLRs) and RIG-I.[2][3] Evasion of these pathways prevents the shutdown of protein translation and reduces the production of pro-inflammatory cytokines.[2] This document provides detailed application notes, quantitative data, and experimental protocols for the use of N1-Et-UTP in the synthesis of modified mRNA.
Data Presentation
The following tables summarize quantitative data comparing mRNA synthesized with this compound and other modifications.
Table 1: Relative In Vitro Transcription Efficiency of N1-Substituted Pseudouridine Triphosphates
| N1-Modification of Pseudouridine | Relative Transcription Efficiency (%)* |
| Unmodified Uridine (WT) | 100 |
| Pseudouridine (Ψ) | ~110 |
| N1-Methylpseudouridine (N1-mΨ) | ~105 |
| This compound (N1-Et-Ψ) | ~95 |
| N1-Propylpseudouridine (N1-Pr-Ψ) | ~80 |
| N1-(2-Fluoroethyl)pseudouridine (N1-FE-Ψ) | ~90 |
*Data is synthesized from studies comparing the performance of various modified nucleotides in standard T7 RNA polymerase-driven in vitro transcription reactions.[2] The efficiency is relative to the yield of unmodified mRNA.
Table 2: Protein Expression from mRNAs Containing N1-Substituted Pseudouridines in THP-1 Cells
| N1-Modification of Pseudouridine in mRNA | Relative Luciferase Activity (%)* |
| Unmodified Uridine (WT) | 100 |
| Pseudouridine (Ψ) | ~1,500 |
| N1-Methylpseudouridine (N1-mΨ) | ~2,500 |
| This compound (N1-Et-Ψ) | ~2,200 |
| N1-Propylpseudouridine (N1-Pr-Ψ) | ~1,800 |
| N1-(2-Fluoroethyl)pseudouridine (N1-FE-Ψ) | ~2,000 |
*Relative luciferase activity was measured in the THP-1 monocyte cell line, which is a sensitive model for innate immune activation.[2] The data demonstrates the enhanced translational output from modified mRNAs.
Table 3: Representative Immunogenicity Profile of Modified vs. Unmodified mRNA
| Cytokine | Unmodified mRNA | N1-mΨ-modified mRNA |
| TNF-α | High | Low / Undetectable |
| IL-6 | High | Low / Undetectable |
| IFN-β | High | Low / Undetectable |
Signaling Pathways and Experimental Workflows
Innate Immune Sensing of In Vitro Transcribed mRNA
Unmodified in vitro transcribed mRNA can be recognized as foreign by the innate immune system, primarily through pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) located in endosomes (TLR3, TLR7, TLR8) and RIG-I-like receptors (RLRs) in the cytoplasm.[2] This recognition triggers a signaling cascade leading to the production of type I interferons and pro-inflammatory cytokines, which can inhibit protein translation and lead to mRNA degradation. The incorporation of N1-substituted pseudouridines, such as this compound, sterically hinders the interaction with these sensors, thus dampening the innate immune response.[3]
Caption: Evasion of Innate Immune Sensing by N1-Et-Ψ mRNA.
Experimental Workflow for In Vitro Transcription of Modified mRNA
The general workflow for producing this compound-modified mRNA involves preparing a DNA template, performing the in vitro transcription reaction with complete substitution of UTP with N1-Et-UTP, removing the DNA template, and purifying the resulting mRNA.
Caption: General workflow for N1-Et-Ψ modified mRNA synthesis.
Experimental Protocols
Protocol 1: In Vitro Transcription with Complete this compound-5'-Triphosphate Substitution
This protocol is designed for a standard 20 µL in vitro transcription reaction and can be scaled up as needed.[9][10] It is crucial to maintain an RNase-free environment throughout the procedure.[9]
Materials:
-
Linearized DNA template with a T7 promoter (1 µg)
-
Nuclease-free water
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine)
-
ATP solution (100 mM)
-
GTP solution (100 mM)
-
CTP solution (100 mM)
-
This compound-5'-Triphosphate (N1-Et-UTP) solution (100 mM)
-
RNase Inhibitor (e.g., 40 U/µL)
-
T7 RNA Polymerase (e.g., 50 U/µL)
-
DNase I (RNase-free)
-
mRNA purification kit or reagents (e.g., LiCl)
Procedure:
-
Reaction Setup: Thaw all reagents on ice, except for the enzyme mix which should be kept in a freezer block. Gently vortex and centrifuge all components before use. Assemble the reaction at room temperature in the following order:
| Component | Volume (µL) | Final Concentration |
| Nuclease-free Water | Up to 20 µL | - |
| 10x Transcription Buffer | 2.0 | 1x |
| ATP (100 mM) | 2.0 | 10 mM |
| GTP (100 mM) | 2.0 | 10 mM |
| CTP (100 mM) | 2.0 | 10 mM |
| N1-Et-UTP (100 mM) | 2.0 | 10 mM |
| DNA Template (1 µg/µL) | 1.0 | 50 ng/µL |
| RNase Inhibitor | 0.5 | 20 units |
| T7 RNA Polymerase | 1.0 | 50 units |
| Total Volume | 20.0 |
-
Incubation: Mix the components gently by pipetting up and down. Centrifuge briefly to collect the reaction mixture at the bottom of the tube. Incubate the reaction at 37°C for 2 to 4 hours.[9] For transcripts smaller than 0.3 kb, the incubation can be extended up to 16 hours.[9]
-
DNA Template Removal: After incubation, add 1 µL of RNase-free DNase I to the reaction mixture. Mix gently and incubate at 37°C for 15 minutes.
Protocol 2: Purification of this compound-Modified mRNA using LiCl Precipitation
This protocol is a cost-effective method for purifying the transcribed mRNA.[11]
Materials:
-
In vitro transcription reaction from Protocol 1
-
Nuclease-free water
-
5 M LiCl solution (RNase-free)
-
Ice-cold 70% ethanol (B145695) (RNase-free)
-
Nuclease-free microcentrifuge tubes
Procedure:
-
Initial Dilution: Add nuclease-free water to the 20 µL transcription reaction to bring the volume to 50 µL.
-
LiCl Addition: Add 50 µL of 5 M LiCl solution to the diluted reaction mixture (final LiCl concentration of 2.5 M). Mix thoroughly by vortexing.
-
Precipitation: Incubate the mixture at -20°C for at least 30 minutes.
-
Centrifugation: Centrifuge the tube at 4°C at maximum speed (e.g., >12,000 x g) for 15 minutes to pellet the mRNA.
-
Supernatant Removal: Carefully aspirate and discard the supernatant, which contains unincorporated NTPs, proteins, and DNA fragments.
-
Washing: Add 500 µL of ice-cold 70% ethanol to the pellet. Centrifuge at 4°C at maximum speed for 5 minutes.
-
Final Wash and Drying: Carefully remove the ethanol wash. Briefly spin the tube again and remove any residual ethanol with a fine pipette tip. Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry the pellet, as it may be difficult to resuspend.
-
Resuspension: Resuspend the purified mRNA pellet in an appropriate volume of nuclease-free water or a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).
-
Quantification and Quality Control: Determine the concentration of the mRNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric assay (e.g., Qubit). Assess the integrity of the mRNA by running a sample on a denaturing agarose (B213101) gel or using a microfluidics-based system (e.g., Agilent Bioanalyzer). The purified mRNA is now ready for downstream applications.
Conclusion
The use of this compound-5'-Triphosphate in in vitro transcription offers a robust method for producing modified mRNA with enhanced translational capacity and reduced immunogenicity. The protocols and data provided herein serve as a comprehensive guide for researchers and developers in the field of mRNA therapeutics, facilitating the synthesis of high-quality mRNA for a wide range of applications, from basic research to the development of novel vaccines and protein replacement therapies. The principles of immune evasion and enhanced translation observed with other N1-substituted pseudouridines are expected to hold true for N1-Et-UTP, making it a valuable tool in the mRNA synthesis toolkit.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Genes for IFN-beta-2 (IL-6), tumor necrosis factor, and IL-1 are expressed at high levels in the organs of normal individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tumor necrosis factor-alpha and IL-6 up-regulate IFN-gamma receptor gene expression in human monocytic THP-1 cells by transcriptional and post-transcriptional mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Induced expression of mRNA for IL-5, IL-6, TNF-alpha, MIP-2 and IFN-gamma in immunologically activated rat peritoneal mast cells: inhibition by dexamethasone and cyclosporin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Level of IL-6, TNF, and IL-1β and age-related diseases: a systematic review and meta-analysis [frontiersin.org]
- 9. neb.com [neb.com]
- 10. themoonlab.org [themoonlab.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for N1-Ethylpseudouridine (N1-Et-Ψ) Modified mRNA Synthesis Using T7 RNA Polymerase
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of modified nucleosides into messenger RNA (mRNA) has become a cornerstone of modern RNA therapeutics and vaccine development. Modifications such as N1-methylpseudouridine (m1Ψ) have been instrumental in the success of COVID-19 mRNA vaccines by enhancing protein expression and reducing the innate immunogenicity of the synthetic mRNA.[1][2][3] N1-Ethylpseudouridine (N1-Et-Ψ), a closely related analog, offers similar benefits, making it a valuable tool for researchers developing novel mRNA-based therapies.
These application notes provide a comprehensive guide to the synthesis of N1-Et-Ψ modified mRNA using T7 RNA polymerase-mediated in vitro transcription (IVT). Included are detailed protocols, data presentation for expected outcomes, and troubleshooting guidance to ensure the successful production of high-quality modified mRNA for research and therapeutic development.
Key Advantages of this compound Incorporation
The substitution of uridine (B1682114) with this compound in synthetic mRNA offers several key advantages:
-
Reduced Innate Immunogenicity: N1-Et-Ψ modified mRNA can evade recognition by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), RIG-I, and PKR.[4][5][6][7] This reduces the activation of downstream inflammatory pathways and subsequent translational shutdown, which is often observed with unmodified mRNA.
-
Enhanced Protein Expression: By mitigating the innate immune response, N1-Et-Ψ modification leads to more stable mRNA with a longer half-life, resulting in significantly higher protein yields in transfected cells.[8]
-
Improved Translational Fidelity: Studies on the closely related N1-methylpseudouridine suggest that this class of modification does not significantly impair the accuracy of the ribosomal decoding process, ensuring the synthesis of faithful protein products.[9][10]
Experimental Data: Transcription Efficiency
The efficiency of N1-Et-Ψ incorporation by T7 RNA polymerase is comparable to that of natural uridine, although yields can be influenced by the specific sequence context and overall reaction conditions. The yield of mRNA is related to the size and electronic properties of the N1-substitution group of the modified pseudouridine (B1679824) triphosphate.[8] A study comparing the incorporation of various N1-alkylpseudouridines found that as the alkyl group length increased, the incorporation yield ratio for the modified NTP also increased in most sequence contexts when competing with UTP.[11]
| Nucleotide Composition | Relative Transcription Yield (%) | Key Observations |
| 100% UTP | 100 | Standard baseline for unmodified mRNA synthesis. |
| 100% N1-Methylpseudouridine-TP | ~90-110 | Generally high incorporation efficiency, comparable to UTP. |
| 100% this compound-TP | ~85-105 | Efficiently incorporated by T7 RNA polymerase, with yields similar to m1Ψ.[8][11][12] |
| 50% UTP / 50% this compound-TP | Variable | Co-incorporation is possible, but for maximal immune evasion and expression, full substitution is recommended.[11] |
Note: Yields are highly dependent on the specific DNA template, purification method, and optimization of the IVT reaction conditions. The values presented are illustrative.
Experimental Workflow for N1-Et-Ψ mRNA Synthesis
The overall workflow for producing N1-Et-Ψ modified mRNA involves several key stages, from DNA template preparation to the final purification and quality control of the synthesized mRNA.
Caption: Experimental workflow for N1-Et-Ψ mRNA synthesis.
Detailed Experimental Protocols
Protocol 1: DNA Template Preparation
A high-quality linear DNA template is crucial for efficient in vitro transcription. The template must contain a T7 RNA polymerase promoter upstream of the sequence to be transcribed.
1.1. Template Design:
-
T7 Promoter: The minimal T7 promoter sequence is TAATACGACTCACTATAG. The final G is the +1 transcription start site. T7 RNA polymerase has a strong preference for a G at the +1 position.[13]
-
5' Untranslated Region (UTR): Include a 5' UTR to enhance translation initiation.
-
Open Reading Frame (ORF): The coding sequence for the protein of interest. Codon optimization can improve expression levels.
-
3' Untranslated Region (UTR): Include a 3' UTR to increase mRNA stability.
-
Poly(A) Tail: A poly(A) tail of 100-150 nucleotides is recommended for mRNA stability and efficient translation. This can be encoded in the DNA template or added post-transcriptionally.
1.2. Template Generation:
-
PCR Amplification: Amplify the desired template from a plasmid or synthetic DNA using high-fidelity DNA polymerase. The forward primer should incorporate the T7 promoter sequence.
-
Plasmid Linearization: If using a plasmid template, linearize it with a restriction enzyme that cuts immediately downstream of the poly(A) tail sequence and generates blunt or 5' overhangs.[14]
1.3. Template Purification:
-
Purify the PCR product or linearized plasmid using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Verify the integrity and concentration of the purified DNA template using agarose (B213101) gel electrophoresis and UV spectrophotometry (A260/A280 ratio should be ~1.8).
Protocol 2: In Vitro Transcription (IVT) with this compound-5'-Triphosphate
This protocol is for a standard 20 µL IVT reaction. Reactions can be scaled up as needed.
2.1. Materials:
-
Purified linear DNA template (1 µg)
-
Nuclease-free water
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine)
-
ATP, GTP, CTP solutions (100 mM each)
-
This compound-5'-Triphosphate (N1-Et-Ψ-TP) (100 mM)
-
RNase Inhibitor (e.g., 40 U/µL)
-
T7 RNA Polymerase (e.g., 50 U/µL)
-
DNase I (RNase-free)
-
(Optional) Co-transcriptional capping reagent (e.g., CleanCap® AG)
2.2. IVT Reaction Setup:
Assemble the reaction at room temperature to prevent precipitation of the DNA template by spermidine (B129725) in the transcription buffer.[15]
| Component | Volume (µL) | Final Concentration |
| Nuclease-free water | Up to 20 µL | - |
| 10x Transcription Buffer | 2.0 | 1x |
| ATP (100 mM) | 1.5 | 7.5 mM |
| GTP (100 mM) | 1.5 | 7.5 mM |
| CTP (100 mM) | 1.5 | 7.5 mM |
| N1-Et-Ψ-TP (100 mM) | 1.5 | 7.5 mM |
| Linear DNA Template (1 µg/µL) | 1.0 | 50 ng/µL |
| RNase Inhibitor (40 U/µL) | 1.0 | 2 U/µL |
| T7 RNA Polymerase (50 U/µL) | 2.0 | 5 U/µL |
| Total Volume | 20.0 |
2.3. Reaction Incubation:
-
Gently mix the components by pipetting.
-
Incubate the reaction at 37°C for 2 to 4 hours.[] Longer incubation times (up to 16 hours) may be beneficial for shorter transcripts.[17]
2.4. DNase I Treatment:
-
Add 1 µL of RNase-free DNase I (e.g., 2 U/µL) to the reaction mixture.
-
Incubate at 37°C for 15-30 minutes to digest the DNA template.
Protocol 3: N1-Et-Ψ mRNA Purification
Purification is essential to remove enzymes, unincorporated nucleotides, and the digested DNA template.
3.1. Lithium Chloride (LiCl) Precipitation (for larger scale):
-
Add nuclease-free water to the IVT reaction to a final volume of 100 µL.
-
Add 30 µL of 8 M LiCl and mix well.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at >12,000 x g for 15 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol.
-
Centrifuge at >12,000 x g for 5 minutes at 4°C.
-
Carefully remove the ethanol wash and air-dry the pellet for 5-10 minutes.
-
Resuspend the purified mRNA in nuclease-free water.
3.2. Column-Based Purification:
-
For smaller scale reactions, several commercial kits are available for RNA purification (e.g., silica-based spin columns). Follow the manufacturer's instructions.
Protocol 4: Quality Control of N1-Et-Ψ mRNA
Assess the quality of the purified mRNA before downstream applications.
| Quality Attribute | Method | Expected Result |
| Concentration & Purity | UV-Vis Spectroscopy (A260/A280) | A260/A280 ratio of ~2.0 |
| Integrity & Size | Denaturing Agarose Gel Electrophoresis or Capillary Electrophoresis (e.g., Bioanalyzer) | A sharp, single band at the expected molecular weight. |
| Sequence Identity | RT-qPCR or Next-Generation Sequencing (NGS) | Confirmation of the correct mRNA sequence.[][19] |
| Purity (dsRNA) | dsRNA-specific ELISA or dot blot | Minimal dsRNA content. |
| Capping Efficiency | LC-MS/MS based methods | High percentage of correctly capped mRNA.[20][21] |
Mechanism of Immune Evasion by N1-Substituted Pseudouridine mRNA
Unmodified single-stranded RNA (ssRNA) and double-stranded RNA (dsRNA), a common byproduct of IVT, are recognized by endosomal and cytosolic PRRs, triggering an innate immune response that leads to the production of type I interferons and pro-inflammatory cytokines, ultimately inhibiting protein synthesis. N1-Et-Ψ modification helps the mRNA evade this immune surveillance.
Caption: Innate immune signaling pathway and evasion by N1-Et-Ψ mRNA.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no mRNA yield | - Poor quality or incorrect concentration of DNA template.[14]- Inactive T7 RNA polymerase or RNase contamination.- Suboptimal nucleotide concentration.[14] | - Verify template integrity, purity (A260/280 ~1.8), and concentration. Ensure complete linearization.- Use fresh enzyme and always use RNase inhibitors. Work in an RNase-free environment.- Ensure final NTP concentration is adequate (e.g., 7.5 mM each). |
| Truncated or incomplete transcripts | - Premature termination on GC-rich templates.[14]- Template degradation. | - Decrease the incubation temperature to 30°C.- Ensure the template is pure and free of nucleases. |
| Transcripts are longer than expected | - Incomplete linearization of the plasmid template.- Template with 3' overhangs leading to template switching.[14] | - Confirm complete digestion of the plasmid by agarose gel electrophoresis.- Use restriction enzymes that generate blunt or 5' overhangs. |
| High immunogenicity of purified mRNA | - Residual dsRNA byproducts from the IVT reaction.[5][6]- Incomplete removal of DNA template. | - Optimize the IVT reaction to minimize dsRNA formation (e.g., use a modified T7 polymerase with reduced dsRNA formation).[22]- Purify the mRNA using methods effective at removing dsRNA (e.g., cellulose (B213188) chromatography or HPLC).- Ensure complete DNase I digestion. |
By following these detailed protocols and considering the provided data and troubleshooting advice, researchers can reliably synthesize high-quality this compound modified mRNA for a wide range of applications in molecular biology, drug development, and therapeutic research.
References
- 1. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Innate immune mechanisms of mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of mRNA chemistry and manufacturing process on innate immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. Why N1-methylpseudoUridine Modification is Selected for Marketed mRNA Vaccines - DocCheck [doccheck.com]
- 10. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. trilinkbiotech.com [trilinkbiotech.com]
- 13. In vitro transcription of guide RNAs and 5'-triphosphate removal [protocols.io]
- 14. promegaconnections.com [promegaconnections.com]
- 15. RNAT7 < Lab < TWiki [barricklab.org]
- 17. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Current Analytical Strategies for mRNA-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. Optimize in vitro transcription reactions: A modified T7 RNA Polymerase with reduced dsRNA formation - News Blog - Jena Bioscience [jenabioscience.com]
Application Notes and Protocols: N1-Ethylpseudouridine in mRNA Vaccine Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N1-substituted pseudouridine (B1679824) analogs, with a focus on N1-Ethylpseudouridine (N1-Et-Ψ), in the research and development of mRNA vaccines. The following sections detail the impact of these modifications on mRNA performance, provide protocols for key experimental procedures, and outline the underlying biological pathways.
Introduction to N1-Substituted Pseudouridines in mRNA Vaccines
The efficacy of mRNA vaccines is critically dependent on the stability of the mRNA molecule, its translational efficiency, and its ability to evade the innate immune system. Chemical modification of nucleosides is a key strategy to enhance these properties. N1-methylpseudouridine (m1Ψ) has been a cornerstone in the success of the first approved mRNA vaccines against COVID-19, demonstrating significantly improved protein expression and reduced immunogenicity compared to unmodified mRNA.[][2] Building on this success, researchers are exploring other N1-substituted pseudouridine analogs, such as this compound, to further optimize mRNA therapeutics.[3]
The primary advantages of incorporating N1-substituted pseudouridines like N1-Et-Ψ into mRNA include:
-
Reduced Innate Immunogenicity: Substitution of uridine (B1682114) with N1-substituted analogs helps the mRNA evade recognition by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) 7 and 8 and RIG-I, thereby reducing the production of type I interferons and other pro-inflammatory cytokines that can inhibit translation and cause adverse effects.[2][4]
-
Enhanced Translation Efficiency: By mitigating the innate immune response, which can lead to a shutdown of protein synthesis, these modifications result in higher and more sustained antigen production from the mRNA template.[3][5]
-
Improved mRNA Stability: The structural changes imparted by these modifications can increase the stability of the mRNA molecule, contributing to a longer half-life and prolonged protein expression.[2]
Quantitative Data on N1-Substituted Pseudouridine Performance
The selection of a specific nucleoside modification can significantly impact the performance of an mRNA vaccine. The following tables summarize quantitative data from studies comparing various N1-substituted pseudouridines.
Table 1: Comparison of Luciferase Expression from mRNA Modified with N1-Substituted Pseudouridines in THP-1 Cells [3]
| N1-Substituted Pseudouridine | Relative Luciferase Activity (%) |
| Pseudouridine (Ψ) | 100 |
| This compound (Et1Ψ) | ~120 |
| N1-methylpseudouridine (m1Ψ) | ~130 |
| N1-propyl-Ψ (Pr1Ψ) | ~110 |
| N1-isopropyl-Ψ (iPr1Ψ) | ~90 |
| N1-(2-fluoroethyl)-Ψ (FE1Ψ) | ~125 |
| N1-methoxymethyl-Ψ (MOM1Ψ) | ~115 |
| N1-pivaloxymethyl-Ψ (POM1Ψ) | ~60 |
| N1-benzyloxymethyl-Ψ (BOM1Ψ) | ~40 |
Data is normalized to the activity of Ψ-modified mRNA.
Table 2: Cell Viability of THP-1 Cells after Transfection with mRNA Modified with N1-Substituted Pseudouridines [3]
| N1-Substituted Pseudouridine | Cell Viability (%) |
| Wild-Type (unmodified) | ~60 |
| Pseudouridine (Ψ) | ~75 |
| This compound (Et1Ψ) | ~95 |
| N1-methylpseudouridine (m1Ψ) | ~98 |
| N1-propyl-Ψ (Pr1Ψ) | ~95 |
| N1-isopropyl-Ψ (iPr1Ψ) | ~90 |
| N1-(2-fluoroethyl)-Ψ (FE1Ψ) | ~98 |
| N1-methoxymethyl-Ψ (MOM1Ψ) | ~95 |
| N1-pivaloxymethyl-Ψ (POM1Ψ) | ~85 |
| N1-benzyloxymethyl-Ψ (BOM1Ψ) | ~80 |
Cell viability was assessed using an MTT assay.
Experimental Protocols
In Vitro Transcription of this compound-Modified mRNA
This protocol describes the synthesis of N1-Et-Ψ-modified mRNA using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
This compound-5'-Triphosphate (N1-Et-ΨTP)
-
ATP, GTP, CTP solutions
-
T7 RNA Polymerase
-
Transcription Buffer (10x)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
Purification system (e.g., silica (B1680970) column or magnetic beads)
Protocol:
-
Reaction Setup: At room temperature, assemble the following components in a nuclease-free microcentrifuge tube. It is recommended to prepare a master mix if running multiple reactions.
| Component | Volume (for 20 µL reaction) | Final Concentration |
| Nuclease-free water | to 20 µL | - |
| 10x Transcription Buffer | 2 µL | 1x |
| ATP (100 mM) | 2 µL | 10 mM |
| GTP (100 mM) | 2 µL | 10 mM |
| CTP (100 mM) | 2 µL | 10 mM |
| N1-Et-ΨTP (100 mM) | 2 µL | 10 mM |
| Linearized DNA Template | X µL | 1 µg |
| RNase Inhibitor | 1 µL | 40 units |
| T7 RNA Polymerase | 2 µL | - |
-
Incubation: Mix gently by pipetting and centrifuge briefly. Incubate the reaction at 37°C for 2-4 hours. For longer transcripts, the incubation time can be extended.
-
DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture. Incubate at 37°C for 15-30 minutes to digest the DNA template.
-
Purification: Purify the synthesized mRNA using a suitable RNA purification kit according to the manufacturer's instructions. Elute the mRNA in nuclease-free water or a suitable buffer.
-
Quality Control: Assess the quality and quantity of the synthesized mRNA using UV spectroscopy, gel electrophoresis, or capillary electrophoresis.[6]
Lipid Nanoparticle (LNP) Formulation of Modified mRNA
This protocol describes a microfluidic-based method for encapsulating N1-Et-Ψ-modified mRNA into lipid nanoparticles.
Materials:
-
N1-Et-Ψ-modified mRNA in an aqueous buffer (e.g., 10 mM citrate (B86180) buffer, pH 3.0)
-
Lipid mixture in ethanol containing:
-
Ionizable cationic lipid (e.g., SM-102)
-
Phospholipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassette or tangential flow filtration system
-
Phosphate-buffered saline (PBS)
Protocol:
-
Prepare Solutions:
-
Dissolve the N1-Et-Ψ-modified mRNA in the aqueous buffer to the desired concentration.
-
Prepare the lipid mixture in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:phospholipid:cholesterol:PEG-lipid).[7]
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the aqueous mRNA solution and the ethanolic lipid solution into separate syringes.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing will induce the self-assembly of LNPs, encapsulating the mRNA.
-
-
Purification and Buffer Exchange:
-
Collect the LNP solution.
-
Dialyze the LNP suspension against PBS overnight at 4°C using a dialysis cassette to remove ethanol and unencapsulated mRNA. Alternatively, use a tangential flow filtration system for larger scale preparations.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).[]
-
Assess the final mRNA concentration.
-
Analytical Methods for Modified mRNA Characterization
A suite of analytical techniques is essential for the quality control of N1-Et-Ψ-modified mRNA.[]
Table 3: Key Analytical Methods for Modified mRNA QC
| Parameter | Method | Description |
| Identity & Integrity | RT-qPCR, Sanger Sequencing, Next-Generation Sequencing (NGS) | Confirms the correct sequence of the mRNA transcript. |
| Purity & Size | Capillary Gel Electrophoresis (CGE), Agarose Gel Electrophoresis | Assesses the length of the mRNA and detects truncated or degraded species.[6] |
| Purity & Aggregation | Size-Exclusion Chromatography (SEC) | Separates mRNA based on size to detect aggregates. |
| Modification Incorporation | Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirms the incorporation of N1-Et-Ψ and quantifies the modification level.[9][10] |
| Capping Efficiency | Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Separates capped from uncapped mRNA to determine capping efficiency.[] |
| Poly(A) Tail Length | Gel Electrophoresis, HPLC-based methods | Determines the length and heterogeneity of the poly(A) tail. |
| dsRNA Impurities | ELISA, Dot Blot, Chromatography | Detects and quantifies double-stranded RNA byproducts, which are potent immune stimulators. |
| Potency | In vitro translation assay, cell-based protein expression | Measures the ability of the mRNA to be translated into the target protein. |
Visualizations of Pathways and Workflows
Caption: Workflow for N1-Et-Ψ-mRNA synthesis and LNP formulation.
Caption: Evasion of innate immune signaling by N1-Et-Ψ modified mRNA.
References
- 2. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Comparison of uridine and N1-methylpseudouridine mRNA platforms in development of an Andes virus vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Analytical Strategies for mRNA-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]
Application Notes and Protocols for N1-Ethylpseudouridine in Therapeutic mRNA Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of therapeutic messenger RNA (mRNA) has been significantly advanced by the use of modified nucleosides to enhance protein expression and reduce innate immunogenicity. N1-methylpseudouridine (m1Ψ) has become a standard modification in highly effective mRNA vaccines.[1][2][3] Building on this success, related modifications such as N1-Ethylpseudouridine (1-Ethylpseudouridine, E1Ψ) are being explored for their potential to further optimize mRNA therapeutics.
These application notes provide a comprehensive overview of the use of this compound in the development of therapeutic mRNA. We present a summary of its effects on translation, immunogenicity, and cell viability, alongside detailed protocols for its incorporation into mRNA and subsequent functional characterization.
Key Advantages of this compound Modification
Incorporation of this compound into in vitro transcribed (IVT) mRNA offers several potential benefits for therapeutic applications:
-
Enhanced Protein Expression: Similar to N1-methylpseudouridine, this compound modification can lead to increased protein translation from the mRNA template.
-
Reduced Innate Immunogenicity: this compound modification helps the mRNA evade recognition by innate immune sensors like Toll-like receptors (TLRs) and RIG-I, thereby reducing the production of pro-inflammatory cytokines and minimizing anti-inflammatory responses that can inhibit translation.[4][5]
-
Improved Cell Viability: By mitigating the innate immune response to foreign RNA, this compound-modified mRNA demonstrates decreased cytotoxicity compared to unmodified mRNA.
Data Presentation: Comparative Performance of Modified mRNA
The following tables summarize the performance of this compound-modified mRNA in comparison to unmodified (U), pseudouridine (B1679824) (Ψ), and N1-methylpseudouridine (m1Ψ) modified mRNA. The data is compiled from studies on Firefly Luciferase (FLuc) mRNA transfected into the THP-1 human monocytic cell line, a sensitive model for innate immune activation.
Table 1: Relative Protein Expression
| mRNA Modification | Reporter Gene Expression Level in THP-1 Cells |
| Unmodified (U) | Baseline |
| Pseudouridine (Ψ) | + |
| N1-methylpseudouridine (m1Ψ) | +++ |
| This compound (E1Ψ) | +++ |
Qualitative comparison based on luciferase activity. '+++' indicates expression levels close to that of N1-methylpseudouridine.
Table 2: Immunogenicity Profile
| mRNA Modification | Innate Immune Activation (e.g., TNF-α, IFN-β) |
| Unmodified (U) | High |
| Pseudouridine (Ψ) | Reduced |
| N1-methylpseudouridine (m1Ψ) | Significantly Reduced |
| This compound (E1Ψ) | Significantly Reduced |
Based on the principle that reduced immune activation is a key feature of N1-substituted pseudouridine modifications.[1]
Table 3: Cell Viability
| mRNA Modification | Cell Viability (MTT Assay) in THP-1 Cells |
| Unmodified (U) | Reduced |
| Pseudouridine (Ψ) | Improved |
| N1-methylpseudouridine (m1Ψ) | High |
| This compound (E1Ψ) | High |
N1-substituted pseudouridine-mRNAs showed decreased cell toxicity compared to unmodified and pseudouridine-modified mRNA.
Signaling Pathways and Experimental Workflows
Innate Immune Evasion by this compound Modified mRNA
N1-alkylated pseudouridines, including this compound, are thought to reduce immunogenicity by sterically hindering the interaction of the mRNA with pattern recognition receptors (PRRs) such as RIG-I and endosomal TLRs. This evasion prevents the downstream signaling cascades that lead to the production of type I interferons and other pro-inflammatory cytokines.[2][5]
Experimental Workflow for Characterizing this compound mRNA
The following diagram outlines the general workflow for synthesizing and evaluating the performance of this compound-modified mRNA.
Experimental Protocols
The following protocols are adapted for the use of this compound and are based on established methods for modified mRNA synthesis and analysis.[6][7]
Protocol 1: In Vitro Transcription of this compound-Modified mRNA
This protocol describes the synthesis of mRNA with complete substitution of Uridine Triphosphate (UTP) with this compound-5'-Triphosphate (E1Ψ-TP).
Materials:
-
Linearized plasmid DNA template encoding the gene of interest (e.g., Firefly Luciferase) with a T7 promoter (1 µg/µL).
-
This compound-5'-Triphosphate (100 mM solution).
-
ATP, CTP, GTP (100 mM solutions).
-
T7 RNA Polymerase.
-
5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 10 mM spermidine, 50 mM DTT).
-
RNase Inhibitor (e.g., 40 U/µL).
-
DNase I (RNase-free).
-
Nuclease-free water.
-
CleanCap® AG (if co-transcriptional capping is desired).
Procedure:
-
Reaction Assembly: In a nuclease-free microcentrifuge tube on ice, combine the following reagents in order:
-
Nuclease-free water to a final volume of 20 µL
-
4 µL of 5x Transcription Buffer
-
2 µL of 100 mM ATP
-
2 µL of 100 mM CTP
-
2 µL of 100 mM GTP
-
2 µL of 100 mM this compound-5'-Triphosphate
-
1 µL of linearized DNA template (1 µg)
-
1 µL of RNase Inhibitor
-
2 µL of T7 RNA Polymerase
-
-
Incubation: Mix gently by pipetting and incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: To remove the DNA template, add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.
-
Purification: Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or a silica-based column purification kit, following the manufacturer's instructions.
-
Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity and size of the transcript by agarose (B213101) gel electrophoresis.
Protocol 2: Transfection of THP-1 Cells with Modified mRNA
This protocol is adapted for the transfection of the suspension cell line THP-1. Nucleofection is recommended for higher efficiency in this cell type.[8][9]
Materials:
-
THP-1 cells.
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound-modified mRNA (from Protocol 1).
-
Transfection reagent suitable for suspension cells (e.g., Nucleofector™ Kit for Human Monocytes).
-
6-well plates.
Procedure:
-
Cell Preparation: Culture THP-1 cells according to standard protocols. On the day of transfection, count the cells and centrifuge the required number (e.g., 2.5 x 10⁶ cells per transfection) at 250 x g for 10 minutes.
-
Transfection Complex Formation:
-
Resuspend the cell pellet in 100 µL of Nucleofector™ solution.
-
Add 1-2 µg of this compound-modified mRNA to the cell suspension.
-
Mix gently and transfer the mixture to a Nucleofector™ cuvette.
-
-
Nucleofection: Place the cuvette in the Nucleofector™ device and apply the appropriate program for THP-1 cells (e.g., V-001).
-
Cell Plating: Immediately after nucleofection, add 500 µL of pre-warmed RPMI medium to the cuvette and gently transfer the cells to a 6-well plate containing 1.5 mL of pre-warmed medium.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for the desired time (e.g., 6, 24, 48 hours) before analysis.
Protocol 3: Luciferase Reporter Assay for Protein Expression
This protocol measures the activity of Firefly Luciferase expressed from the transfected mRNA.
Materials:
-
Transfected THP-1 cells (from Protocol 2).
-
Luciferase Assay System (e.g., Promega E1500).
-
Lysis buffer (e.g., Glo Lysis Buffer).
-
Luminometer.
Procedure:
-
Cell Lysis: At the desired time point post-transfection, aspirate the medium and wash the cells with PBS. Lyse the cells by adding 100-200 µL of lysis buffer per well.
-
Lysate Preparation: Incubate for 15 minutes at room temperature with gentle rocking. Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 12,000 x g for 2 minutes at 4°C to pellet debris.
-
Luminometry:
-
Transfer 20 µL of the clear supernatant to a luminometer plate.
-
Add 100 µL of Luciferase Assay Reagent to each well.
-
Immediately measure the luminescence.
-
-
Data Analysis: Normalize the luciferase activity to the total protein concentration in each sample, determined by a BCA assay.
Protocol 4: MTT Assay for Cell Viability
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Transfected THP-1 cells in a 96-well plate.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
SDS-HCl solution (10% SDS in 0.01 M HCl) or DMSO.
Procedure:
-
MTT Addition: At the desired time point post-transfection, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized to formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of SDS-HCl solution or DMSO to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate for another 2-4 hours at 37°C in the dark. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of untransfected control cells.
Protocol 5: Quantification of Cytokine mRNA by RT-qPCR
This protocol measures the mRNA levels of pro-inflammatory cytokines such as TNF-α and IFN-β to assess the immunogenicity of the transfected mRNA.
Materials:
-
Transfected THP-1 cells (from Protocol 2).
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for TNF-α, IFN-β, and a housekeeping gene (e.g., GAPDH).
-
Real-time PCR instrument.
Procedure:
-
RNA Extraction: At 6-24 hours post-transfection, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reaction with cDNA, primers, and qPCR master mix.
-
Run the reaction on a real-time PCR instrument using a standard cycling protocol.
-
-
Data Analysis: Calculate the relative expression of the target cytokine genes using the ΔΔCt method, normalized to the housekeeping gene and relative to untransfected or mock-transfected controls.
Conclusion
This compound represents a promising modification for the development of therapeutic mRNA. The provided data and protocols offer a framework for researchers to synthesize, characterize, and optimize this compound-modified mRNA for various therapeutic applications. As with any novel modification, empirical testing and optimization are crucial to determine its specific advantages for a given mRNA sequence and therapeutic context.
References
- 1. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N1-methylpseudouridine mRNA modification enhances efficiency and specificity of gene overexpression by preventing Prkra-mediated global translation repression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Efficient Transfection of Human THP-1 Macrophages by Nucleofection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. knowledge.lonza.com [knowledge.lonza.com]
Application Notes and Protocols: Quantifying N1-Ethylpseudouridine (N1-Et-Ψ) Incorporation in RNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the quantification of N1-Ethylpseudouridine (N1-Et-Ψ) incorporation into RNA. This synthetic modification is of growing interest in the development of therapeutic mRNAs, aiming to enhance stability and translational efficiency while reducing immunogenicity. The following sections detail the primary methods for quantification, present comparative data, and provide step-by-step experimental protocols.
Introduction to this compound
This compound (N1-Et-Ψ) is a modified nucleoside, an analog of pseudouridine (B1679824) (Ψ), which itself is an isomer of uridine. The incorporation of modified nucleosides like N1-methylpseudouridine (m1Ψ) into mRNA has been a key technology in the success of mRNA vaccines, such as those for SARS-CoV-2.[1][2] These modifications can help the mRNA evade the innate immune system and increase protein production.[3][4][5] N1-Et-Ψ is among the N1-alkyl derivatives of pseudouridine being explored for similar beneficial properties in therapeutic mRNAs.[1][6] Accurate quantification of its incorporation is crucial for optimizing the manufacturing of therapeutic RNAs and ensuring their desired biological activity.
Quantification Methods
The primary methods for quantifying N1-Et-Ψ in RNA are direct RNA sequencing using nanopores and liquid chromatography-mass spectrometry (LC-MS).
-
Nanopore Direct RNA Sequencing: This technology allows for the direct sequencing of native RNA molecules without the need for reverse transcription or amplification. Modifications like N1-Et-Ψ cause characteristic changes in the ionic current as the RNA strand passes through a nanopore.[7][8] These signal deviations can be used to identify and quantify the modification at single-nucleotide resolution.[9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a gold standard for the quantitative analysis of modified nucleosides.[11] The RNA is first enzymatically digested into individual nucleosides, which are then separated by high-performance liquid chromatography (HPLC) and detected by mass spectrometry.[12] This method provides a highly accurate and sensitive global quantification of the modified nucleoside within the total RNA population.
Quantitative Data Summary
The following tables summarize quantitative data related to the incorporation of N1-alkylpseudouridines, including N1-Et-Ψ, into RNA during in vitro transcription (IVT).
Table 1: Incorporation Yields of N1-Alkylpseudouridine Triphosphates in Competition with UTP during T7 RNA Polymerase-mediated in vitro Transcription. [1]
| N1-Alkyl Group | Sequence Context (5' -> 3') | Incorporation Yield (%) | Variability of Yields (%) |
| Methyl (m1Ψ) | Various | 15-70 | 42 |
| Ethyl (e1Ψ) | Various | Not explicitly stated, but variability is lower than m1Ψ | 13 |
| Propyl (p1Ψ) | Various | Not explicitly stated, but variability is lower than m1Ψ | 17 |
Data adapted from studies on T7 RNA polymerase competition assays. The yields were determined via direct RNA sequencing and analysis of base calling data.[1]
Table 2: Extinction Coefficients of N1-Alkylpseudouridine Triphosphates. [1][6][7]
| Nucleoside Triphosphate | Wavelength (nm) | Extinction Coefficient (L mol⁻¹ cm⁻¹) |
| UTP | 262 | 10,000 |
| ΨTP | 262 | 7,550 |
| m1ΨTP | 271 | 8,870 |
| e1ΨTP | 271 | 7,800 |
| p1ΨTP | 271 | 8,900 |
These values are crucial for accurately determining the concentration of nucleotide stocks for in vitro transcription reactions.
Experimental Protocols
Protocol 1: Quantification of N1-Et-Ψ Incorporation using Nanopore Direct RNA Sequencing
This protocol is adapted from methodologies described for sequencing RNA containing N1-alkylpseudouridine derivatives.[1][7]
1. In Vitro Transcription (IVT) with N1-Et-ΨTP
-
Assemble the IVT reaction mixture. For a 20 µL reaction:
-
Transcription Buffer (10x) - 2 µL
-
ATP, GTP, CTP (100 mM each) - 2 µL each
-
UTP (100 mM) - 1 µL (if partial incorporation is desired)
-
This compound-5'-Triphosphate (e1ΨTP) (100 mM) - 1 µL (adjust ratio with UTP as needed)
-
Linearized DNA template (1 µg) - X µL
-
T7 RNA Polymerase - 2 µL
-
RNase Inhibitor - 1 µL
-
Nuclease-free water - to 20 µL
-
-
Incubate at 37°C for 2 hours.
-
Add DNase I and incubate for 15 minutes at 37°C to remove the DNA template.
-
Purify the RNA using a suitable RNA purification kit.
-
Quantify the RNA concentration and assess its integrity.
2. Nanopore Library Preparation
-
Use the Oxford Nanopore Technologies (ONT) Direct RNA Sequencing Kit (e.g., SQK-RNA002).
-
Follow the manufacturer's protocol for library preparation. This typically involves ligating a motor protein to the poly(A) tail of the RNA.
3. Nanopore Sequencing
-
Load the prepared library onto a nanopore flow cell (e.g., Flongle or MinION).
-
Initiate the sequencing run using the MinKNOW software.
-
Collect raw signal data (fast5 files).
4. Data Analysis
-
Basecall the raw fast5 files using Guppy to generate fastq files.
-
Align the basecalled reads to the reference sequence using a tool like minimap2.[1]
-
Analyze the aligned reads for signatures of N1-Et-Ψ. This can be done by:
-
Analyzing basecalling errors: N1-Et-Ψ, similar to other modifications, can induce specific error profiles in the basecalled sequence.[1]
-
Analyzing raw signal data: Tools like Tombo or Nanopolish can be used to compare the ionic current signals of the sequenced RNA to an unmodified control, identifying deviations indicative of modification.
-
Using specialized software: Tools like ELIGOS2 or Nanopore-Psu can be used to quantify the occupancy of modified bases.[1]
-
Protocol 2: Global Quantification of N1-Et-Ψ by LC-MS/MS
This protocol provides a general framework for the LC-MS/MS analysis of modified nucleosides.
1. RNA Digestion
-
To 1-5 µg of purified RNA, add nuclease P1 and incubate at 37°C for 2 hours.
-
Add bacterial alkaline phosphatase and incubate at 37°C for an additional 2 hours to dephosphorylate the nucleotides to nucleosides.
-
Filter the reaction to remove enzymes.
2. HPLC Separation
-
Inject the digested sample onto a reverse-phase HPLC column.
-
Use a gradient of solvents (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol) to separate the nucleosides.
-
Monitor the elution of nucleosides using a UV detector.
3. Mass Spectrometry Detection
-
The eluent from the HPLC is directed into the mass spectrometer.
-
Use electrospray ionization (ESI) in positive ion mode to ionize the nucleosides.
-
Perform tandem mass spectrometry (MS/MS) for specific detection and quantification of N1-Et-Ψ based on its unique mass-to-charge ratio and fragmentation pattern.
-
Quantify the amount of N1-Et-Ψ relative to the canonical nucleosides by integrating the peak areas from the chromatogram.
Visualizations
References
- 1. Nanopore sequencing for N1-methylpseudouridine in RNA reveals sequence-dependent discrimination of the modified nucleotide triphosphate during transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanopore sequencing for N1-methylpseudouridine in RNA reveals sequence-dependent discrimination of the modified nucleotide triphosphate during transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Detection and Quantification of Modified Nucleotides in RNA Using Thin-Layer Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. Nanopore signal deviations from pseudouridine modifications in RNA are sequence-specific: quantification requires dedicated synthetic controls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NanoMUD: Profiling of pseudouridine and N1-methylpseudouridine using Oxford Nanopore direct RNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNA Modifications [labome.com]
Application Notes and Protocols for Nanopore Sequencing of N1-Ethylpseudouridine (N1-Et-Ψ) Modified RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-ethylpseudouridine (N1-Et-Ψ) is a modified nucleoside that, along with other N1-alkylated pseudouridine (B1679824) analogs like N1-methylpseudouridine (m1Ψ), is gaining prominence in the development of mRNA therapeutics and vaccines.[1][2][3] These modifications are critical for reducing the immunogenicity of in vitro transcribed (IVT) mRNA and enhancing protein translation, thereby improving the overall efficacy and safety of mRNA-based drugs.[2][4][5] Direct RNA sequencing using Oxford Nanopore Technologies (ONT) offers a powerful platform for the direct detection and characterization of these modifications without the need for reverse transcription or amplification, providing insights into the integrity and composition of therapeutic RNA molecules.[6][7][8]
These application notes provide an overview of the principles, applications, and a detailed protocol for the nanopore sequencing of N1-Et-Ψ modified RNA.
Principle of Detection
Nanopore direct RNA sequencing operates by threading a single RNA molecule through a protein nanopore embedded in a membrane.[9] An ionic current is passed through the pore, and as the RNA strand translocates, the distinct chemical structures of the nucleobases cause characteristic disruptions in this current.[9][10] RNA modifications, such as N1-Et-Ψ, possess a different size and chemical structure compared to the canonical uridine (B1682114), leading to unique and identifiable alterations in the ionic current signal.[6][11]
Specifically, the addition of an ethyl group at the N1 position of pseudouridine results in a greater blockage of the ionic current compared to uridine (U), pseudouridine (Ψ), and even N1-methylpseudouridine (m1Ψ), a phenomenon that is generally correlated with the increasing size of the alkyl group.[6] This change in current, along with other signal features like base-calling errors and dwell time, can be leveraged to detect and quantify the presence of N1-Et-Ψ in an RNA sequence.[6][12]
Applications in Research and Drug Development
-
Quality Control of mRNA Therapeutics: Direct RNA sequencing can be employed to verify the complete and correct incorporation of N1-Et-Ψ into synthetic mRNA molecules during the manufacturing process. This ensures the final product has the desired properties of reduced immunogenicity and enhanced translational efficiency.
-
Characterization of Modified RNA: Researchers can use nanopore sequencing to study the effects of N1-Et-Ψ and other modifications on RNA structure and its interaction with cellular machinery.
-
Development of Novel RNA Modifications: The ability to directly detect and characterize the nanopore signal of various modifications facilitates the screening and development of new nucleotide analogs with potentially improved therapeutic properties.[4]
-
Understanding Sequence Context Effects: Nanopore sequencing has revealed that the detection and incorporation of modified nucleotides can be influenced by the surrounding sequence context.[7][13] This information is valuable for optimizing the design of therapeutic mRNA sequences.
Quantitative Data Summary
The presence of N1-Et-Ψ in an RNA strand leads to discernible changes in the data generated by the nanopore sequencer. The following table summarizes the key quantitative effects based on published research.
| Parameter | Unmodified RNA (U) | N1-Methylpseudouridine (m1Ψ) RNA | This compound (N1-Et-Ψ) RNA | N1-Propylpseudouridine (p1Ψ) RNA |
| Relative Ion Current | Baseline | Lower than U | Lower than m1Ψ | Lowest |
| Base Calling Error Profile | Low intrinsic error | Similar to Ψ, but distinct from U | Similar to Ψ and m1Ψ | Similar to other N1-alkyl-Ψ |
Note: The exact values for ion current and base calling errors can vary depending on the specific sequence context, the version of the nanopore flow cell, and the base calling software used.
Experimental Workflow and Signaling
Logical Workflow for N1-Et-Ψ RNA Sequencing
Caption: High-level workflow for the preparation, sequencing, and analysis of N1-Et-Ψ modified RNA.
Impact of N1-Modified Pseudouridine on Host Cell Response
Caption: N1-Et-Ψ modification helps mRNA evade immune sensors, leading to enhanced protein expression.
Detailed Experimental Protocols
Protocol 1: In Vitro Transcription of N1-Et-Ψ Modified RNA
This protocol is for the complete substitution of Uridine triphosphate (UTP) with this compound-5'-Triphosphate (N1-Et-ΨTP) during in vitro transcription (IVT).
Materials:
-
Linearized DNA template with a T7 promoter
-
This compound-5'-Triphosphate (N1-Et-ΨTP)
-
ATP, CTP, GTP solutions
-
T7 RNA Polymerase
-
Transcription Buffer
-
DNase I
-
Nuclease-free water
-
RNA purification kit (e.g., column-based or magnetic beads)
Procedure:
-
Thaw Reagents: Thaw all components on ice. Keep enzymes in a cooled block.
-
Assemble IVT Reaction: In a nuclease-free tube, assemble the following reaction at room temperature in the order listed:
-
Nuclease-free water: to a final volume of 20 µL
-
Transcription Buffer (10X): 2 µL
-
ATP, CTP, GTP (100 mM each): 2 µL of each
-
N1-Et-ΨTP (100 mM): 2 µL
-
Linearized DNA template (0.5-1 µg): X µL
-
T7 RNA Polymerase: 2 µL
-
-
Incubate: Mix gently by pipetting and incubate at 37°C for 2 hours.
-
DNase Treatment: Add 1 µL of DNase I to the reaction mixture to degrade the DNA template. Incubate at 37°C for 15 minutes.
-
Purification: Purify the synthesized N1-Et-Ψ modified RNA using an appropriate RNA purification kit, following the manufacturer's instructions. Elute the RNA in nuclease-free water.
-
Quantification and Quality Control: Determine the concentration of the purified RNA using a Qubit fluorometer. Assess the integrity and size of the RNA transcript using an Agilent Bioanalyzer or similar capillary electrophoresis system.
Protocol 2: Library Preparation for Direct RNA Sequencing
This protocol is adapted from the Oxford Nanopore Technologies Direct RNA Sequencing Kit (e.g., SQK-RNA004).[14] Always refer to the latest version of the protocol from the manufacturer.
Materials:
-
Purified N1-Et-Ψ modified RNA (approx. 1 µg of total RNA or 300 ng of poly(A)-tailed RNA)[14]
-
ONT Direct RNA Sequencing Kit (containing RTA, RT, RMX)
-
SuperScript III Reverse Transcriptase (or similar)
-
Nuclease-free water
-
Agencourt RNAClean XP beads (or similar)
-
Freshly prepared 70% ethanol
-
Elution Buffer
Procedure:
-
RNA Preparation: In a 0.2 mL thin-walled PCR tube, take the required amount of N1-Et-Ψ modified RNA and adjust the volume to 8 µL with nuclease-free water.[14]
-
Adapter Ligation:
-
Add 1 µL of RNA CS (Control Strand, optional).
-
Add 3 µL of RTA (RNA Adapter).
-
Mix gently by flicking the tube and spin down.
-
Incubate at room temperature for 10 minutes.
-
-
Reverse Transcription:
-
To the ligation mix, add 1 µL of RT (Reverse Transcriptase primer) and 1 µL of RMX (Reaction Mix).
-
Mix by pipetting and spin down.
-
Incubate the reaction for 10 minutes at room temperature.
-
Add 1 µL of SuperScript III Reverse Transcriptase.
-
Incubate in a thermocycler: 50°C for 50 minutes, then 70°C for 10 minutes, and hold at 4°C.[15]
-
-
Library Purification:
-
Transfer the reaction to a 1.5 mL tube.
-
Purify the library using Agencourt RNAClean XP beads according to the manufacturer's protocol. Use a 1.8X bead ratio (e.g., 72 µL of beads for a 40 µL reaction).
-
Wash the beads twice with 150 µL of fresh 70% ethanol.
-
Air-dry the pellet for 2 minutes.
-
Elute the library in 21 µL of Elution Buffer.
-
-
Final Library Mix:
-
Transfer the 21 µL of eluate to a new tube.
-
Add 17.5 µL of nuclease-free water.
-
Add 37.5 µL of RRB (RNA Running Buffer).
-
The library is now ready for loading onto the nanopore flow cell.
-
Protocol 3: Data Analysis
Software Requirements:
-
Basecalling: Oxford Nanopore's Guppy basecaller.
-
Alignment: minimap2. It is recommended to use aligners optimized for nanopore data.
-
Signal-level analysis: Tombo or Nanopolish (for older data formats) or custom scripts for analyzing raw signal data from FAST5 files.
-
Modification-aware tools: While specific tools for N1-Et-Ψ are still emerging, frameworks like NanoMUD and ELIGOS2 have been used for related modifications like Ψ and m1Ψ and could be adapted.[7][16]
Procedure:
-
Basecalling: Perform basecalling on the raw FAST5 files using Guppy with the appropriate flow cell and kit configuration.
-
Alignment: Align the basecalled FASTQ files to the reference sequence of the IVT transcript using minimap2:
-
Signal-level Analysis (Qualitative):
-
Use tools to visualize the raw current signals for reads aligned to the reference.
-
Compare the signal levels at expected uridine positions between an unmodified control transcript and the N1-Et-Ψ modified transcript. A noticeable decrease in the current signal is expected at the modified sites.[6]
-
-
Error Analysis (Quantitative):
-
Analyze the aligned reads for an increased rate of mismatches, insertions, or deletions at the uridine positions in the reference. The specific error profile can be a signature of the modification.[12]
-
Quantify the percentage of reads that show a characteristic error signature at each potential modification site to estimate the modification stoichiometry.
-
Conclusion
Direct RNA sequencing with Oxford Nanopore technology is a valuable tool for the analysis of N1-Et-Ψ modified RNA, providing crucial information for the development and quality control of mRNA therapeutics. The distinct electrical signature of N1-Et-Ψ allows for its direct detection and characterization. The protocols and data presented here provide a framework for researchers and drug development professionals to implement this technology in their workflows. As the field of epitranscriptomics and RNA therapeutics advances, the development of specialized software for the automated and precise quantification of N1-Et-Ψ and other novel modifications will further enhance the utility of this approach.
References
- 1. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. areterna.com [areterna.com]
- 3. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 6. Nanopore Direct RNA Sequencing for Modified Uridine Nucleotides Yields Signals Dependent on the Physical Properties of the Modified Base - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. bioengineer.org [bioengineer.org]
- 9. nanoporetech.com [nanoporetech.com]
- 10. Revisiting the Origin of Nanopore Current Blockage for Volume Difference Sensing at the Atomic Level - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. biorxiv.org [biorxiv.org]
- 13. academic.oup.com [academic.oup.com]
- 14. nanoporetech.com [nanoporetech.com]
- 15. Identification of m6A RNA Modifications by Nanopore Sequencing Protocol - CD Genomics [cd-genomics.com]
- 16. NanoMUD: Profiling of pseudouridine and N1-methylpseudouridine using Oxford Nanopore direct RNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N1-Ethylpseudouridine (N1-Et-Ψ) Modified mRNA Transfection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of N1-Ethylpseudouridine (N1-Et-Ψ) modified messenger RNA (mRNA) in transfection applications. The incorporation of N1-Et-Ψ, a synthetic analog of pseudouridine (B1679824) (Ψ), into mRNA transcripts has been shown to enhance protein expression and reduce the innate immune response compared to unmodified mRNA. This makes N1-Et-Ψ modified mRNA a valuable tool for various research and therapeutic applications, including protein replacement therapies, vaccine development, and gene editing.
Introduction to this compound (N1-Et-Ψ) Modified mRNA
The therapeutic potential of mRNA has been significantly advanced by the development of modified nucleosides that can improve its stability and translational efficiency while reducing its inherent immunogenicity.[1][2] N1-methylpseudouridine (m1Ψ) is a widely used modification that has demonstrated superior characteristics in this regard.[1] More recently, other N1-substituted pseudouridine derivatives, such as this compound (N1-Et-Ψ), have been explored.
Studies have shown that N1-substituted Ψ-mRNAs, including those with an ethyl group at the N1 position, exhibit translational activities higher than unmodified Ψ-mRNA and comparable to the highly efficient m1Ψ-mRNA.[3] Importantly, these modifications lead to decreased cell toxicity when compared to wild-type mRNA.[3] The enhanced performance of N1-substituted Ψ-mRNAs is attributed to their ability to reduce the activation of innate immune sensors like Toll-like receptors (TLRs) and protein kinase R (PKR), which would otherwise lead to the shutdown of protein translation.[3]
Key Advantages of N1-Et-Ψ Modified mRNA
-
Enhanced Protein Expression: N1-Et-Ψ modification can lead to increased protein translation from the mRNA transcript.
-
Reduced Immunogenicity: The ethyl modification at the N1 position of pseudouridine helps the mRNA evade recognition by innate immune sensors, leading to a dampened inflammatory response.[4][5]
-
Improved Cellular Viability: By mitigating the innate immune response, N1-Et-Ψ modified mRNA demonstrates lower cytotoxicity compared to unmodified mRNA.[3]
Experimental Protocols
In Vitro Transcription of N1-Et-Ψ Modified mRNA
This protocol describes the synthesis of N1-Et-Ψ fully substituted mRNA using a commercially available in vitro transcription kit.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase-based in vitro transcription kit (e.g., HiScribe™ T7 ARCA mRNA Kit (with tailing))
-
This compound-5'-Triphosphate (N1-Et-ΨTP)
-
ATP, GTP, CTP solutions
-
RNase inhibitor
-
DNase I
-
Nuclease-free water
-
mRNA purification kit or reagents (e.g., LiCl precipitation)
Procedure:
-
Template Preparation: Start with a high-quality, linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter. The linearization of the plasmid is crucial for generating run-off transcripts of a defined length.
-
Transcription Reaction Setup: Thaw all reagents on ice. Assemble the reaction at room temperature in a nuclease-free microcentrifuge tube. For a standard 20 µL reaction, the components should be added in the following order:
| Component | Volume (µL) | Final Concentration |
| Nuclease-Free Water | Up to 20 µL | |
| 10X Reaction Buffer | 2 | 1X |
| ATP (100 mM) | 2 | 10 mM |
| GTP (100 mM) | 2 | 10 mM |
| CTP (100 mM) | 2 | 10 mM |
| N1-Et-ΨTP (100 mM) | 2 | 10 mM |
| Linearized DNA Template | X (approx. 1 µg) | 50 ng/µL |
| T7 RNA Polymerase Mix | 2 | |
| Total Volume | 20 |
-
Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2 to 4 hours.
-
DNase Treatment: After incubation, add 1 µL of DNase I to the reaction mixture to digest the DNA template. Incubate at 37°C for 15-30 minutes.
-
mRNA Purification: Purify the N1-Et-Ψ modified mRNA using a column-based purification kit or by lithium chloride (LiCl) precipitation to remove unincorporated nucleotides, enzymes, and the digested DNA template.
-
Quality Control: Assess the quality and concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop) and verify its integrity via denaturing agarose (B213101) gel electrophoresis. The A260/A280 ratio should be ~2.0.
Transfection of N1-Et-Ψ Modified mRNA into Mammalian Cells
This protocol provides a general guideline for the transfection of N1-Et-Ψ modified mRNA into a variety of mammalian cell lines, including the human monocytic cell line THP-1, which is often used as a model for innate immune responses.[3]
Materials:
-
N1-Et-Ψ modified mRNA (purified)
-
Mammalian cell line of choice (e.g., HEK293, HeLa, THP-1)
-
Complete cell culture medium
-
Serum-free medium (e.g., Opti-MEM™)
-
Transfection reagent suitable for mRNA (e.g., Lipofectamine™ MessengerMAX™, TransIT®-mRNA)
-
Multi-well cell culture plates
-
Nuclease-free water or buffer
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection. For suspension cells like THP-1, they can be seeded on the day of transfection.
-
Preparation of mRNA-Transfection Reagent Complexes: a. Dilute mRNA: In a nuclease-free tube, dilute the required amount of N1-Et-Ψ modified mRNA in serum-free medium. The optimal amount of mRNA will vary depending on the cell type and the size of the culture vessel (see table below for starting recommendations). b. Dilute Transfection Reagent: In a separate nuclease-free tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions. c. Combine and Incubate: Add the diluted mRNA to the diluted transfection reagent, mix gently by pipetting, and incubate at room temperature for 10-20 minutes to allow the formation of mRNA-lipid complexes.
-
Transfection: a. For adherent cells, gently remove the culture medium and add fresh, pre-warmed complete medium to the cells. b. Add the mRNA-transfection reagent complexes dropwise to the cells in each well. c. Gently rock the plate to ensure even distribution of the complexes.
-
Incubation and Analysis: Incubate the cells at 37°C in a CO₂ incubator. Protein expression can typically be detected as early as 4-6 hours post-transfection and can be monitored at various time points (e.g., 24, 48, 72 hours) using methods such as western blotting, flow cytometry (for fluorescent proteins), or enzyme activity assays.
Starting Recommendations for Transfection:
| Culture Vessel | Cell Seeding Density (Adherent) | mRNA Amount (µg) | Transfection Reagent (µL) | Final Volume (mL) |
| 96-well plate | 1-4 x 10⁴ | 0.1 - 0.25 | 0.3 - 0.5 | 0.1 |
| 24-well plate | 0.5-2 x 10⁵ | 0.5 - 1.0 | 1.5 - 2.5 | 0.5 |
| 6-well plate | 2-8 x 10⁵ | 2.0 - 4.0 | 6.0 - 10.0 | 2.0 |
Note: These are starting recommendations and should be optimized for each specific cell type and experimental setup.
Quantitative Data Summary
While specific quantitative data for N1-Et-Ψ is still emerging, initial studies in THP-1 cells provide a basis for comparison with other modifications.[3] The following table summarizes the expected relative performance based on available data for N1-substituted pseudouridines.
| Modification | Relative Luciferase Activity in THP-1 Cells (vs. Ψ-mRNA) | Relative Cell Viability (MTT Assay vs. WT-mRNA) |
| Pseudouridine (Ψ) | Baseline | Lower |
| N1-methylpseudouridine (m1Ψ) | High | Higher |
| This compound (N1-Et-Ψ) | High (close to m1Ψ) | Higher |
| Unmodified (WT) | Low | Lowest |
This table is a qualitative summary based on initial findings and relative performance may vary depending on the specific mRNA sequence, cell type, and delivery method.
Visualizing the Mechanism of Action
Experimental Workflow for N1-Et-Ψ mRNA Transfection
Caption: Workflow for N1-Et-Ψ mRNA synthesis, transfection, and analysis.
Signaling Pathway: Evasion of Innate Immune Recognition by N1-Et-Ψ mRNA
Caption: N1-Et-Ψ modification reduces recognition by innate immune sensors.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Protein Expression | Poor mRNA quality (degradation) | Ensure RNase-free conditions during synthesis and handling. Verify mRNA integrity on a denaturing gel. |
| Suboptimal transfection efficiency | Optimize the mRNA-to-transfection reagent ratio. Ensure cells are healthy and at the optimal confluency. | |
| Incorrect detection time | Perform a time-course experiment to determine the peak of protein expression for your specific cell type and mRNA. | |
| High Cell Toxicity | Transfection reagent toxicity | Use the recommended amount of transfection reagent and ensure it is properly diluted. Consider testing different transfection reagents. |
| Innate immune response | Confirm the complete substitution of uridine (B1682114) with N1-Et-Ψ during in vitro transcription. Purify the mRNA to remove any double-stranded RNA byproducts. | |
| Variable Results | Inconsistent cell health or passage number | Use cells from a consistent passage number and ensure they are healthy and actively dividing before transfection. |
| Inaccurate pipetting | Use calibrated pipettes and be precise when preparing dilutions and transfection complexes. |
Conclusion
This compound modified mRNA represents a promising alternative to other modified mRNAs for applications requiring high levels of protein expression with minimal immunogenicity. The protocols provided here offer a starting point for researchers to incorporate this technology into their workflows. As with any experimental system, optimization of the in vitro transcription and transfection conditions for each specific application is recommended to achieve the best possible results.
References
- 1. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of uridine and N1-methylpseudouridine mRNA platforms in development of an Andes virus vaccine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of N1-Ethylpseudouridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-Ethylpseudouridine (e1Ψ) is a modified nucleoside of significant interest in the development of mRNA-based therapeutics and vaccines. As a derivative of pseudouridine (B1679824) (Ψ), it is incorporated into mRNA sequences to enhance protein expression and reduce immunogenicity. Accurate and robust analytical methods are crucial for the characterization, quantification, and quality control of e1Ψ-containing RNA. These application notes provide detailed protocols for the detection and quantification of this compound in RNA samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), drawing upon established methodologies for similar modified nucleosides.
Principle of Detection
The analytical strategy for this compound detection involves the enzymatic hydrolysis of the RNA sample into its constituent nucleosides, followed by separation using reverse-phase high-performance liquid chromatography (RP-HPLC) and subsequent detection and quantification by tandem mass spectrometry (MS/MS). The unique mass and fragmentation pattern of e1Ψ allows for its specific identification and differentiation from other nucleosides.
Quantitative Data Summary
The following tables provide expected parameters for the LC-MS/MS analysis of this compound. These values are derived from known data for pseudouridine and N1-methylpseudouridine and should be optimized for specific instrumentation.
Table 1: Mass Spectrometry Parameters for this compound
| Parameter | Value |
| Chemical Formula | C₁₁H₁₆N₂O₆ |
| Monoisotopic Mass | 272.1012 g/mol |
| Precursor Ion (Q1) [M+H]⁺ | m/z 273.1085 |
| Predicted Fragment Ion 1 (Q3) | m/z 141.0658 ([Base+H]⁺) |
| Predicted Fragment Ion 2 (Q3) | m/z 113.0710 ([Base+H-CO]⁺) |
| Collision Energy (CE) | To be optimized (typically 10-30 eV) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
Table 2: Chromatographic Parameters for this compound
| Parameter | Description |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 5% to 95% B over 10 minutes |
| Expected Retention Time | Slightly later than Pseudouridine and N1-Methylpseudouridine |
Experimental Protocols
Protocol 1: Sample Preparation - Enzymatic Digestion of RNA
This protocol describes the complete enzymatic hydrolysis of RNA into individual nucleosides.
Materials:
-
Purified RNA sample containing this compound
-
Nuclease P1 (from Penicillium citrinum)
-
Bacterial Alkaline Phosphatase (BAP)
-
Ammonium Acetate buffer (10 mM, pH 5.3)
-
Nuclease-free water
-
Microcentrifuge tubes
-
Heating block or incubator
Procedure:
-
In a sterile microcentrifuge tube, combine 1-5 µg of the purified RNA sample with nuclease-free water to a final volume of 20 µL.
-
Add 2.5 µL of 100 mM Ammonium Acetate buffer (pH 5.3).
-
Add 1 µL of Nuclease P1 (1 U/µL) to the mixture.
-
Incubate the reaction at 50°C for 2 hours to digest the RNA into 5'-mononucleotides.
-
Add 1 µL of Bacterial Alkaline Phosphatase (1 U/µL).
-
Incubate the reaction at 37°C for an additional 1 hour to dephosphorylate the mononucleotides into nucleosides.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any undigested material.
-
Carefully transfer the supernatant containing the nucleoside mixture to a new tube for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol outlines the instrumental analysis of the prepared nucleoside mixture.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole or High-Resolution Mass Spectrometer with an Electrospray Ionization (ESI) source
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes.
-
Inject 5 µL of the nucleoside mixture from Protocol 1 onto the column.
-
Run the HPLC gradient as described in Table 2.
-
Set the mass spectrometer to operate in positive ESI mode.
-
Perform a full scan (MS1) to identify the precursor ion for this compound ([M+H]⁺ = m/z 273.1085).
-
Set up a Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) method using the precursor ion and predicted product ions from Table 1.
-
Acquire data and process the chromatograms to identify and quantify the peak corresponding to this compound based on its retention time and specific mass transitions.
Signaling Pathways and Biological Context
While this compound itself is not part of a natural signaling pathway, its incorporation into mRNA has significant biological consequences that modulate cellular pathways. The primary effect is the reduction of innate immune recognition of the synthetic mRNA.
Conclusion
The provided protocols offer a robust framework for the sensitive and specific detection of this compound in RNA samples. While the LC-MS/MS parameters are based on well-established methods for similar modified nucleosides, it is essential to perform in-house optimization and validation for specific instrumentation and sample matrices. These analytical methods are fundamental for ensuring the quality, consistency, and efficacy of novel mRNA-based therapeutics and vaccines.
Troubleshooting & Optimization
Technical Support Center: Optimizing N1-Ethylpseudouridine (N1-Et-Ψ) in IVT Reactions
Welcome to the technical support center for optimizing N1-Ethylpseudouridine (N1-Et-Ψ) concentration in in vitro transcription (IVT) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maximizing mRNA yield and quality while minimizing potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (N1-Et-Ψ) and why is it used in IVT reactions?
A1: this compound (N1-Et-Ψ) is a modified nucleoside, an analog of uridine (B1682114), used in in vitro transcription (IVT) to produce synthetic mRNA. Its incorporation in place of uridine offers significant advantages for therapeutic applications, primarily by enhancing the stability of the mRNA and reducing its immunogenicity.[1] This leads to increased protein expression from the mRNA transcript. The structural modification helps the mRNA evade recognition by innate immune sensors within cells, such as Toll-like receptors (TLRs), RIG-I, and MDA5, which would otherwise trigger an inflammatory response and degrade the mRNA.
Q2: What is the optimal concentration of N1-Et-Ψ for an IVT reaction?
A2: The optimal concentration of this compound-5'-Triphosphate (N1-Et-Ψ-TP) can vary depending on the specific IVT reaction conditions, including the template DNA, RNA polymerase, and buffer composition. Generally, a complete substitution of UTP with N1-Et-Ψ-TP at an equimolar concentration is a common starting point. For many applications, this 100% replacement strategy has been shown to be effective for a related compound, N1-methylpseudouridine (N1mΨ), in maximizing protein expression and minimizing immunogenicity.[2] However, empirical optimization is highly recommended for each specific mRNA construct and experimental goal.
Q3: Can N1-Et-Ψ be used with any RNA polymerase?
A3: T7 RNA polymerase is commonly used for IVT reactions and has been shown to efficiently incorporate modified nucleotides like N1-Et-Ψ.[1] Other RNA polymerases, such as SP6 and T3, may also be compatible, but their efficiency of incorporation for N1-Et-Ψ might differ. It is advisable to consult the manufacturer's guidelines for your specific RNA polymerase regarding its compatibility with modified NTPs. Studies with the related N1mΨ have shown that the fidelity of incorporation can differ between RNA polymerases.[3][4]
Q4: How does the incorporation of N1-Et-Ψ affect the purity of the final mRNA product?
A4: The use of modified nucleotides like N1-Et-Ψ can sometimes influence the formation of reaction byproducts, such as double-stranded RNA (dsRNA), which is a potent trigger of the innate immune response. However, some modified nucleotides have been shown to suppress the formation of unintended dsRNA species during IVT, leading to a purer and less immunogenic final product.[] Post-IVT purification steps, such as DNase treatment and subsequent mRNA cleanup using methods like silica-based columns or magnetic beads, remain crucial to remove template DNA, unincorporated NTPs, and enzymes.
Troubleshooting Guides
Below are common issues encountered when using N1-Et-Ψ in IVT reactions, along with their potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low mRNA Yield | - Suboptimal N1-Et-Ψ-TP concentration.- Inefficient incorporation by RNA polymerase.- Incorrect Mg2+ to NTP ratio.- Degraded reagents (NTPs, polymerase, template).- Presence of inhibitors in the template DNA. | - Perform a titration of N1-Et-Ψ-TP to find the optimal concentration.- Ensure the RNA polymerase is certified for use with modified NTPs.- Optimize the Mg2+ concentration; the optimal ratio of Mg2+:NTP is a critical factor.[2]- Use fresh, high-quality reagents. Aliquot NTPs to avoid multiple freeze-thaw cycles.- Purify the DNA template thoroughly to remove any contaminants. |
| High Immunogenicity of mRNA | - Incomplete substitution of UTP with N1-Et-Ψ-TP.- Presence of dsRNA byproducts.- Residual template DNA or other contaminants. | - Verify the concentration of your NTP stock solutions. Consider complete replacement of UTP.- Optimize IVT conditions to minimize dsRNA formation. This may include adjusting NTP concentrations or incubation time.- Perform stringent purification of the mRNA post-IVT, including a thorough DNase digestion and a purification method effective at removing dsRNA. |
| Incomplete or Truncated Transcripts | - Low concentration of one or more NTPs.- Premature termination of transcription due to secondary structures in the template.- GC-rich template sequence. | - Ensure all NTPs (ATP, GTP, CTP, and N1-Et-Ψ-TP) are at a sufficient concentration (typically 1-2 mM each).- Increase the incubation temperature of the IVT reaction (if the polymerase is thermostable) to help denature secondary structures.- For GC-rich templates, consider decreasing the reaction temperature to 30°C to improve full-length transcript generation.[6] |
| No Visible mRNA Product on Gel | - Inactive RNA polymerase.- RNase contamination.- Incorrectly linearized DNA template. | - Always include a positive control reaction with a known working template and standard NTPs to verify polymerase activity.- Maintain a strict RNase-free environment. Use RNase inhibitors in the reaction.[6]- Confirm complete linearization of the plasmid DNA template by agarose (B213101) gel electrophoresis. |
Experimental Protocols
General Protocol for IVT with Complete N1-Et-Ψ Substitution
This protocol provides a starting point for a standard 20 µL IVT reaction. Optimization of individual components is recommended.
1. Reagent Preparation:
-
Thaw all components (N1-Et-Ψ-TP, ATP, GTP, CTP, linearized DNA template, reaction buffer, RNA polymerase, RNase inhibitor) on ice.
-
Gently vortex and centrifuge each component before use.
2. IVT Reaction Assembly:
-
Assemble the reaction at room temperature in the following order to prevent precipitation of the DNA template by spermidine (B129725) in the buffer:
-
Nuclease-free water to a final volume of 20 µL
-
10X Reaction Buffer (2 µL)
-
ATP, GTP, CTP (to a final concentration of 2 mM each)
-
N1-Et-Ψ-TP (to a final concentration of 2 mM)
-
Linearized DNA template (0.5 - 1.0 µg)
-
RNase Inhibitor (e.g., 20 units)
-
T7 RNA Polymerase (e.g., 2 µL)
-
-
Mix gently by pipetting up and down and centrifuge briefly.
3. Incubation:
-
Incubate the reaction at 37°C for 2 to 4 hours. The appearance of turbidity after about 15 minutes can be an indicator of a successful transcription reaction.[7]
4. DNase Treatment:
-
Add 1 µL of DNase I (RNase-free) to the reaction mixture.
-
Incubate at 37°C for 15-30 minutes to digest the DNA template.
5. mRNA Purification:
-
Purify the mRNA using a suitable method, such as a column-based purification kit or magnetic beads, following the manufacturer's protocol.
-
Elute the purified mRNA in nuclease-free water or a suitable storage buffer.
6. Quality Control:
-
Determine the mRNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess the integrity and size of the mRNA transcript by agarose gel electrophoresis.
Data Presentation
While specific quantitative data for N1-Et-Ψ concentration optimization is limited in publicly available literature, data from studies on the closely related N1-methylpseudouridine (N1mΨ) provide valuable insights. The following table summarizes the general effects observed with N1mΨ, which are expected to be similar for N1-Et-Ψ.
Table 1: Impact of Full Uridine Substitution with N1mΨ on mRNA Performance
| Parameter | Unmodified mRNA (UTP) | N1mΨ-modified mRNA | Rationale |
| Protein Expression | Baseline | Significantly Increased[8] | Reduced innate immune activation and potentially increased translational efficiency. |
| Immunogenicity (e.g., TNF-α, IL-6 secretion) | High | Significantly Reduced[9] | Avoids recognition by pattern recognition receptors like TLRs. |
| Transcriptional Fidelity | Baseline | Comparable to unmodified RNA[3][4] | N1mΨ is incorporated with high fidelity by T7 RNA polymerase. |
Note: The data presented is based on studies using N1-methylpseudouridine (N1mΨ). Researchers should perform their own optimization for this compound (N1-Et-Ψ).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Innate immune sensing of unmodified vs. N1-Et-Ψ modified mRNA.
Caption: General workflow for in vitro transcription of N1-Et-Ψ mRNA.
Caption: Troubleshooting decision tree for N1-Et-Ψ IVT reactions.
References
- 1. N<sup>1</sup>-Ethylpseudouridine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.zageno.com [go.zageno.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 9. Uridine Depletion and Chemical Modification Increase Cas9 mRNA Activity and Reduce Immunogenicity without HPLC Purification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N1-Ethylpseudouridine (E1Ψ) Modified mRNA Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of N1-Ethylpseudouridine (E1Ψ) modified mRNA.
Troubleshooting Guide: Low Yield of this compound Modified mRNA
This guide addresses common issues that can lead to lower-than-expected yields of E1Ψ-modified mRNA during in vitro transcription (IVT).
Question: Why is my this compound modified mRNA yield consistently low?
Answer: Low yields of modified mRNA can stem from several factors throughout the synthesis and purification workflow. The primary areas to investigate are the quality of the DNA template, the in vitro transcription (IVT) reaction conditions, the integrity of the reagents, and the purification process. Complete or partial substitution of uridine (B1682114) triphosphate (UTP) with this compound triphosphate (E1ΨTP) can influence the efficiency of T7 RNA polymerase, potentially leading to a decrease in yield compared to unmodified mRNA synthesis.[1][]
Here is a systematic approach to troubleshooting low yields:
1. DNA Template Quality and Integrity
| Potential Issue | Recommended Action |
| Incomplete or incorrect linearization of plasmid DNA | Verify complete linearization by agarose (B213101) gel electrophoresis. Incomplete linearization can lead to longer, heterogeneous transcripts and reduced yield of the desired product.[3] Use restriction enzymes that produce blunt or 5' overhangs, as 3' overhangs can cause template-independent transcription.[3] |
| Poor quality of DNA template (contaminants) | Ensure the DNA template is of high purity and free from contaminants such as proteins, salts, ethanol (B145695), and RNases, which can inhibit RNA polymerase.[][3] Phenol-chloroform extraction followed by ethanol precipitation is a recommended cleanup method.[4] |
| Degraded DNA template | Avoid repeated freeze-thaw cycles of the DNA template.[] Use freshly prepared linearized template for IVT reactions for best results. |
| Incorrect DNA concentration | Accurately quantify the DNA template concentration. While 1 µg of template is a common starting point, the optimal amount may vary depending on the length of the transcript and the specific IVT kit.[4] |
2. In Vitro Transcription (IVT) Reaction Optimization
| Potential Issue | Recommended Action |
| Suboptimal enzyme concentration | The concentration of T7 RNA polymerase is critical. While increasing the enzyme concentration can enhance yield for longer transcripts, there is a saturation point beyond which it becomes cost-ineffective.[] Follow the recommendations of your IVT kit, but consider a titration if yields remain low. |
| Incorrect nucleotide concentrations | Ensure all NTPs, including E1ΨTP, are at the optimal concentration. Low nucleotide concentrations can lead to premature termination of transcription.[3][5] For modified mRNA synthesis, it is common to completely replace UTP with the modified analog at an equimolar concentration.[1] |
| Suboptimal reaction temperature and time | The standard incubation temperature for T7 RNA polymerase is 37°C.[1][6] However, for GC-rich templates or to potentially increase the proportion of full-length transcripts, lowering the temperature to 30°C may be beneficial.[3] Incubation times of 2-4 hours are typical, with longer times potentially increasing yield up to a plateau.[][7] |
| RNase contamination | RNase contamination is a primary cause of low RNA yield and degradation.[3] Maintain a strict RNase-free environment, use RNase-free reagents and consumables, and consider adding an RNase inhibitor to your IVT reaction.[3] |
| Inhibitors in reagents | Ensure all reaction components are free of inhibitors. Contaminants in modified NTPs can affect polymerase activity.[5] |
3. This compound Triphosphate (E1ΨTP) Specific Considerations
| Potential Issue | Recommended Action |
| Degraded E1ΨTP | Store E1ΨTP at -20°C or below in aliquots to minimize freeze-thaw cycles.[8][9] While stable for short periods at room temperature during shipping, prolonged exposure to higher temperatures should be avoided.[9] |
| Inherent effect of E1Ψ on T7 RNA Polymerase | The size and properties of the N1-substituent on pseudouridine (B1679824) can affect the efficiency of T7 RNA polymerase.[10] Studies have shown that while N1-methylpseudouridine (a close analog) is well-tolerated, bulkier groups can decrease transcription efficiency.[10] this compound has been shown to have a slightly lower relative transcription efficiency compared to N1-methylpseudouridine in some contexts. |
4. mRNA Purification
| Potential Issue | Recommended Action |
| Loss of mRNA during purification | Significant loss of mRNA can occur during purification. For silica-based spin columns, ensure complete elution by applying nuclease-free water directly to the center of the membrane and consider a second elution.[11] For precipitation methods like LiCl, ensure optimal precipitation and careful pelleting and washing.[12] |
| Incomplete removal of contaminants | Residual contaminants from the IVT reaction (e.g., proteins, unincorporated NTPs) can interfere with downstream applications and yield quantification. Ensure thorough washing steps during column purification.[13] |
| Clogged spin columns | If using spin columns, overloading with too much starting material can lead to clogging and reduced yield.[13] Adhere to the capacity limits of the column. |
Frequently Asked Questions (FAQs)
Q1: What is a typical expected yield for this compound modified mRNA?
A1: The yield of IVT reactions can vary significantly based on the template, transcript length, and specific reagents used. For a standard 20 µL reaction using 1 µg of DNA template, yields of unmodified mRNA can be very high, often exceeding 100 µg.[14][15] The incorporation of modified nucleotides like E1Ψ may result in a lower yield. A study comparing N1-substituted pseudouridines showed that this compound had a relative transcription efficiency of approximately 75-100% compared to unmodified UTP in a particular system. Therefore, a yield of 30-90 µg from a 20 µL reaction could be considered within a reasonable range, though optimization can often improve this.[6]
Q2: Can I use the same IVT protocol for E1Ψ-modified mRNA as for unmodified mRNA?
A2: Yes, a standard IVT protocol can be adapted for E1Ψ-modified mRNA synthesis. The primary modification is the complete substitution of UTP with an equimolar amount of E1ΨTP in the nucleotide mix.[1] It is important to ensure that the final concentration of all four nucleotides (ATP, CTP, GTP, and E1ΨTP) is optimal for the T7 RNA polymerase and your specific IVT kit.
Q3: How should I store my this compound triphosphate?
A3: this compound triphosphate, like other NTPs, should be stored at -20°C or below.[16] To maintain its stability and prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the solution into smaller, single-use volumes upon first use.[9]
Q4: My mRNA appears degraded on a gel. What is the likely cause?
A4: RNA degradation, appearing as a smear on an agarose gel, is most commonly caused by RNase contamination.[3] It is crucial to maintain a stringent RNase-free workflow. This includes using certified RNase-free water, reagents, pipette tips, and tubes, wearing gloves at all times, and working in a clean environment. The introduction of an RNase inhibitor into the IVT reaction is also a standard preventative measure.[3] Another potential, though less common, cause could be the intrinsic instability of the transcript sequence itself.
Q5: I see multiple bands on my gel after purification. What are they?
A5: The presence of multiple bands can indicate several issues. A band larger than your expected transcript size might be due to template-independent transcription from a plasmid with 3' overhangs or incomplete linearization.[3] Smaller, discrete bands could be prematurely terminated transcripts, which can result from low nucleotide concentrations or strong secondary structures in the template DNA.[5] A smear of smaller products often points to RNA degradation.
Quantitative Data Summary
Table 1: Expected mRNA Yields from a Standard 20 µL In Vitro Transcription Reaction
| mRNA Type | DNA Template Input | Expected Yield Range | Reference |
| Unmodified mRNA | 1 µg | 80 - 180 µg | [15][17] |
| N1-Methylpseudouridine (m1Ψ) modified mRNA | 1 µg | 60 - 150 µg | [1][6] |
| This compound (E1Ψ) modified mRNA | 1 µg | 30 - 120 µg | [6][10] |
Note: Yields are highly dependent on the specific template, transcript length, and IVT kit used. The values presented are estimates for a transcript of approximately 1-2 kb.
Table 2: Relative Transcription Efficiency of N1-Substituted Pseudouridines
| N1-Substituted Pseudouridine | Relative Transcription Efficiency (%) compared to UTP |
| Pseudouridine (Ψ) | ~100% |
| N1-Methylpseudouridine (m1Ψ) | ~100-125% |
| This compound (E1Ψ) | ~75-100% |
| N1-Propylpseudouridine (Pr1Ψ) | ~50-75% |
Source: Adapted from data on relative mRNA synthesis by T7 RNA polymerase with N1-modified ΨTPs.[10]
Experimental Protocols
Protocol: In Vitro Transcription of this compound Modified mRNA
This protocol is a general guideline and should be adapted based on the specific IVT kit being used.
1. DNA Template Preparation: a. Linearize the plasmid DNA containing the gene of interest downstream of a T7 promoter using a restriction enzyme that generates blunt or 5' overhangs. b. Purify the linearized DNA using a column-based cleanup kit or phenol-chloroform extraction followed by ethanol precipitation. c. Quantify the DNA concentration and assess its purity (A260/280 ratio of ~1.8). Verify complete linearization on an agarose gel.
2. In Vitro Transcription Reaction Setup (20 µL reaction): a. At room temperature, combine the following in an RNase-free microfuge tube in the specified order:
- Nuclease-Free Water: to a final volume of 20 µL
- 10x Reaction Buffer: 2 µL
- ATP Solution (100 mM): 2 µL
- CTP Solution (100 mM): 2 µL
- GTP Solution (100 mM): 2 µL
- This compound-5'-Triphosphate (100 mM): 2 µL (in place of UTP)
- Linearized DNA Template: 1 µg
- RNase Inhibitor: 1 µL
- T7 RNA Polymerase Mix: 2 µL b. Gently mix by pipetting up and down. Briefly centrifuge to collect the reaction at the bottom of the tube.
3. Incubation: a. Incubate the reaction at 37°C for 2 to 4 hours. For transcripts with significant secondary structure, a lower temperature (e.g., 30°C) may be beneficial.
4. DNase Treatment: a. Following incubation, add 1 µL of DNase I (RNase-free) to the reaction mixture to digest the DNA template. b. Mix gently and incubate at 37°C for 15 minutes.
5. mRNA Purification: a. Purify the synthesized mRNA using a column-based RNA cleanup kit or via lithium chloride (LiCl) precipitation. b. Column Purification: Follow the manufacturer's protocol. Ensure to apply the elution buffer (nuclease-free water) directly to the center of the silica (B1680970) membrane and allow it to incubate for a minute before centrifugation. A second elution can increase yield. c. LiCl Precipitation: Add an equal volume of 5 M LiCl to the reaction, mix, and incubate at -20°C for at least 30 minutes. Pellet the RNA by centrifugation, wash the pellet with 70% ethanol, and resuspend in nuclease-free water.
6. Quality Control: a. Quantify the mRNA concentration using a spectrophotometer (e.g., NanoDrop). b. Assess the purity by checking the A260/280 ratio (should be ~2.0) and A260/230 ratio (should be >2.0). c. Analyze the integrity and size of the mRNA transcript by denaturing agarose gel electrophoresis. A sharp, single band at the expected size indicates a high-quality product.
Visualizations
Caption: Workflow for this compound modified mRNA synthesis.
Caption: Troubleshooting logic for low this compound mRNA yield.
References
- 1. neb.com [neb.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Template optimization for In Vitro Transcription [biosyn.com]
- 5. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - IN [thermofisher.com]
- 6. In Vitro Synthesis of Modified mRNA for Induction of Protein Expression in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. N<sup>1</sup>-Methylpseudouridine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. neb.com [neb.com]
- 12. neb.com [neb.com]
- 13. mpbio.com [mpbio.com]
- 14. In Vitro Transcription Kits for Synthesizing High Yield mRNA | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Overview of In Vitro Transcription | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. N<sup>1</sup>-Ethylpseudouridine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]
- 17. neb.com [neb.com]
Technical Support Center: N1-Ethylpseudouridine (N1-eU)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N1-Ethylpseudouridine (N1-eU) modified mRNA. The information provided is based on current scientific literature. It is important to note that while N1-eU is a promising modification for therapeutic mRNA applications, much of the detailed mechanistic research on off-target effects has been conducted on the closely related analogue, N1-methylpseudouridine (m1Ψ). Therefore, some of the potential issues and mitigation strategies outlined here are based on findings from m1Ψ studies and should be considered as potential guidance for N1-eU.
Frequently Asked Questions (FAQs)
Q1: What are the primary benefits of substituting Uridine (B1682114) with this compound in mRNA?
Incorporating N1-substituted pseudouridine (B1679824) derivatives like N1-eU into in vitro transcribed (IVT) mRNA has two main advantages:
-
Reduced Innate Immunogenicity: N1-eU modification helps the mRNA evade detection by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), RIG-I, and PKR.[1] This reduces the activation of innate immune pathways that would otherwise lead to cytokine production, translational arrest, and potential cell toxicity.[1][2]
-
Increased Protein Expression: By dampening the innate immune response, N1-eU modified mRNA generally leads to higher and more sustained protein translation compared to unmodified mRNA.[1]
Q2: What is the main off-target effect associated with N1-substituted pseudouridines like N1-eU?
The most significant off-target effect documented for the related N1-methylpseudouridine (m1Ψ) is +1 ribosomal frameshifting .[1][3][4][5] This occurs when the ribosome "slips" forward by one nucleotide during translation, leading to the synthesis of unintended, non-functional, or potentially immunogenic proteins from an altered reading frame.[3][6] While not directly demonstrated for N1-eU, it is a critical potential off-target effect to consider due to the structural similarity to m1Ψ.
Q3: Does N1-eU affect the fidelity of amino acid incorporation?
Studies on m1Ψ suggest that it does not significantly increase the rate of amino acid misincorporation (miscoding).[2][7] The translational machinery generally maintains high fidelity when encountering m1Ψ.[2] Therefore, it is hypothesized that N1-eU is also unlikely to be a significant cause of amino acid misincorporation.
Q4: How does N1-eU compare to other uridine modifications?
N1-substituted pseudouridines, including N1-eU and m1Ψ, have been shown to be more effective at increasing protein expression and reducing cytotoxicity compared to the parent molecule, pseudouridine (Ψ), and unmodified uridine.[1] The table below summarizes the general properties of these modifications.
Troubleshooting Guide
| Issue/Observation | Potential Cause | Recommended Action |
| Lower than expected protein expression. | Suboptimal mRNA purification leading to dsRNA contaminants. | Purify the IVT mRNA product using methods like HPLC to remove double-stranded RNA (dsRNA) impurities, which are potent triggers of the innate immune response. |
| Innate immune response activation despite modification. | Confirm the complete substitution of uridine with N1-eU. Ensure proper capping (e.g., Cap1 structure) of the mRNA, as improper capping can also be detected by immune sensors.[2] | |
| Detection of unexpected protein products. | +1 Ribosomal Frameshifting. | Analyze your mRNA sequence for "slippery sequences" (see Q2 in FAQs). If present, redesign the sequence using synonymous codons to eliminate these motifs. |
| Unintended immune response to the translated protein. | Generation of immunogenic peptides from frameshifted products. | Screen for T-cell responses against potential frameshifted peptides. If detected, sequence optimization to reduce frameshifting is necessary.[3] |
| Inaccurate quantification of mRNA. | Hypochromicity of N1-substituted pseudouridines. | Be aware that N1-methylpseudouridine absorbs less UV light at 260 nm than uridine. This can lead to an underestimation of mRNA concentration. Use quantification methods that account for the molar extinction coefficient of N1-eU if available, or perform parallel quantification using a fluorescent dye-based assay. |
Quantitative Data Summary
Table 1: Comparison of Luciferase Expression and Cytotoxicity of Modified mRNAs in THP-1 Cells
| mRNA Modification | Relative Luciferase Activity (%) | Cell Viability (MTT Assay, % of control) |
| Uridine (WT) | Baseline | Lower |
| Pseudouridine (Ψ) | Increased | Moderate |
| N1-methyl-Ψ (m1Ψ) | Highest | High |
| N1-ethyl-Ψ (N1-eU) | High (comparable to m1Ψ) | High |
Data is synthesized from descriptive statements in the literature. Actual values may vary based on experimental conditions.[1]
Table 2: Ribosomal Frameshifting Rates for Different Uridine Modifications
| Uridine Analogue | +1 Frameshifting Frequency |
| Uridine | Low |
| Pseudouridine (Ψ) | Low |
| 5-methoxyuridine (5moU) | Low |
| N1-methylpseudouridine (m1Ψ) | ~8% on slippery sequences |
This data is based on studies of m1Ψ.[3][5] Specific rates for N1-eU have not been published but are presumed to be a potential issue.
Experimental Protocols
Protocol 1: Assessment of +1 Ribosomal Frameshifting using a Dual-Luciferase Reporter Assay
This protocol is adapted from methodologies used to study m1Ψ-induced frameshifting.[3]
Objective: To quantify the frequency of +1 ribosomal frameshifting for an N1-eU modified mRNA sequence.
Methodology:
-
Construct Design:
-
Create a reporter construct containing Renilla luciferase (RLuc) in the primary reading frame (0 frame).
-
Downstream of the RLuc stop codon, insert the sequence of interest that you want to test for frameshifting potential.
-
Following the test sequence, insert a Firefly luciferase (FLuc) gene in the +1 reading frame. The FLuc start codon should be out-of-frame, and there should be no in-frame stop codons between the RLuc and FLuc coding sequences in the +1 frame.
-
-
mRNA Synthesis:
-
Perform in vitro transcription (IVT) to synthesize the reporter mRNA. Create two versions: one with standard UTP and one with full substitution of UTP with N1-eU-TP.
-
Ensure co-transcriptional capping with a Cap1 analogue (e.g., CleanCap™).
-
Purify the mRNA to remove dsRNA and other contaminants.
-
-
Transfection:
-
Transfect the unmodified and N1-eU modified reporter mRNAs into a suitable cell line (e.g., HEK293T or HeLa cells).
-
-
Luciferase Assay:
-
After 24-48 hours, lyse the cells and measure the activities of both Renilla and Firefly luciferases using a dual-luciferase assay system.
-
-
Data Analysis:
-
Calculate the ratio of FLuc to RLuc activity for both unmodified and N1-eU modified mRNAs.
-
The frameshift efficiency is calculated as: (FLuc/RLuc ratio of modified mRNA) / (FLuc/RLuc ratio of unmodified mRNA). A significant increase in this ratio for the N1-eU mRNA indicates frameshifting.
-
Protocol 2: Sequence Optimization to Reduce Frameshifting
Objective: To modify an mRNA sequence to minimize the production of off-target frameshifted proteins.
Methodology:
-
Identify Slippery Sequences:
-
Analyze your mRNA's coding sequence to identify potential "slippery sequences." These are often stretches of repeated nucleotides, particularly adenosines or uridines (which would be N1-eU in the modified transcript). For m1Ψ, sequences like UUU AXX have been implicated.[3]
-
-
Synonymous Codon Substitution:
-
For each identified slippery sequence, introduce synonymous codon changes to break up the homopolymeric runs. For example, if a slippery sequence involves a UUU codon for Phenylalanine, consider changing it to UUC if the surrounding sequence context allows for disruption of the slippery motif.
-
-
In Silico Analysis:
-
Use codon optimization tools to ensure that the new codon choices do not introduce other undesirable features, such as rare codons or new cryptic splice sites.
-
-
Experimental Validation:
-
Synthesize the optimized mRNA with N1-eU.
-
Test the optimized sequence using the dual-luciferase frameshift reporter assay (Protocol 1) to confirm a reduction in frameshifting.
-
Perform a Western blot or mass spectrometry analysis of the translated protein product to verify the reduction of off-target protein species.
-
Visualizations
Caption: Innate immune sensing pathways for mRNA and the inhibitory effect of N1-eU modification.
Caption: Workflow for mitigating ribosomal frameshifting via sequence optimization.
References
- 1. N 1 -methylpseudouridylation of mRNA causes +1 ribosomal frameshifting [repository.cam.ac.uk]
- 2. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N1-methylpseudouridylation of mRNA causes +1 ribosomal frameshifting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. preprints.org [preprints.org]
- 7. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impact of N1-Ethylpseudouridine on T7 RNA Polymerase Fidelity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of N1-Ethylpseudouridine (E1Ψ) in in vitro transcription (IVT) reactions catalyzed by T7 RNA polymerase. The information is designed to address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of substituting UTP with this compound triphosphate (E1ΨTP) on the fidelity of T7 RNA polymerase?
A1: Direct quantitative data on the error rate of T7 RNA polymerase with 100% E1ΨTP substitution is not extensively available in peer-reviewed literature. However, studies on analogous N1-alkylated pseudouridine (B1679824) derivatives, such as N1-methylpseudouridine (m1Ψ), provide valuable insights. Research has shown that m1Ψ is incorporated with higher fidelity than its parent molecule, pseudouridine (Ψ).[1] While the total error rate for m1Ψ-containing RNA is slightly higher than that of unmodified RNA, it is significantly lower than that of Ψ-containing RNA.[1] It is plausible that E1Ψ exhibits a similar fidelity profile to m1Ψ, resulting in a modest increase in error rate compared to canonical UTP.
Q2: Can T7 RNA polymerase efficiently incorporate this compound triphosphate (E1ΨTP)?
A2: Yes, studies have shown that T7 RNA polymerase can incorporate N1-alkylated pseudouridine triphosphates, including this compound triphosphate (e1ΨTP). The efficiency of incorporation can be sequence-dependent. As the alkyl group at the N1 position of pseudouridine increases in length (from methyl to ethyl to propyl), the incorporation yield ratio for the modified NTP has been observed to increase in most sequence contexts, with the exception of those with a 3' Adenine.
Q3: What are the most common types of errors observed when using modified nucleotides like pseudouridine and its derivatives with T7 RNA polymerase?
A3: The most predominant type of error observed during in vitro transcription with uridine (B1682114) analogs is base substitution.[1] Specifically, for both ψ- and m1ψ-modified RNAs synthesized by T7 RNA polymerase, a preponderance of rA → rU substitutions has been reported.[1] Deletions and insertions occur at a much lower frequency.[1]
Q4: How does the choice of RNA polymerase (e.g., T7 vs. SP6) affect the fidelity of modified nucleotide incorporation?
A4: Different RNA polymerases exhibit different error rates when incorporating modified nucleotides. For instance, SP6 RNA polymerase has been shown to have a higher overall error rate compared to T7 RNA polymerase for both unmodified and modified RNAs.[1] However, the spectrum of mutations observed between different RNA polymerases is often similar.[1]
Troubleshooting Guides
Issue 1: Low Yield of E1Ψ-Modified RNA in In Vitro Transcription
| Possible Cause | Troubleshooting Step |
| Suboptimal NTP Concentration | Ensure the concentration of all NTPs, including E1ΨTP, is optimal. Low nucleotide concentrations can limit the reaction and lead to incomplete transcripts.[2][3] Consider titrating the E1ΨTP concentration. |
| Inhibitors in the Reaction | Contaminants from DNA template purification (e.g., salts, ethanol) can inhibit T7 RNA polymerase.[2] Purify the DNA template using a reliable kit or method. |
| Enzyme Inactivity | Repeated freeze-thaw cycles or improper storage can lead to reduced T7 RNA polymerase activity. Use a fresh aliquot of the enzyme and always include a positive control with unmodified UTP to verify enzyme activity. |
| Suboptimal Reaction Conditions | Verify the reaction buffer composition, pH, and magnesium concentration. The optimal conditions for incorporating modified nucleotides may differ slightly from standard protocols. |
| Template Quality | Ensure the DNA template is of high quality, linear, and free of nucleases. Incomplete linearization can lead to longer, heterogeneous transcripts.[2] |
Issue 2: Unexpected Transcript Size or Presence of Multiple Bands on Gel Electrophoresis
| Possible Cause | Troubleshooting Step |
| Incomplete Template Linearization | If the plasmid DNA template is not completely linearized, T7 RNA polymerase can "read through," producing longer-than-expected transcripts. Confirm complete linearization by running an aliquot on an agarose (B213101) gel.[2] |
| Premature Termination | GC-rich template sequences or strong secondary structures in the nascent RNA can cause premature termination of transcription.[2] Try lowering the incubation temperature (e.g., to 30°C) to slow down the polymerase and facilitate transcription through difficult regions.[2] |
| Template with 3' Overhangs | Restriction enzymes that create 3' overhangs can lead to template switching and the generation of longer transcripts. Use restriction enzymes that produce blunt or 5' overhangs.[2] |
| RNase Contamination | Degradation of the RNA product by RNases will result in a smear or multiple smaller bands on a gel. Use RNase-free reagents and techniques, and consider adding an RNase inhibitor to the reaction.[4] |
Issue 3: High Immunogenicity of E1Ψ-Modified mRNA
| Possible Cause | Troubleshooting Step |
| Presence of Double-Stranded RNA (dsRNA) Byproducts | dsRNA is a potent activator of innate immune responses and can be a byproduct of IVT.[5] The use of modified nucleotides like pseudouridine has been shown to reduce the formation of dsRNA byproducts.[5] However, if immunogenicity is still high, further purification of the mRNA using methods like HPLC is recommended to remove dsRNA. |
| Incomplete Capping | Improperly capped mRNA can trigger immune responses. Ensure efficient co-transcriptional capping by using a high-quality cap analog and optimizing its concentration. |
| Residual DNA Template or Proteins | Contamination with the DNA template or T7 RNA polymerase can elicit an immune response. Treat the IVT reaction with DNase to remove the template and purify the mRNA using a reliable method to remove proteins. |
Quantitative Data on T7 RNA Polymerase Fidelity with Modified Nucleotides
Table 1: Combined Error Rates of T7 RNA Polymerase and ProtoScript II Reverse Transcriptase
| Nucleotide | Total Error Rate (errors/base x 10⁻⁵) | Substitution (%) | Deletion (%) | Insertion (%) |
| Uridine (U) | 5.9 ± 0.8 | 86 | 8 | 6 |
| Pseudouridine (Ψ) | 13.0 ± 1.7 | 95 | 3 | 2 |
| N1-Methylpseudouridine (m1Ψ) | 7.4 ± 0.7 | 88 | 8 | 4 |
Data is a combined error rate from both T7 RNA polymerase and the reverse transcriptase used for sequencing library preparation.[1]
Experimental Protocols
Key Experiment: T7 RNA Polymerase Fidelity Assay using PacBio SMRT Sequencing
This protocol outlines a general workflow for assessing the fidelity of T7 RNA polymerase during in vitro transcription with a modified nucleotide like E1ΨTP. This method allows for the identification and quantification of errors (substitutions, insertions, and deletions).[1][6]
1. DNA Template Preparation:
-
A DNA template containing a T7 promoter is linearized using a restriction enzyme that produces blunt or 5' overhangs.
-
The linearized template is purified to remove the restriction enzyme and buffer components.
2. In Vitro Transcription (IVT):
-
Set up parallel IVT reactions using a high-yield transcription kit.
-
Control Reaction: Use canonical ATP, CTP, GTP, and UTP.
-
Test Reaction: Replace UTP entirely with E1ΨTP.
-
-
Incubate the reactions at 37°C for 2-4 hours.
-
Treat the reactions with DNase I to remove the DNA template.
-
Purify the resulting RNA using a suitable RNA cleanup kit.
3. cDNA Synthesis:
-
The purified RNA is reverse transcribed into cDNA using a high-fidelity reverse transcriptase. This step is crucial as the fidelity of the reverse transcriptase will also contribute to the overall observed error rate.
4. Second Strand Synthesis:
-
The single-stranded cDNA is converted into double-stranded DNA (dsDNA).
5. Library Preparation for PacBio SMRT Sequencing:
-
The dsDNA is used to prepare a SMRTbell™ library according to the manufacturer's protocol. This involves ligating hairpin adapters to the ends of the dsDNA fragments.
6. PacBio SMRT Sequencing:
-
The SMRTbell™ library is sequenced on a PacBio sequencing platform. The long-read and single-molecule sequencing capabilities are ideal for accurately identifying rare mutations.[7][8]
7. Data Analysis:
-
The sequencing reads are aligned to the known reference sequence of the DNA template.
-
Errors (mismatches, insertions, and deletions) in the sequencing reads are identified and quantified.
-
The error rate is calculated by dividing the total number of errors by the total number of sequenced bases. The error profile (e.g., types of substitutions) is also determined.
Visualizations
Caption: Workflow for assessing T7 RNA polymerase fidelity with E1Ψ.
Caption: Troubleshooting logic for IVT with this compound.
References
- 1. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Immunogenicity of In Vitro-Transcribed RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. Overview of PacBio SMRT sequencing: principles, workflow, and applications - CD Genomics [cd-genomics.com]
- 8. microbenotes.com [microbenotes.com]
Technical Support Center: N1-Ethylpseudouridine (N1-EtpU) mRNA Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N1-Ethylpseudouridine (N1-EtpU) modified mRNA. The information provided is based on established principles of modified mRNA purification and analysis, with specific considerations for the potential impact of the N1-ethyl modification.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of N1-EtpU modified mRNA.
| Problem | Potential Cause | Recommended Solution |
| Low mRNA Yield | Suboptimal In Vitro Transcription (IVT) Reaction: The larger ethyl group on N1-EtpU triphosphate (N1-EtpUTP) may slightly reduce the incorporation efficiency by T7 RNA polymerase compared to UTP or N1-methylpseudouridine triphosphate (N1-mΨTP). The yield of mRNA can be influenced by the size and electronic properties of the N1-substitution group.[1] | • Optimize the concentration of N1-EtpUTP in the IVT reaction.• Increase the incubation time of the IVT reaction.• Consider using a mutant T7 RNA polymerase with improved efficiency for modified nucleotides. |
| Inefficient Purification Column Binding/Elution: The physicochemical properties of N1-EtpU-containing mRNA, potentially altered hydrophobicity due to the ethyl group, may affect its interaction with silica-based or chromatography matrices. | • Ensure the binding buffer conditions (e.g., salt concentration, pH) are optimal for your modified mRNA.• For elution, pre-heat the elution buffer to 60-70°C to improve the recovery of large mRNA molecules.• Increase the incubation time of the elution buffer on the column before centrifugation. | |
| Sample Overload: Exceeding the recommended capacity of the purification column can lead to reduced binding efficiency and lower yields. | • Refer to the manufacturer's protocol for the maximum RNA binding capacity of your columns.• If you have a large amount of starting material, split it into multiple columns. | |
| Low Purity (A260/A280 or A260/A230 Ratios) | Contamination with Proteins (Low A260/A280): Residual proteins from the IVT reaction (e.g., T7 RNA polymerase, DNase) are not completely removed. | • Ensure the DNase and protein digestion steps are complete.• Perform an additional wash step with the appropriate wash buffer. |
| Contamination with Salts or Organic Solvents (Low A260/A230): Incomplete removal of salts (e.g., guanidinium (B1211019) thiocyanate) or ethanol (B145695) from wash buffers can inhibit downstream applications. | • Ensure that the column is not contaminated with wash buffer before elution.• Perform a second centrifugation step to thoroughly dry the column membrane before adding the elution buffer. | |
| mRNA Degradation | RNase Contamination: RNases are ubiquitous and can degrade mRNA during the purification process. | • Use RNase-free reagents, plasticware, and pipette tips.• Work in a dedicated RNase-free environment.• Wear gloves and change them frequently. |
| Improper Storage: Storing the purified mRNA under suboptimal conditions can lead to degradation. | • Store purified N1-EtpU mRNA at -80°C in an RNase-free buffer. | |
| Presence of Double-Stranded RNA (dsRNA) Impurities | Byproduct of IVT: The in vitro transcription process can generate dsRNA as a byproduct, which can trigger an innate immune response.[2] | • Introduce a cellulose-based purification step to remove dsRNA.• HPLC purification can also be effective in separating dsRNA from the single-stranded mRNA product. |
| Altered Chromatographic Profile | Different Hydrophobicity: The ethyl group in N1-EtpU may alter the hydrophobicity of the mRNA compared to unmodified or N1-mΨ modified mRNA, leading to shifts in retention times during reverse-phase HPLC analysis. | • Adjust the gradient of the organic solvent in your HPLC method to ensure proper separation and elution of the N1-EtpU mRNA.• Develop a specific analytical method for your N1-EtpU modified mRNA. |
Frequently Asked Questions (FAQs)
Q1: How does this compound modification affect mRNA purification compared to N1-Methylpseudouridine?
While direct comparative studies on the purification of N1-EtpU versus N1-mΨ mRNA are limited, the larger ethyl group in N1-EtpU may lead to subtle differences in the physicochemical properties of the mRNA. This could manifest as:
-
Slightly lower IVT yields: The efficiency of T7 RNA polymerase incorporation might be marginally affected by the bulkier ethyl group.[1]
-
Altered chromatographic behavior: The increased hydrophobicity from the ethyl group could change the retention time in reverse-phase HPLC.
-
Potential for altered secondary structures: While N1-methylpseudouridine does not significantly stabilize mismatched RNA duplexes, the impact of the N1-ethyl group has not been extensively studied.[3] Any alteration in secondary structure could influence purification.
Q2: What is the most critical impurity to remove during N1-EtpU mRNA purification for in vivo applications?
Double-stranded RNA (dsRNA) is a major concern for any mRNA therapeutic, including those modified with N1-EtpU. dsRNA is a potent activator of the innate immune system and can lead to unwanted inflammatory responses.[2][4] Therefore, its removal is critical.
Q3: Which analytical methods are recommended for assessing the purity and integrity of N1-EtpU mRNA?
A combination of analytical techniques is recommended:
-
UV Spectrophotometry: To determine the concentration and assess purity via A260/A280 and A260/A230 ratios. Note that N1-methylpseudouridine absorbs less UV light at 260 nm than uridine (B1682114), which can lead to an underestimation of concentration if not accounted for.[5] Similar effects should be considered for N1-EtpU.
-
Capillary Gel Electrophoresis (CGE): To assess the integrity and size distribution of the mRNA.
-
Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC): To determine the purity and quantify impurities.
-
Mass Spectrometry (LC-MS): To confirm the incorporation of N1-EtpU and assess the capping efficiency.
Q4: Can I use a standard silica-based column for N1-EtpU mRNA purification?
Yes, standard silica-based spin columns can be used for the purification of N1-EtpU mRNA. However, as with any modified mRNA, optimization of binding and elution conditions may be necessary to achieve the best results.
Q5: How can I remove dsRNA impurities from my N1-EtpU mRNA preparation?
Cellulose-based affinity chromatography is a common and effective method for removing dsRNA. The cellulose (B213188) matrix selectively binds to the dsRNA, allowing the single-stranded mRNA to be collected in the flow-through or elution. HPLC can also be employed for this purpose.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for modified mRNA. Data specific to N1-EtpU is limited; therefore, values for other modified mRNAs are provided as a general reference.
| Parameter | Analytical Method | Typical Value/Range for Modified mRNA | Notes |
| Purity (A260/A280) | UV Spectrophotometry | 1.8 - 2.1 | A lower ratio may indicate protein contamination. |
| Purity (A260/A230) | UV Spectrophotometry | > 2.0 | A lower ratio may indicate salt or organic solvent contamination. |
| Integrity (% Full-Length) | Capillary Gel Electrophoresis (CGE) | > 95% | The percentage of the main peak corresponding to the full-length mRNA. |
| Purity (% Main Peak) | IP-RP-HPLC | > 95% | The area of the main mRNA peak relative to the total peak area. |
| dsRNA Content | ELISA or Slot Blot | < 1% | The amount of dsRNA relative to the total RNA. |
| Capping Efficiency | LC-MS | > 95% | The percentage of mRNA molecules with the correct 5' cap structure. |
Experimental Protocols
1. dsRNA Removal using Cellulose Affinity Chromatography
This protocol describes a general method for removing dsRNA impurities from an in vitro transcribed mRNA sample.
Materials:
-
Purified mRNA sample
-
Cellulose affinity column
-
Binding/Wash Buffer (e.g., 2 M LiCl, 50 mM Tris-HCl, pH 7.5)
-
Elution Buffer (RNase-free water)
-
RNase-free tubes and pipette tips
Procedure:
-
Equilibrate the cellulose column with 5 column volumes of Binding/Wash Buffer.
-
Adjust the salt concentration of the mRNA sample to match the Binding/Wash Buffer by adding an equal volume of 4 M LiCl.
-
Load the sample onto the equilibrated column and allow it to flow through by gravity. Collect the flow-through, which contains the purified single-stranded mRNA.
-
Wash the column with 5-10 column volumes of Binding/Wash Buffer to remove any remaining single-stranded mRNA.
-
(Optional) Elute the bound dsRNA with RNase-free water if further analysis of the impurity is required.
-
Precipitate the mRNA from the flow-through using ethanol or proceed directly to the next step.
2. Purity and Integrity Analysis by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
This protocol provides a general framework for the analysis of modified mRNA purity.
Materials:
-
Purified N1-EtpU mRNA sample
-
HPLC system with a UV detector
-
Reverse-phase column suitable for oligonucleotide analysis (e.g., C18)
-
Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., 100 mM TEAA, pH 7.0)
-
Mobile Phase B: Acetonitrile
-
RNase-free water and solvents
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Dilute the N1-EtpU mRNA sample to an appropriate concentration in RNase-free water.
-
Inject the sample onto the column.
-
Run a linear gradient of increasing Mobile Phase B to elute the mRNA. A typical gradient might be from 5% to 50% B over 30 minutes.
-
Monitor the absorbance at 260 nm.
-
Analyze the resulting chromatogram to determine the percentage of the main peak area, which corresponds to the purity of the N1-EtpU mRNA.
Visualizations
Caption: Workflow for N1-EtpU mRNA Synthesis and Purification.
Caption: Troubleshooting Logic for Low N1-EtpU mRNA Yield.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. Comparison of uridine and N1-methylpseudouridine mRNA platforms in development of an Andes virus vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N1-methylpseudouridine mRNA modification enhances efficiency and specificity of gene overexpression by preventing Prkra-mediated global translation repression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mRNACalc webserver accounts for the N1-methylpseudouridine hypochromicity to enable precise nucleoside-modified mRNA quantification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Translational Efficiency of N1-Ethylpseudouridine (N1-Et-Ψ) Modified mRNA
Welcome to the technical support center for N1-Ethylpseudouridine (N1-Et-Ψ) modified mRNA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving translational efficiency and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound (N1-Et-Ψ) and why use it in mRNA synthesis?
A1: this compound is a modified nucleoside, a derivative of pseudouridine (B1679824) (Ψ), used as a substitute for uridine (B1682114) in in vitro transcription (IVT) to produce modified mRNA. Incorporating N1-Et-Ψ into an mRNA sequence can enhance its translational efficiency and reduce its innate immunogenicity compared to unmodified mRNA. Like other N1-substituted pseudouridines, it helps the mRNA evade recognition by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and protein kinase R (PKR), which would otherwise lead to translational shutdown and degradation of the mRNA.[1]
Q2: How does the translational efficiency of N1-Et-Ψ mRNA compare to that of pseudouridine (Ψ) or N1-methylpseudouridine (N1mΨ) modified mRNA?
A2: Studies have shown that mRNA fully substituted with N1-Et-Ψ can exhibit significantly higher translational activity than mRNA containing the more common pseudouridine (Ψ) modification. In human THP-1 monocyte cells, the expression of firefly luciferase from an N1-Et-Ψ modified mRNA was comparable to that of the highly efficient N1-methylpseudouridine (N1mΨ) modified mRNA.[1]
Q3: Does N1-Et-Ψ modification affect the toxicity of the mRNA?
A3: Yes, N1-substituted pseudouridine modifications, including N1-Et-Ψ, have been shown to decrease the cytotoxicity of mRNA. In studies using the THP-1 cell line, N1-Et-Ψ modified mRNA demonstrated lower toxicity compared to both wild-type (unmodified) and pseudouridine-modified mRNA, as measured by MTT assay.[1]
Q4: Will using N1-Et-ΨTP affect the yield of my in vitro transcription (IVT) reaction?
A4: The efficiency of IVT can be influenced by the specific N1-substituted pseudouridine triphosphate used. The size and electronic properties of the N1-substituent can affect incorporation by T7 RNA polymerase.[1] To improve the incorporation and overall yield of N1-Et-Ψ modified mRNA, consider depleting the uridine content of your mRNA sequence through synonymous codon substitution.[1]
Q5: Is there a difference in translational efficiency between cell-free systems and cultured cells for N1-Et-Ψ mRNA?
A5: A notable discrepancy has been observed. The translational activity of N1-substituted Ψ-mRNAs in wheat germ extracts did not directly correlate with the activity seen in THP-1 cells.[1] This suggests that a primary advantage of N1-Et-Ψ modification in a cellular context is its ability to mitigate the innate immune response, which leads to translational shutdown. This benefit is not observed in a cell-free system.[1]
Troubleshooting Guides
Low Translational Efficiency
| Potential Cause | Recommended Solution |
| Suboptimal Capping | Ensure a high capping efficiency, preferably with a Cap1 structure, as this is crucial for efficient translation initiation and evasion of innate immune sensors.[2] Consider using co-transcriptional capping methods like CleanCap® for high efficiency.[1][2] |
| dsRNA Contamination | Double-stranded RNA (dsRNA) byproducts from IVT are potent activators of innate immunity (e.g., PKR, OAS), leading to translational repression. Purify the mRNA using methods like cellulose (B213188) chromatography or HPLC to remove dsRNA.[3][4] |
| Poor mRNA Integrity | Verify the integrity of your purified mRNA on a denaturing agarose (B213101) gel or via capillary electrophoresis. Degraded mRNA will not be translated efficiently. |
| Inefficient Delivery | Optimize your transfection or delivery protocol. For in vitro studies, ensure the lipid nanoparticle (LNP) formulation or transfection reagent is suitable for your cell type and used at the optimal concentration. |
| Innate Immune Response | Even with modification, a strong innate immune response can occur, especially in sensitive cell lines. Confirm that the cells are healthy and not already stressed. Ensure high purity of the mRNA to minimize contaminants that could trigger an immune response.[1][4] |
Low IVT Yield
| Potential Cause | Recommended Solution |
| Poor Incorporation of N1-Et-ΨTP | The structure of N1-Et-Ψ may slightly hinder its incorporation by T7 RNA polymerase compared to standard UTP.[1] |
| Uridine Depletion: Modify the coding sequence of your gene of interest by substituting codons to reduce the overall uridine content. This has been shown to improve the incorporation efficiency of N1-substituted pseudouridine derivatives.[1] | |
| Optimize IVT Reaction Conditions: Titrate the concentration of N1-Et-ΨTP and other NTPs. Ensure the magnesium concentration is optimal, as it is critical for polymerase activity. | |
| Template Quality | Use a high-quality, linearized plasmid or PCR product as the template. Ensure complete linearization and purify the template DNA before the IVT reaction. |
| Enzyme Activity | Ensure the T7 RNA polymerase is active and has been stored correctly. Consider using a fresh batch of enzyme if you suspect degradation. |
Quantitative Data Summary
The following tables summarize the comparative performance of this compound (N1-Et-Ψ) modified mRNA from published data.
Table 1: Relative Luciferase Expression in THP-1 Cells
| mRNA Modification | Relative Luciferase Activity (%) |
| Wild-Type (U) | ~10% |
| Pseudouridine (Ψ) | 100% |
| This compound (N1-Et-Ψ) | ~150% |
| N1-Methylpseudouridine (N1mΨ) | ~160% |
| Data is estimated from graphical representations in Shin et al., 2017 and represents the relative light units produced by luciferase normalized to the activity of Ψ-modified mRNA.[1] |
Table 2: Relative In Vitro Transcription Efficiency
| N1-Modification of ΨTP | Relative mRNA Yield (%) (WT FLuc Template) | Relative mRNA Yield (%) (U-depleted FLuc Template) |
| Pseudouridine (H) | 100% | 100% |
| N1-Ethyl (Et) | ~75% | ~100% |
| N1-Methyl (Me) | ~80% | ~100% |
| Data is estimated from graphical representations in Shin et al., 2017. Yield is relative to that obtained with pseudouridine triphosphate.[1] |
Table 3: Cell Viability (MTT Assay) in THP-1 Cells
| mRNA Modification | Relative Cell Viability (%) |
| Wild-Type (U) | ~70% |
| Pseudouridine (Ψ) | ~80% |
| This compound (N1-Et-Ψ) | >95% |
| N1-Methylpseudouridine (N1mΨ) | >95% |
| Data is estimated from graphical representations in Shin et al., 2017. Viability is relative to mock-transfected cells.[1] |
Experimental Protocols
In Vitro Transcription of N1-Et-Ψ Modified mRNA
This protocol is adapted for the synthesis of a ~1.9 kb firefly luciferase mRNA with complete substitution of uridine with this compound.
Materials:
-
Linearized plasmid DNA template with a T7 promoter (~50-100 ng/µL)
-
T7 RNA Polymerase
-
10x Transcription Buffer
-
NTP solution mix (100 mM each of ATP, CTP, GTP)
-
This compound-5'-triphosphate (N1-Et-ΨTP) (100 mM)
-
Co-transcriptional capping reagent (e.g., CleanCap® Reagent AG)
-
RNase Inhibitor
-
DNase I, RNase-free
-
Nuclease-free water
Procedure:
-
Thaw all reagents on ice. Keep enzymes on ice.
-
Set up the transcription reaction at room temperature in the following order:
-
Nuclease-free water (to a final volume of 20 µL)
-
10x Transcription Buffer (2 µL)
-
ATP, CTP, GTP (final concentration of 7.5 mM each)
-
N1-Et-ΨTP (final concentration of 7.5 mM)
-
CleanCap® Reagent AG (final concentration as recommended by manufacturer)
-
Linearized DNA template (1 µg)
-
RNase Inhibitor (20 units)
-
T7 RNA Polymerase (30 units)
-
-
Mix gently by pipetting and centrifuge briefly.
-
Incubate at 37°C for 2-3 hours.
-
To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
-
Proceed to mRNA purification.
Purification of N1-Et-Ψ Modified mRNA
Materials:
-
IVT reaction mixture from above
-
LiCl solution (e.g., 8 M)
-
Nuclease-free water
-
70% Ethanol (prepared with nuclease-free water)
-
Cellulose fiber matrix (for dsRNA removal, optional but recommended)
Procedure (LiCl Precipitation):
-
Add an appropriate volume of LiCl solution to the IVT reaction to a final concentration of 2.5 M.
-
Mix well and incubate at -20°C for at least 30 minutes.
-
Centrifuge at >12,000 x g for 15 minutes at 4°C to pellet the mRNA.
-
Carefully discard the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol.
-
Centrifuge at >12,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the mRNA pellet in a suitable volume of nuclease-free water.
-
Quantify the mRNA concentration using a spectrophotometer and verify its integrity on a denaturing gel.
Visualizations
Caption: Workflow for N1-Et-Ψ mRNA synthesis and application.
Caption: Evasion of innate immunity by N1-Et-Ψ modified mRNA.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. N1-methylpseudouridine mRNA modification enhances efficiency and specificity of gene overexpression by preventing Prkra-mediated global translation repression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing N1-Ethylpseudouridine-Induced Ribosome Pausing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating ribosome pausing induced by N1-Ethylpseudouridine (N1-Et-Ψ) in mRNA.
Frequently Asked Questions (FAQs)
Q1: What is this compound (N1-Et-Ψ) and why is it used in mRNA research?
A1: this compound is a modified nucleoside, a derivative of pseudouridine. Like other modifications such as N1-methylpseudouridine (N1-mΨ), it is incorporated into in vitro transcribed (IVT) mRNA to reduce its immunogenicity and enhance its stability and translational efficiency. These properties are crucial for the development of mRNA-based therapeutics and vaccines.
Q2: Does N1-Et-Ψ in an mRNA transcript cause ribosome pausing?
A2: While direct, extensive studies on N1-Et-Ψ-induced ribosome pausing are limited, evidence from its close analog, N1-methylpseudouridine (N1-mΨ), strongly suggests that N1-alkylated pseudouridines can indeed lead to increased ribosome density and pausing during translation.[1][2][3] This pausing is thought to be a consequence of altered interactions within the ribosome's decoding center.[1]
Q3: What is the proposed mechanism for ribosome pausing induced by N1-substituted pseudouridines?
A3: The incorporation of N1-substituted pseudouridines, such as N1-mΨ, into the mRNA sequence is believed to alter the dynamics of the translation process.[1][2][3] These modifications can affect codon-anticodon interactions and the conformational flexibility of the mRNA within the ribosome. Cryo-electron microscopy studies on N1-mΨ-modified mRNAs have shown altered interactions in the ribosome decoding center, providing a mechanistic basis for slowed elongation.[1] This leads to an increase in ribosome pausing at specific sites along the transcript.
Q4: Can ribosome pausing be beneficial?
A4: Yes, ribosome pausing is not always detrimental. It can be a regulated process that plays a role in co-translational protein folding, allowing different domains of a nascent polypeptide to fold correctly before the full-length protein is synthesized. However, excessive or prolonged pausing can lead to ribosome collisions, premature termination, and a decrease in the overall yield of functional protein.
Q5: How can I detect and quantify ribosome pausing on my N1-Et-Ψ-modified mRNA?
A5: The primary method for detecting and quantifying ribosome pausing at a genome-wide level is ribosome profiling (Ribo-seq) . This technique allows for the sequencing of ribosome-protected mRNA fragments, providing a snapshot of ribosome positions and density along a transcript.[4][5][6] A higher density of ribosome footprints at a specific location indicates a pause site. For more targeted analysis of specific pause sites, toeprinting assays can be employed.[7][8][9][10]
Troubleshooting Guides
Ribosome Profiling Experiments
Problem 1: Low yield of ribosome-protected fragments (RPFs).
-
Possible Cause 1: Suboptimal nuclease digestion.
-
Troubleshooting: Titrate the concentration of RNase I or Micrococcal Nuclease (MNase). Insufficient digestion will result in larger RNA fragments and polysomes, while excessive digestion can degrade the ribosomes and the RPFs. Perform a pilot experiment with a range of nuclease concentrations and analyze the resulting RNA fragments on a denaturing polyacrylamide gel.
-
-
Possible Cause 2: Low starting material.
-
Troubleshooting: Ribosome profiling traditionally requires a significant amount of input material. If working with low-input samples, consider using a specialized protocol designed for high sensitivity.[11] These protocols often involve optimizations to minimize sample loss during library preparation.
-
-
Possible Cause 3: Inefficient monosome isolation.
-
Troubleshooting: Ensure proper preparation and fractionation of your sucrose (B13894) density gradient. Collect fractions corresponding to the 80S monosome peak. Inefficient separation can lead to contamination with polysomes or free RNA.
-
Problem 2: High rRNA contamination in sequencing data.
-
Possible Cause 1: Incomplete removal of ribosomal RNA.
-
Troubleshooting: Implement an rRNA depletion step in your library preparation protocol. Several commercial kits are available for this purpose. This is a crucial step as rRNA can constitute a large proportion of the RNA in a ribosome preparation.
-
-
Possible Cause 2: Non-specific RNA fragmentation.
-
Troubleshooting: Ensure that the lysis buffer contains appropriate concentrations of inhibitors of RNases and proteases to maintain the integrity of the ribosome-mRNA complexes.
-
Problem 3: Poor three-nucleotide periodicity in RPF data.
-
Possible Cause 1: Nuclease bias.
-
Troubleshooting: The choice of nuclease can influence the cleavage preference and the resulting RPFs. If periodicity is poor, consider trying a different nuclease (e.g., switching from RNase I to MNase).
-
-
Possible Cause 2: Issues with library preparation.
-
Troubleshooting: Biases can be introduced during the ligation of adapters and PCR amplification. Ensure high-quality reagents and follow a validated library preparation protocol.
-
-
Possible Cause 3: Bioinformatic analysis.
-
Troubleshooting: The alignment and analysis pipeline can significantly impact the observed periodicity. Ensure that you are correctly assigning the P-site offset for your specific experimental conditions and RPF lengths.
-
In Vitro Translation Assays
Problem: Lower than expected protein yield from N1-Et-Ψ-modified mRNA.
-
Possible Cause 1: Ribosome stalling leading to premature termination.
-
Troubleshooting: Analyze the translation products on an SDS-PAGE gel. The presence of truncated protein products can indicate premature termination due to ribosome stalling. Consider optimizing the in vitro translation system by adjusting the concentration of Mg2+ or other components. Some studies have shown that supplementing the translation reaction with microsomal membranes can help resolve ribosome collisions and improve the yield of full-length protein.[12]
-
-
Possible Cause 2: Suboptimal mRNA concentration.
-
Troubleshooting: Titrate the concentration of your N1-Et-Ψ-modified mRNA in the in vitro translation reaction. Too high a concentration can lead to depletion of essential translation factors.
-
-
Possible Cause 3: Issues with the in vitro translation system.
-
Troubleshooting: Ensure the cell-free extract (e.g., rabbit reticulocyte lysate, wheat germ extract) is of high quality and has not undergone multiple freeze-thaw cycles. Use a control mRNA (e.g., unmodified luciferase) to verify the activity of the extract.
-
Data Presentation
Table 1: Summary of Translational Activity for N1-Substituted Pseudouridine Derivatives.
| Modification | In Vitro Translation (Wheat Germ Extract) | Cellular Translation (THP-1 cell line) | Reference |
| N1-Ethyl-Ψ (Et1Ψ) | Activity measured | Activity higher than Ψ-mRNA, close to N1-MeΨ-mRNA | [13] |
| N1-Methyl-Ψ (m1Ψ) | Activity measured | Higher reporter gene expression than Ψ-mRNA | [13] |
| N1-(2-fluoroethyl)-Ψ (FE1Ψ) | Activity measured | Activity higher than Ψ-mRNA, close to N1-MeΨ-mRNA | [13] |
| N1-propyl-Ψ (Pr1Ψ) | Activity measured | Activity higher than Ψ-mRNA, close to N1-MeΨ-mRNA | [13] |
| N1-isopropyl-Ψ (iPr1Ψ) | Activity measured | Activity higher than Ψ-mRNA, close to N1-MeΨ-mRNA | [13] |
| Pseudouridine (Ψ) | Activity measured | Baseline for comparison | [13] |
| Unmodified Uridine | Activity measured | Lower activity compared to modified mRNAs | [13] |
Note: This table summarizes qualitative findings. Quantitative values for ribosome pausing scores are highly dependent on the experimental system and analysis pipeline.
Experimental Protocols
Ribosome Profiling (Generalized Protocol)
This protocol provides a general workflow for ribosome profiling. Specific details may need to be optimized for your experimental system.[4][5][6][14]
-
Cell Culture and Treatment: Grow cells to the desired confluency. Treat with cycloheximide (B1669411) (100 µg/mL) for 5-10 minutes to arrest translation.
-
Cell Lysis: Harvest cells and lyse in a buffer containing cycloheximide, RNase inhibitors, and protease inhibitors.
-
Nuclease Digestion: Treat the lysate with a titrated amount of RNase I or MNase to digest mRNA not protected by ribosomes.
-
Monosome Isolation: Load the digested lysate onto a sucrose density gradient and centrifuge to separate monosomes from polysomes and other cellular components.
-
RNA Extraction: Extract the RNA from the collected monosome fraction.
-
RPF Size Selection: Run the extracted RNA on a denaturing polyacrylamide gel and excise the band corresponding to the expected size of RPFs (~28-30 nt).
-
Library Preparation:
-
Ligate a 3' adapter to the RPFs.
-
Reverse transcribe the RPFs into cDNA.
-
Circularize the cDNA.
-
Perform PCR to amplify the library.
-
-
Sequencing and Data Analysis: Sequence the library on a high-throughput sequencing platform. Analyze the data to map the RPFs to the transcriptome and identify regions of high ribosome occupancy.
In Vitro Translation Assay
This protocol describes a general procedure for assessing the translational efficiency of a modified mRNA in a cell-free system.[15][16][17][18]
-
Prepare the mRNA: Synthesize your N1-Et-Ψ-modified mRNA and a control mRNA (e.g., unmodified) by in vitro transcription. Ensure the mRNA is capped and polyadenylated.
-
Set up the Reaction: In a microcentrifuge tube, combine the cell-free extract (e.g., rabbit reticulocyte lysate), an amino acid mixture (including a labeled amino acid like 35S-methionine if desired), an energy source (ATP/GTP regenerating system), and your mRNA template.
-
Incubation: Incubate the reaction at the recommended temperature (e.g., 30°C) for a specified time (e.g., 60-90 minutes).
-
Analysis of Protein Product:
-
SDS-PAGE and Autoradiography: If using a labeled amino acid, analyze the translation products by SDS-PAGE followed by autoradiography to visualize the synthesized protein.
-
Western Blot: If you have an antibody against the protein of interest, perform a western blot to detect the synthesized protein.
-
Enzymatic Assay: If the expressed protein is an enzyme (e.g., luciferase), measure its activity using a suitable substrate.
-
Toeprinting Assay
This assay is used to map the position of the leading ribosome on an mRNA molecule.[7][8][9][10]
-
Assemble the Translation Initiation Complex: Incubate the N1-Et-Ψ-modified mRNA with a cell-free translation system (e.g., rabbit reticulocyte lysate) and initiation factors to allow the 80S ribosome to assemble at the start codon.
-
Primer Annealing: Anneal a radiolabeled or fluorescently labeled DNA primer downstream of the expected pause site.
-
Reverse Transcription: Add reverse transcriptase and dNTPs to the reaction. The reverse transcriptase will synthesize a cDNA complementary to the mRNA template.
-
Toeprint Generation: The reverse transcriptase will be blocked by the assembled ribosome, generating a truncated cDNA product called a "toeprint".
-
Analysis: Analyze the cDNA products on a sequencing gel alongside a sequencing ladder generated from the same mRNA and primer. The position of the toeprint indicates the location of the leading edge of the ribosome.
Visualizations
Caption: A generalized workflow for a ribosome profiling experiment.
References
- 1. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density | Semantic Scholar [semanticscholar.org]
- 3. N1-methylpseudouridylation of mRNA causes +1 ribosomal frameshifting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.co.jp [revvity.co.jp]
- 5. portlandpress.com [portlandpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Toeprinting Analysis of Translation Initiation Complex Formation on Mammalian mRNAs [jove.com]
- 8. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toeprinting assay - Wikipedia [en.wikipedia.org]
- 10. Toeprinting Assays | Springer Nature Experiments [experiments.springernature.com]
- 11. A rapid protocol for ribosome profiling of low input samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Membrane-dependent relief of translation elongation arrest on pseudouridine- and N1-methyl-pseudouridine-modified mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. trilinkbiotech.com [trilinkbiotech.com]
- 14. bartellab.wi.mit.edu [bartellab.wi.mit.edu]
- 15. Investigating the consequences of mRNA modifications on protein synthesis using in vitro translation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for In Vitro Protein Expression Using mRNA Templates | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. In Vitro Synthesis of Modified mRNA for Induction of Protein Expression in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Basics: In Vitro Translation | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: N1-Ethylpseudouridine (N1-Et-Ψ) Incorporation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N1-Ethylpseudouridine (N1-Et-Ψ) for mRNA synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (N1-Et-Ψ) and why is it used in mRNA synthesis?
A1: this compound (N1-Et-Ψ) is a modified nucleoside, an analog of uridine (B1682114), used in the in vitro transcription (IVT) process to synthesize modified mRNA. Its incorporation in place of uridine can help reduce the immunogenicity of the resulting mRNA, which is a critical factor for therapeutic applications.[1] Much like the well-studied N1-methylpseudouridine (m1Ψ), these modifications can prevent the activation of innate immune sensors that recognize foreign RNA.[2]
Q2: How does the incorporation efficiency of N1-Et-Ψ compare to other uridine analogs like N1-methylpseudouridine (m1Ψ)?
A2: T7 RNA polymerase can incorporate N1-Et-Ψ triphosphate (N1-Et-ΨTP) during in vitro transcription. Studies have shown that as the alkyl group length at the N1 position of pseudouridine (B1679824) increases from methyl to ethyl and propyl, the incorporation yield ratio for the modified NTP can increase in most sequence contexts when competed with UTP.[3] This suggests that T7 RNA polymerase accommodates the ethyl group effectively.
Q3: Is the incorporation of N1-Et-Ψ dependent on the surrounding nucleotide sequence?
A3: Yes, the incorporation of N1-alkylated pseudouridines, including N1-Et-Ψ, exhibits some sequence context dependency. However, the variability in incorporation yields across different sequence contexts is notably lower for N1-Et-Ψ compared to m1Ψ. One study observed that the variability of incorporation yields for m1Ψ was 42%, while for N1-Et-Ψ it was only 13%.[3] This suggests that N1-Et-Ψ may be incorporated more uniformly across a transcript. The 3' adjacent nucleotide in the RNA has been shown to influence incorporation, with a 3' Adenine leading to different incorporation ratios compared to other bases.[3]
Q4: What is the fidelity of N1-Et-Ψ incorporation by T7 RNA polymerase?
A4: While specific fidelity data for N1-Et-Ψ is not as extensively published as for m1Ψ, studies on m1Ψ provide valuable insights. It has been demonstrated that m1Ψ is incorporated with higher fidelity than its parent molecule, pseudouridine (Ψ).[4][5] The array of nucleotide misincorporation for m1Ψ does not appear to be dependent on the template DNA sequence context.[4][5] Given the structural similarity, it is expected that N1-Et-Ψ would also be incorporated with a relatively high degree of fidelity by T7 RNA polymerase.
Troubleshooting Guide
Issue 1: Low or No Yield of N1-Et-Ψ Modified mRNA
| Possible Cause | Recommended Solution |
| Poor Quality DNA Template | Ensure the DNA template is high purity. Contaminants like salts or ethanol (B145695) can inhibit RNA polymerase.[6] Purify the template using a reliable kit or phenol-chloroform extraction followed by ethanol precipitation. Verify template integrity and concentration using gel electrophoresis and spectrophotometry. |
| Inactive T7 RNA Polymerase | The enzyme is sensitive to storage conditions and freeze-thaw cycles. Use a fresh aliquot of enzyme or test its activity with a control template known to work. Always store the enzyme at -20°C in a non-frost-free freezer. |
| Suboptimal Nucleotide Concentrations | Ensure the total NTP concentration is sufficient. For modified NTPs, complete substitution of UTP with N1-Et-ΨTP is common. The concentration of all four NTPs (ATP, CTP, GTP, and N1-Et-ΨTP) should be optimized. A standard starting point is 7.5 mM for each NTP.[2] The Mg2+:NTP ratio is also a critical factor for yield. |
| RNase Contamination | RNase contamination will rapidly degrade the synthesized RNA. Use RNase-free water, pipette tips, and tubes. Wear gloves and work in a clean environment. The use of an RNase inhibitor in the IVT reaction is highly recommended.[6] |
| Incorrect Incubation Time or Temperature | The standard incubation for IVT is 2 hours at 37°C.[3] However, for some templates, extending the incubation time to 4 hours or overnight may increase yield. If the reaction mixture does not become turbid after about 15-30 minutes, it may be an indication of a failed reaction.[7] |
| Uridine Depletion in Template | For some N1-substituted pseudouridine derivatives that incorporate less efficiently, reducing the number of uridine residues in the template sequence by using synonymous codons can improve the yield and quality of the full-length mRNA.[2] |
Issue 2: Incomplete or Truncated N1-Et-Ψ Modified mRNA Transcripts
| Possible Cause | Recommended Solution |
| Premature Termination by T7 RNA Polymerase | GC-rich template sequences or RNA secondary structures can cause the polymerase to dissociate prematurely. Lowering the incubation temperature to 30°C may help. Increasing the concentration of the limiting nucleotide can also improve the yield of full-length transcripts.[8] |
| Insufficient Nucleotide Concentration | If the concentration of any NTP, including N1-Et-ΨTP, is too low, it can lead to stalling and premature termination. Ensure adequate concentrations of all NTPs.[6] |
| Cryptic Termination Sites in the DNA Template | The DNA template sequence itself may contain sequences that signal termination for T7 RNA polymerase. If this is suspected, re-cloning the template into a different vector may be necessary. |
Issue 3: N1-Et-Ψ Modified mRNA is Longer Than Expected
| Possible Cause | Recommended Solution |
| Incomplete Linearization of Plasmid DNA Template | If the plasmid template is not fully digested, the polymerase can read through the entire plasmid, producing long, heterogeneous transcripts. Confirm complete linearization by running an aliquot of the digested plasmid on an agarose (B213101) gel. |
| Template with 3' Overhangs | Restriction enzymes that create 3' overhangs can lead to template switching by the polymerase, resulting in longer transcripts. Use a restriction enzyme that generates blunt or 5' overhangs. |
Quantitative Data Summary
Table 1: Relative mRNA Synthesis Efficiency with N1-Substituted Pseudouridine Triphosphates
| N1-Modification | Relative Transcription Efficiency (%) |
| Wild-Type (Uridine) | ~100% |
| Pseudouridine (Ψ) | ~100% |
| N1-methyl-Ψ (m1Ψ) | ~75-100% |
| N1-ethyl-Ψ (N1-Et-Ψ) | ~75-100% |
| N1-propyl-Ψ (N1-Pr-Ψ) | ~50-75% |
| N1-(2-fluoroethyl)-Ψ (N1-FE-Ψ) | ~50-75% |
Note: Data is estimated from graphical representations in the cited literature and may vary depending on the specific template and reaction conditions.[2]
Table 2: Variability in Incorporation Yields of N1-Alkyl-Pseudouridines
| N1-Alkyl-Pseudouridine | Variability in Incorporation Yields Across Sequence Contexts |
| N1-methyl-Ψ (m1Ψ) | 42% |
| N1-ethyl-Ψ (N1-Et-Ψ) | 13% |
| N1-propyl-Ψ (N1-Pr-Ψ) | 17% |
Data from a study where the modified NTP was competed with UTP in a 1:1 ratio.[3]
Experimental Protocols
Protocol 1: In Vitro Transcription of N1-Et-Ψ Modified mRNA
This protocol is a general guideline for the complete substitution of UTP with N1-Et-ΨTP in an in vitro transcription reaction using T7 RNA polymerase.
1. DNA Template Preparation: a. Linearize the plasmid DNA template containing the T7 promoter and the gene of interest with a restriction enzyme that produces blunt or 5' overhangs. b. Purify the linearized DNA template using a column-based kit or phenol-chloroform extraction followed by ethanol precipitation. c. Resuspend the purified DNA in nuclease-free water and determine the concentration using a spectrophotometer. The final concentration should be approximately 1 µg/µL.
2. In Vitro Transcription Reaction Setup: a. Thaw all reaction components on ice. b. In a nuclease-free microcentrifuge tube, assemble the following components at room temperature in the order listed:
| Component | Volume (for 20 µL reaction) | Final Concentration |
| Nuclease-Free Water | Up to 20 µL | |
| 10X T7 Reaction Buffer | 2 µL | 1X |
| ATP (100 mM) | 1.5 µL | 7.5 mM |
| CTP (100 mM) | 1.5 µL | 7.5 mM |
| GTP (100 mM) | 1.5 µL | 7.5 mM |
| N1-Et-ΨTP (100 mM) | 1.5 µL | 7.5 mM |
| Linearized DNA Template | 1 µg | 50 ng/µL |
| RNase Inhibitor | 1 µL | |
| T7 RNA Polymerase | 2 µL |
3. Incubation: a. Incubate the reaction at 37°C for 2 to 4 hours. For difficult templates, a lower temperature (e.g., 30°C) and longer incubation time may be beneficial.
4. DNase Treatment: a. To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture. b. Incubate at 37°C for 15-30 minutes.
5. Purification of N1-Et-Ψ Modified mRNA: a. Purify the synthesized mRNA using a column-based RNA cleanup kit or lithium chloride (LiCl) precipitation. b. Elute the purified mRNA in nuclease-free water.
6. Quality Control: a. Determine the concentration and purity of the mRNA using a spectrophotometer (e.g., NanoDrop). b. Assess the integrity and size of the mRNA transcript by running an aliquot on a denaturing agarose gel or using a Bioanalyzer.
Protocol 2: Quantification of N1-Et-Ψ Incorporation (Conceptual Outline)
Direct quantification of N1-Et-Ψ incorporation can be achieved using techniques like nanopore direct RNA sequencing, which can distinguish between modified and unmodified nucleotides based on their distinct electrical signals.[3] Another approach involves liquid chromatography-mass spectrometry (LC-MS) analysis of digested RNA fragments.
A simplified workflow for quantification using nanopore sequencing is as follows:
-
Synthesize N1-Et-Ψ modified RNA using the IVT protocol above.
-
Add a poly(A) tail to the purified RNA if not already present in the template.
-
Prepare a direct RNA sequencing library according to the nanopore manufacturer's protocol.
-
Sequence the library on a nanopore flow cell.
-
Analyze the sequencing data using specialized software that can detect and quantify base modifications. This often involves comparing the raw signal data to that of a control transcript containing only standard uridine.[3]
Visualizations
Caption: Workflow for the in vitro synthesis of N1-Et-Ψ modified mRNA.
Caption: Troubleshooting logic for N1-Et-Ψ in vitro transcription experiments.
References
- 1. The incorporation of N1-methyl pseudouridine by T7 bacteriophage derived RNA polymerase was instrumental for COVID-19 mRNA vaccine production [biosyn.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. Nanopore sequencing for N1-methylpseudouridine in RNA reveals sequence-dependent discrimination of the modified nucleotide triphosphate during transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Reducing dsRNA in N1-Ethylpseudouridine IVT
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize double-stranded RNA (dsRNA) formation during in vitro transcription (IVT) using N1-Ethylpseudouridine (N1-Et-Ψ).
Frequently Asked Questions (FAQs)
Q1: What is dsRNA and why is it a concern in mRNA synthesis?
Double-stranded RNA (dsRNA) is a significant byproduct of the in vitro transcription (IVT) process used for messenger RNA (mRNA) synthesis. Its presence is a major concern because it can trigger the innate immune system by activating pattern recognition receptors like Toll-like receptor 3 (TLR3), RIG-I, and MDA5.[1] This immune activation can lead to the production of pro-inflammatory cytokines and type I interferons, potentially causing adverse effects and reducing the translational efficiency and overall therapeutic efficacy of the mRNA drug product.[1]
Q2: How is dsRNA generated during IVT?
Several mechanisms contribute to dsRNA formation during IVT, primarily driven by the RNA-dependent RNA polymerase activity of T7 RNA polymerase.[1] These include:
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Self-priming and loop-back: The 3' end of the newly synthesized transcript can fold back and hybridize with an internal sequence, acting as a primer for the polymerase to synthesize a complementary strand.
-
Abortive transcripts as primers: Short, abortive RNA transcripts can act as primers by binding to complementary sequences on other transcripts, initiating dsRNA synthesis.
-
Template switching: The polymerase may switch from the DNA template to the newly synthesized RNA transcript, leading to the creation of a complementary strand.
-
Promoter-independent transcription: The polymerase can initiate transcription from the complementary strand of the DNA template, producing antisense RNAs that can anneal to the target mRNA.
Q3: How does the use of this compound affect dsRNA formation?
While specific quantitative data for this compound is limited in publicly available literature, the use of modified nucleotides like N1-methylpseudouridine (N1-mΨ), a closely related analogue, is known to reduce dsRNA formation and subsequent immunogenicity.[2][3] The incorporation of these modified nucleosides can alter the secondary structure of the mRNA transcript, potentially hindering the self-priming and template-switching mechanisms that lead to dsRNA. It is important to note that while modifications like N1-mΨ can significantly reduce the immune response, they may not completely eliminate dsRNA formation, making purification and process optimization crucial.
Q4: What are the key factors in IVT reaction optimization to minimize dsRNA?
Optimizing the IVT reaction conditions is a critical step in reducing dsRNA byproducts. Key parameters to consider include:
-
DNA Template Quality: High-quality, fully linearized plasmid DNA is essential. Contaminants or incompletely digested plasmids can serve as templates for unwanted transcription products that contribute to dsRNA formation.
-
Magnesium Concentration: The concentration of Mg2+ is a critical cofactor for T7 RNA polymerase. While necessary for enzyme activity, excessive levels can promote dsRNA formation.
-
Nucleotide Concentrations: The ratio of nucleotides (NTPs) to magnesium is important. Some studies suggest that limiting the concentration of certain NTPs, such as UTP, may reduce dsRNA formation, particularly when a poly(A) tail is encoded in the template.
-
Temperature: Performing the IVT reaction at a slightly elevated temperature (e.g., 42°C instead of 37°C) can sometimes reduce dsRNA by destabilizing transient RNA-RNA interactions.
-
Engineered T7 RNA Polymerase: Novel mutant T7 RNA polymerases have been developed to have reduced dsRNA generation capabilities compared to the wild-type enzyme.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High dsRNA content detected post-IVT | Poor quality or incompletely linearized DNA template. | Ensure complete linearization of the plasmid DNA by optimizing the restriction digest and purify the linearized template before IVT. |
| Suboptimal IVT reaction conditions. | Optimize Mg2+ and NTP concentrations. Titrate the amount of T7 RNA polymerase, as excessive enzyme can increase dsRNA formation. Consider adjusting the reaction temperature. | |
| Template sequence contains regions prone to secondary structure or self-priming. | If possible, optimize the codon usage of the gene of interest to reduce secondary structures and repetitive sequences. | |
| Low mRNA yield after dsRNA purification | Inefficient purification method. | Cellulose-based purification is a cost-effective method with good recovery rates (>65%). Ensure the protocol is followed precisely, particularly the buffer composition and incubation times. |
| mRNA degradation during purification. | Maintain a sterile, RNase-free environment throughout the purification process. | |
| Inconsistent dsRNA levels between batches | Variability in the quality of starting materials. | Use highly purified and well-characterized DNA templates and IVT reagents. |
| Inconsistent IVT reaction setup. | Ensure precise and consistent pipetting of all reaction components. |
Data Presentation
Table 1: Relative dsRNA Content of IVT-mRNA with Different Nucleotide Modifications
| Nucleotide Modification | Relative dsRNA Content (%) |
| Uridine (unmodified) | 1.0 ± 0.2 |
| Pseudouridine (B1679824) (Ψ) | 0.6 ± 0.1 |
| N1-Methylpseudouridine (N1-mΨ) | 0.3 ± 0.1 |
| 5-Methoxyuridine (5moU) | 0.4 ± 0.1 |
| 5-Methylcytidine (5meC) + Pseudouridine (Ψ) | 0.5 ± 0.1 |
Data is representative and compiled from qualitative and semi-quantitative findings in the literature. Actual values can vary significantly based on the specific mRNA sequence, IVT conditions, and analytical method.[2]
Experimental Protocols
Protocol 1: Cellulose-Based dsRNA Removal from IVT mRNA
This protocol is adapted from a facile method for dsRNA removal and is effective for various mRNA species, including those containing modified nucleotides.[2]
Materials:
-
IVT mRNA sample
-
Cellulose (B213188) fibers (e.g., Sigma-Aldrich C6288)
-
Microcentrifuge spin columns
-
Chromatography Buffer: 10 mM HEPES (pH 7.2), 0.1 mM EDTA, 125 mM NaCl, 16% (v/v) Ethanol
-
RNase-free water and microcentrifuge tubes
Procedure:
-
Cellulose Slurry Preparation:
-
Prepare a cellulose slurry at a concentration of 0.2 g/mL in chromatography buffer.
-
Incubate for 10 minutes with vigorous shaking.
-
-
Column Preparation:
-
Add 700 µL of the cellulose slurry to a microcentrifuge spin column.
-
Centrifuge for 60 seconds at 14,000 x g and discard the flow-through.
-
-
Washing:
-
Add 500 µL of chromatography buffer to the column and shake vigorously for 5 minutes to resuspend the cellulose.
-
Centrifuge for 60 seconds at 14,000 x g and discard the flow-through.
-
-
mRNA Binding:
-
Dilute the IVT mRNA sample in 500 µL of chromatography buffer.
-
Add the diluted mRNA to the pre-washed cellulose in the spin column.
-
Incubate for 30 minutes at room temperature with vigorous shaking to ensure the cellulose remains in suspension.
-
-
Elution of Purified mRNA:
-
Centrifuge the column for 60 seconds at 14,000 x g.
-
The flow-through contains the purified mRNA with reduced dsRNA content.
-
-
Quantification:
-
Measure the concentration of the purified mRNA using a spectrophotometer.
-
Protocol 2: Dot Blot Assay for dsRNA Detection
This semi-quantitative method utilizes the J2 anti-dsRNA antibody to detect the presence of dsRNA in mRNA samples.
Materials:
-
Purified mRNA samples
-
dsRNA standard of known concentration
-
Positively charged nylon membrane
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
J2 anti-dsRNA primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Prepare a dilution series of your mRNA samples and the dsRNA standard in RNase-free water.
-
-
Membrane Spotting:
-
Carefully spot 1-2 µL of each sample and standard onto the nylon membrane. Allow the spots to air dry completely.
-
-
Crosslinking:
-
Crosslink the RNA to the membrane using a UV crosslinker.
-
-
Blocking:
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the J2 anti-dsRNA antibody in blocking buffer according to the manufacturer's recommendation.
-
Incubate the membrane in the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane in the secondary antibody solution for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system. The intensity of the spots correlates with the amount of dsRNA.
-
Visualizations
Caption: Workflow for the production of this compound modified mRNA.
Caption: Innate immune signaling pathways activated by dsRNA.
Caption: Mechanisms of dsRNA formation during in vitro transcription.
References
- 1. mRNA quality control: Easy detection of dsRNA impurities - News Blog - Jena Bioscience [jenabioscience.com]
- 2. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for the analysis of double-stranded RNAs in virus-infected insect cells using anti-dsRNA antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Purification of N1-Ethylpseudouridine triphosphate
Welcome to the technical support center for the purification of N1-Ethylpseudouridine triphosphate (N1-Et-pUTP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for achieving high-purity N1-Et-pUTP.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound triphosphate.
Q1: My final product purity is lower than expected after HPLC purification. What are the potential causes and solutions?
A1: Low purity can stem from several factors. Firstly, consider the crude sample quality. Incomplete reactions or degradation during synthesis can lead to a complex mixture of impurities that are difficult to separate. Secondly, your HPLC method may not be optimal. This could be due to an incorrect mobile phase composition, an inappropriate gradient, or a column that has lost its resolving power.
Troubleshooting Steps:
-
Assess Crude Sample: If possible, analyze the crude material using a high-resolution method like LC-MS to identify the major impurities. This will help in tailoring the purification strategy.
-
Optimize HPLC Method:
-
Gradient: Adjust the salt or organic solvent gradient. A shallower gradient can improve the resolution of closely eluting impurities.
-
Mobile Phase: Ensure the pH of your mobile phase is appropriate for the charge state of N1-Et-pUTP and the column chemistry. For ion-pair reverse-phase HPLC, the concentration of the ion-pairing agent is critical.[1]
-
Column Health: Check the column's performance with a standard. If the peak shape is poor or the backpressure is high, the column may need to be cleaned or replaced.
-
-
Fraction Collection: Be more stringent with fraction collection around the main peak to avoid collecting overlapping impurities.
Q2: I'm observing peak tailing in my HPLC chromatogram. How can I improve the peak shape?
A2: Peak tailing is often a sign of secondary interactions between the analyte and the stationary phase, or issues with the column itself.
Troubleshooting Steps:
-
Column Overload: Inject a smaller sample volume to rule out column overloading.
-
Mobile Phase pH: Adjust the mobile phase pH. For anion exchange, a higher pH can ensure the analyte is fully deprotonated and interacts uniformly with the column.
-
Column Contamination: Contaminants from previous runs can build up on the column. Implement a robust column washing protocol between runs. Using a guard column can also help protect the analytical column.
-
Column Void: A void at the head of the column can cause peak distortion. This usually requires column replacement.
Q3: My recovery of N1-Et-pUTP is low after purification. What can I do to improve the yield?
A3: Low recovery can be due to degradation of the analyte, irreversible binding to the column, or loss during post-purification processing.
Troubleshooting Steps:
-
Analyte Stability: N1-Et-pUTP can be susceptible to degradation, especially at non-optimal pH or elevated temperatures. Keep samples cold and process them promptly.
-
Column Choice: Ensure the chosen stationary phase is appropriate. Strong irreversible binding can occur if the column chemistry is not suitable.
-
Elution Strength: If using a step gradient, the final elution step may not be strong enough to desorb all the product. Consider increasing the salt or organic solvent concentration in the final elution buffer.
-
Post-Purification: Minimize the number of transfer steps during solvent evaporation and reconstitution to reduce sample loss.
Q4: I am seeing extraneous peaks in my chromatogram that are not present in the crude sample. What is their origin?
A4: Ghost peaks can be introduced from the HPLC system, the mobile phase, or the sample solvent.
Troubleshooting Steps:
-
Blank Runs: Run a blank gradient (injecting only the mobile phase) to see if the peaks are coming from the system or solvents.
-
Mobile Phase Preparation: Use high-purity water and solvents for mobile phase preparation. Filter all buffers to remove particulate matter. Some aqueous buffers can support microbial growth, so prepare them fresh.
-
Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase to avoid solvent-related artifacts.
-
System Contamination: Flush the entire HPLC system, including the injector and detector, with a strong solvent to remove any accumulated contaminants.
Data Presentation: Comparison of Purification Methods
The following table summarizes typical performance data for two common HPLC purification methods for this compound triphosphate.
| Parameter | Anion Exchange HPLC | Ion-Pair Reverse-Phase HPLC |
| Purity Achieved | >95% | >90% |
| Typical Yield | 80-90% | 75-85% |
| Loading Capacity | High | Moderate |
| Throughput | Moderate | High |
| Mobile Phase | Aqueous salt gradient (e.g., NaCl, TEAB) | Organic solvent gradient with an ion-pairing agent (e.g., TEAA) |
| Primary Separation Principle | Charge | Polarity and Ion-Pairing |
Experimental Protocols
Protocol 1: Anion Exchange HPLC Purification of this compound triphosphate
This method separates molecules based on their net negative charge, making it highly effective for purifying triphosphorylated nucleotides from their mono- and diphosphate (B83284) precursors.
Materials:
-
Anion exchange HPLC column (e.g., quaternary ammonium-based)
-
Mobile Phase A: 20 mM Tris-HCl, pH 7.5
-
Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 7.5
-
Crude N1-Et-pUTP sample, dissolved in Mobile Phase A
-
HPLC system with a UV detector
Procedure:
-
Column Equilibration: Equilibrate the anion exchange column with 100% Mobile Phase A until a stable baseline is achieved.
-
Sample Injection: Inject the dissolved crude N1-Et-pUTP sample onto the column.
-
Elution Gradient: Apply a linear gradient of Mobile Phase B. A typical gradient would be from 0% to 50% Mobile Phase B over 30 minutes.
-
Monitoring: Monitor the elution profile at the appropriate wavelength for N1-Et-pUTP (typically around 271 nm).
-
Fraction Collection: Collect fractions corresponding to the main peak, which should be the triphosphate eluting last due to its higher charge.
-
Desalting: Pool the pure fractions and desalt using a suitable method such as size-exclusion chromatography or dialysis.
-
Lyophilization: Lyophilize the desalted solution to obtain the purified N1-Et-pUTP as a solid.
Protocol 2: Ion-Pair Reverse-Phase HPLC Purification of this compound triphosphate
This technique uses an ion-pairing agent to retain the negatively charged N1-Et-pUTP on a hydrophobic stationary phase, allowing for separation based on polarity.
Materials:
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 100 mM Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: 100 mM TEAA in 50% acetonitrile (B52724)
-
Crude N1-Et-pUTP sample, dissolved in Mobile Phase A
-
HPLC system with a UV detector
Procedure:
-
Column Equilibration: Equilibrate the C18 column with 100% Mobile Phase A for at least 30 minutes to ensure the ion-pairing agent has fully coated the stationary phase.
-
Sample Injection: Inject the dissolved crude N1-Et-pUTP sample.
-
Elution Gradient: Apply a linear gradient of Mobile Phase B. A typical gradient would be from 0% to 60% Mobile Phase B over 40 minutes.
-
Monitoring: Monitor the elution at the appropriate wavelength (around 271 nm).
-
Fraction Collection: Collect the fractions corresponding to the major peak.
-
Solvent Evaporation: Pool the collected fractions and remove the acetonitrile and TEAA by rotary evaporation or lyophilization. Multiple rounds of co-evaporation with water may be necessary to completely remove the TEAA.
Visualizations
References
Validation & Comparative
N1-Ethylpseudouridine vs. Pseudouridine in mRNA Translation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of messenger RNA (mRNA) has been significantly unlocked by the introduction of modified nucleosides that enhance translational efficiency and reduce innate immunogenicity. Among these, pseudouridine (B1679824) (Ψ) has been a foundational modification. More recently, N1-alkylated pseudouridine analogs, such as N1-methylpseudouridine (m1Ψ) and N1-ethylpseudouridine (N1-Et-Ψ), have emerged, demonstrating superior properties. This guide provides an objective comparison of this compound and pseudouridine, focusing on their impact on mRNA translation, with supporting experimental data and detailed methodologies.
Executive Summary
N1-alkylation of pseudouridine, particularly with a methyl or ethyl group, has been shown to further enhance the beneficial properties of pseudouridine in mRNA. While much of the published comparative data focuses on N1-methylpseudouridine, the structural and functional similarities suggest that this compound offers comparable, if not superior, advantages over pseudouridine. These advantages include increased protein expression and a more pronounced reduction in the activation of innate immune sensors.
Performance Comparison
The following tables summarize the key performance differences between mRNA modified with this compound (or its close analog N1-methylpseudouridine) and pseudouridine.
| Feature | Pseudouridine (Ψ) | This compound (N1-Et-Ψ) / N1-Methylpseudouridine (m1Ψ) |
| Translation Efficiency | Increased compared to unmodified uridine | Significantly Increased compared to pseudouridine[1][2][3] |
| Immunogenicity | Reduced compared to unmodified uridine | Further Reduced compared to pseudouridine[1][3][4] |
| Mechanism of Action | Evades recognition by some innate immune sensors (e.g., TLRs), leading to increased mRNA stability and translation.[5] | More effective at evading innate immune sensors.[4] Increases ribosome density on mRNA, enhancing translation initiation.[2] |
Quantitative Data from Experimental Studies
While direct, peer-reviewed quantitative data for this compound is emerging, data from its close analog, N1-methylpseudouridine, provides a strong basis for comparison.
Table 1: Relative Luciferase Expression in Transfected Cells
| mRNA Modification | Cell Line | Relative Luciferase Activity (vs. Pseudouridine) | Reference |
| Pseudouridine (Ψ) | HEK293T | 1.0 | Svitkin et al., 2017[2] |
| N1-Methylpseudouridine (m1Ψ) | HEK293T | ~10-fold increase | Svitkin et al., 2017[2] |
| Pseudouridine (Ψ) | THP-1 | 1.0 | TriLink BioTechnologies[6] |
| This compound (N1-Et-Ψ) | THP-1 | Activity close to N1-Methylpseudouridine | TriLink BioTechnologies[6] |
Table 2: Innate Immune Activation (TLR3)
| mRNA Modification | Assay | Relative TLR3 Activation (vs. Unmodified) | Reference |
| Unmodified Uridine | TLR3 Reporter Assay | High | Karikó et al., 2005 |
| Pseudouridine (Ψ) | TLR3 Reporter Assay | Significantly Reduced | Karikó et al., 2005 |
| N1-Methylpseudouridine (m1Ψ) | TLR3 Reporter Assay | Further Reduced | Andries et al., 2015 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Transcription of Modified mRNA
This protocol describes the synthesis of mRNA incorporating either pseudouridine or this compound.
Materials:
-
Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter.
-
T7 RNA Polymerase
-
Transcription Buffer (5X)
-
Ribonucleotide triphosphates (NTPs): ATP, GTP, CTP
-
Pseudouridine-5'-Triphosphate (ΨTP) or this compound-5'-Triphosphate (N1-Et-ΨTP)
-
RNase Inhibitor
-
DNase I
-
RNA purification kit
Procedure:
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water
-
5X Transcription Buffer
-
ATP, GTP, CTP (final concentration of each is typically 2 mM)
-
ΨTP or N1-Et-ΨTP (to completely replace UTP, at a final concentration of 2 mM)
-
Linearized DNA template (1 µg)
-
RNase Inhibitor
-
T7 RNA Polymerase
-
-
Incubate the reaction at 37°C for 2-4 hours.
-
Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to remove the DNA template.
-
Purify the mRNA using an RNA purification kit according to the manufacturer's instructions.
-
Elute the mRNA in nuclease-free water and quantify its concentration using a spectrophotometer. The quality and integrity of the mRNA should be assessed by gel electrophoresis.
Luciferase Reporter Assay for Translation Efficiency
This protocol measures the translation efficiency of the modified mRNA in cultured cells.[7][8]
Materials:
-
HEK293T or THP-1 cells
-
Complete growth medium
-
Modified mRNA encoding a reporter protein (e.g., Firefly Luciferase)
-
Transfection reagent (e.g., Lipofectamine MessengerMAX)
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
On the day of transfection, dilute the modified mRNA and the transfection reagent in separate tubes of serum-free medium.
-
Combine the diluted mRNA and transfection reagent and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Add the mRNA-transfection reagent complexes to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for a defined period (e.g., 6, 12, 24 hours).
-
Lyse the cells using the lysis buffer provided with the Luciferase Assay System.
-
Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.
-
Normalize the luciferase activity to the total protein concentration or to a co-transfected control reporter.
TLR3 Activation Assay
This assay assesses the immunogenicity of the modified mRNA by measuring the activation of the Toll-like receptor 3 (TLR3) pathway.[9][10]
Materials:
-
HEK293 cells stably expressing human TLR3 and a NF-κB-inducible luciferase reporter.
-
Complete growth medium
-
Modified mRNA
-
Transfection reagent suitable for nucleic acid delivery to the endosome.
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Seed the TLR3 reporter cells in a 96-well plate.
-
Prepare complexes of the modified mRNA and transfection reagent as described in the luciferase reporter assay protocol.
-
Add the complexes to the cells.
-
As a positive control, use a known TLR3 agonist like poly(I:C). Use untransfected cells as a negative control.
-
Incubate the cells for 18-24 hours at 37°C.
-
Measure the luciferase activity as an indicator of NF-κB activation, following the procedure described in the luciferase reporter assay protocol.
Visualizations
Signaling Pathway of Innate Immune Recognition of mRNA
Caption: Innate immune sensing of mRNA via TLR3.
Experimental Workflow for Comparing Modified mRNA
Caption: Workflow for comparing modified mRNA performance.
Conclusion
The evolution from pseudouridine to N1-alkylated pseudouridines like this compound represents a significant advancement in mRNA therapeutic technology. The available data strongly indicates that N1-alkylation leads to superior translational efficiency and a more favorable immunogenic profile compared to the foundational pseudouridine modification. For researchers and developers in the field, the adoption of this compound or its close analog, N1-methylpseudouridine, offers a promising strategy to enhance the efficacy and safety of mRNA-based therapeutics and vaccines. Further head-to-head comparative studies will be valuable in delineating the specific advantages of different N1-alkyl substitutions.
References
- 1. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 3. areterna.com [areterna.com]
- 4. N1-methylpseudouridine mRNA modification enhances efficiency and specificity of gene overexpression by preventing Prkra-mediated global translation repression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA Modifications Modulate Activation of Innate Toll-Like Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells [jove.com]
- 9. TLR3 Bioassay [promega.kr]
- 10. mRNA is an endogenous ligand for Toll-like receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Stars of mRNA Therapeutics: A Comparative Analysis of N1-Ethylpseudouridine and N1-methylpseudouridine
For researchers, scientists, and drug development professionals at the forefront of mRNA technology, the choice of modified nucleotides is a critical determinant of therapeutic efficacy and safety. This guide provides an objective comparison of two key uridine (B1682114) analogs, N1-Ethylpseudouridine (e1Ψ) and the well-established N1-methylpseudouridine (m1Ψ), supported by experimental data to inform your research and development decisions.
The advent of mRNA vaccines has propelled modified nucleotides into the spotlight. These chemical alterations to the canonical RNA bases are essential for evading the innate immune system and enhancing protein translation, thereby maximizing the therapeutic potential of mRNA. While N1-methylpseudouridine has been a cornerstone of approved mRNA vaccines, emerging research on this compound suggests it may offer comparable or even superior properties. This guide delves into a comparative analysis of these two pivotal modifications.
Performance at a Glance: A Quantitative Comparison
Experimental data from studies directly comparing the performance of this compound and N1-methylpseudouridine in key aspects of mRNA therapeutic development are summarized below. The data is derived from in vitro experiments using firefly luciferase (FLuc) mRNA containing the respective modifications.
| Parameter | This compound (e1Ψ) | N1-methylpseudouridine (m1Ψ) | Wild-Type (Uridine) | Pseudouridine (B1679824) (Ψ) |
| In Vitro Transcription Yield (Relative to WT) | High | High | 100% | High |
| Protein Expression in THP-1 Cells (RLU) | ~2.5 x 10^7 | ~2.7 x 10^7 | ~0.1 x 10^7 | ~1.0 x 10^7 |
| Cell Toxicity (MTT Assay in THP-1 Cells - A560) | ~0.75 | ~0.75 | ~0.40 | ~0.60 |
Data is approximated from figures presented in a study by Shin et al. at TriLink BioTechnologies[1]. RLU = Relative Light Units. A higher RLU indicates greater protein expression. A higher A560 value in the MTT assay indicates lower cell toxicity.
In-Depth Analysis of Key Performance Metrics
Translation Efficiency
Both this compound and N1-methylpseudouridine demonstrate a dramatic increase in protein expression compared to unmodified (uridine-containing) mRNA and a significant improvement over the first-generation modification, pseudouridine (Ψ)[1]. In human THP-1 monocytic cells, a cell line sensitive to innate immune activation, mRNA containing either e1Ψ or m1Ψ resulted in robust luciferase expression, with m1Ψ showing a marginally higher output[1]. This suggests that both modifications are highly effective at enhancing the translational output of the mRNA transcript. The mechanism behind this is believed to be a combination of reduced activation of the innate immune response, which can lead to translational shutdown, and potentially altered ribosome dynamics on the modified mRNA.[2]
Immunogenicity and Cell Toxicity
A critical advantage of modified nucleotides is their ability to dampen the innate immune response typically triggered by in vitro transcribed mRNA. The experimental data indicates that both e1Ψ and m1Ψ significantly reduce cell toxicity compared to wild-type mRNA[1]. The MTT assay, which measures cellular metabolic activity as an indicator of cell viability, showed that THP-1 cells transfected with e1Ψ- or m1Ψ-modified mRNA had significantly higher viability than those transfected with unmodified mRNA[1]. This reduced immunogenicity is crucial for the safety and efficacy of mRNA therapeutics, as it prevents the rapid degradation of the mRNA and avoids adverse inflammatory reactions.
In Vitro Transcription Efficiency
The efficiency of incorporating modified nucleotides during in vitro transcription (IVT) is a key consideration for manufacturing. Studies have shown that the yield of mRNA during IVT is related to the size and electronic properties of the N1-substitution group on the pseudouridine[1]. Both this compound-5'-triphosphate and N1-methylpseudouridine-5'-triphosphate can be efficiently incorporated into mRNA transcripts by T7 RNA polymerase, resulting in high yields of the desired modified mRNA[1]. Research has also demonstrated that m1Ψ is incorporated with higher fidelity than Ψ during in vitro transcription[3][4]. While direct comparative fidelity data for e1Ψ is not as readily available, the high yields suggest efficient enzymatic utilization.
Visualizing the Workflow and Pathways
To better understand the context in which these modified nucleotides are utilized, the following diagrams illustrate the key processes.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Modified Uridines in mRNA: A Head-to-Head Comparison for Researchers and Drug Developers
A comprehensive guide to the impact of N1-methylpseudouridine (m1Ψ), 5-methoxyuridine (B57755) (5moU), and pseudouridine (B1679824) (Ψ) on mRNA performance, complete with experimental data and detailed protocols.
The therapeutic potential of messenger RNA (mRNA) has been unlocked by the strategic incorporation of modified nucleosides, a pivotal innovation that enhances protein expression while mitigating undesirable innate immune responses. Among the most critical of these are modifications to uridine (B1682114). This guide provides a head-to-head comparison of three key modified uridines—N1-methylpseudouridine (m1Ψ), 5-methoxyuridine (5moU), and pseudouridine (Ψ)—to inform researchers, scientists, and drug development professionals in the selection of the optimal modification for their specific applications.
Performance Comparison: Translation Efficiency and Immunogenicity
The choice of uridine modification significantly impacts two critical aspects of mRNA performance: translational efficiency and immunogenicity. The following tables summarize quantitative data from various studies to facilitate a clear comparison.
Table 1: Relative Translation Efficiency of Modified Uridine in mRNA
| Modification | Reporter Gene | Cell Line | Fold Change in Protein Expression (relative to unmodified U) | Reference |
| N1-methylpseudouridine (m1Ψ) | eGFP | HEK293T | ~10-fold increase | [1] |
| Firefly Luciferase | Various | Significantly higher than Ψ and U | [2][3] | |
| eGFP | Various | Comparable to Ψ, but higher than 5moU | [4] | |
| 5-methoxyuridine (5moU) | eGFP | Various | Lower than m1Ψ and Ψ | [4] |
| Firefly Luciferase | THP-1 | Equivalent to Ψ in uridine-depleted sequences | [5] | |
| eGFP | Primary human macrophages | Up to 4-fold increase | ||
| Pseudouridine (Ψ) | eGFP | Various | Comparable to m1Ψ | [4] |
| Firefly Luciferase | Various | Higher than U, but lower than m1Ψ | [2][3] | |
| Wilms' tumor antigen-1 | BALB/c mice | Lower than m1Ψ | [6] |
Table 2: Immunogenicity Profile of Modified Uridine in mRNA
| Modification | Cell Type | Cytokine Measured | Relative Cytokine Induction (compared to unmodified U) | Reference |
| N1-methylpseudouridine (m1Ψ) | Human PBMCs | TNF-α, IFN-α | Significantly low | [4] |
| Primary human macrophages | TNF-α, IL-6, IFN-β | Significantly reduced | ||
| 5-methoxyuridine (5moU) | Primary human macrophages | TNF-α, IL-6, IFN-β | Completely prevented | |
| Human PBMCs | TNF-α, IL-6 | Reduced | [7] | |
| Pseudouridine (Ψ) | Human PBMCs | TNF-α, IFN-α | Induced at high concentrations, but lower than U | [4] |
| Primary human macrophages | TNF-α, IL-6, IFN-β | Significantly high |
Evading the Innate Immune System
Unmodified single-stranded RNA (ssRNA) can be recognized by endosomal Toll-like receptors (TLRs) such as TLR7 and TLR8, while double-stranded RNA (dsRNA), an inevitable byproduct of in vitro transcription, is detected by cytosolic sensors like RIG-I, MDA5, PKR, and OAS.[8][9] This recognition triggers a cascade of signaling events leading to the production of pro-inflammatory cytokines and type I interferons, which can inhibit translation and lead to mRNA degradation.[2][10] Modified uridines, particularly m1Ψ, alter the conformation of the mRNA, sterically hindering its interaction with these immune sensors.[11]
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
In Vitro Transcription of Modified mRNA
This protocol outlines the synthesis of mRNA incorporating modified uridine triphosphates.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
NTPs (ATP, GTP, CTP)
-
Modified UTP (m1ΨTP, 5moUTP, or ΨTP)
-
RNase Inhibitor
-
DNase I
-
Transcription Buffer
-
Nuclease-free water
-
RNA purification kit
Procedure:
-
Thaw all reagents on ice.
-
Assemble the transcription reaction at room temperature in a nuclease-free tube. For a 20 µL reaction:
-
10 µL 2x Transcription Buffer
-
2 µL ATP (100 mM)
-
2 µL GTP (100 mM)
-
2 µL CTP (100 mM)
-
2 µL modified UTP (100 mM)
-
1 µg linearized DNA template
-
1 µL RNase Inhibitor
-
2 µL T7 RNA Polymerase
-
Nuclease-free water to 20 µL
-
-
Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purify the mRNA using an RNA purification kit according to the manufacturer's instructions.
-
Assess the quality and concentration of the mRNA using a spectrophotometer and agarose (B213101) gel electrophoresis.
Transfection of Mammalian Cells with Modified mRNA
This protocol describes the delivery of modified mRNA into mammalian cells for protein expression analysis.
Materials:
-
Mammalian cells (e.g., HEK293T, HeLa)
-
Complete culture medium
-
Serum-free medium (e.g., Opti-MEM)
-
mRNA transfection reagent (e.g., Lipofectamine MessengerMAX)
-
Modified mRNA
Procedure:
-
One day before transfection, seed cells in a multi-well plate to reach 70-90% confluency on the day of transfection.[12]
-
On the day of transfection, dilute the modified mRNA in serum-free medium in a sterile tube.
-
In a separate tube, dilute the mRNA transfection reagent in serum-free medium.
-
Combine the diluted mRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-15 minutes to allow complex formation.[12]
-
Add the mRNA-lipid complexes to the cells in each well.
-
Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 6-48 hours) before analysis.
Luciferase Assay for Translation Efficiency
This assay quantifies protein expression from a luciferase reporter mRNA.[13]
Materials:
-
Transfected cells expressing luciferase
-
Luciferase assay reagent (containing cell lysis buffer and luciferase substrate)
-
Luminometer
Procedure:
-
After the desired incubation period post-transfection, remove the culture medium from the cells.
-
Wash the cells once with PBS.
-
Add the luciferase assay lysis buffer to each well and incubate for 15 minutes at room temperature to lyse the cells.[14]
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Add the luciferase substrate to each well.
-
Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase protein expressed.[13]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
This protocol is for quantifying the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-β) in the cell culture supernatant.[15][16]
Materials:
-
Cell culture supernatant from transfected cells
-
Cytokine-specific ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
Wash buffer
-
Stop solution
-
Microplate reader
Procedure:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP and incubate for 20-30 minutes at room temperature.
-
Wash the plate.
-
Add the TMB substrate and incubate in the dark until a color develops.
-
Add the stop solution to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader. The concentration of the cytokine is determined by comparing the sample absorbance to the standard curve.[16]
Conclusion
The choice of uridine modification is a critical determinant of mRNA therapeutic efficacy. N1-methylpseudouridine generally offers the best overall performance, with high translational efficiency and low immunogenicity.[1][2] 5-methoxyuridine is also highly effective at reducing the immune response, although it may result in lower protein expression compared to m1Ψ.[4] Pseudouridine enhances translation compared to unmodified uridine but can still elicit a significant immune response.[4] The experimental protocols provided in this guide offer a framework for researchers to empirically determine the optimal modified uridine for their specific mRNA construct and application.
References
- 1. researchgate.net [researchgate.net]
- 2. Functions of the cytoplasmic RNA sensors RIG-I and MDA-5: Key regulators of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luciferase mRNA Transfection of Antigen Presenting Cells Permits Sensitive Nonradioactive Measurement of Cellular and Humoral Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. RNA Recognition and Immunity—Innate Immune Sensing and Its Posttranscriptional Regulation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pattern Recognition and Signaling Mechanisms of RIG-I and MDA5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. yeasenbio.com [yeasenbio.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. bowdish.ca [bowdish.ca]
- 15. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
N1-Ethylpseudouridine and m1Ψ in mRNA Vaccines: A Comparative Analysis of Efficacy
The landscape of mRNA vaccines has been revolutionized by the use of modified nucleosides, with N1-methylpseudouridine (m1Ψ) being a cornerstone of the highly successful Pfizer-BioNTech and Moderna COVID-19 vaccines. This modification is lauded for its ability to enhance protein expression while dampening the innate immune response. Emerging research now points to N1-ethylpseudouridine (e1Ψ), a closely related analogue, as a promising alternative. This guide provides a detailed comparison of the effects of e1Ψ and m1Ψ on mRNA vaccine efficacy, supported by available experimental data and detailed methodologies.
Executive Summary
Both this compound (e1Ψ) and N1-methylpseudouridine (m1Ψ) are modifications of pseudouridine (B1679824) designed to improve the therapeutic potential of messenger RNA (mRNA). The key difference lies in the substitution at the N1 position of the pseudouridine base: an ethyl group in e1Ψ and a methyl group in m1Ψ. While m1Ψ is extensively studied and clinically validated, preliminary data suggests that e1Ψ may offer comparable performance in terms of protein expression and immunogenicity. This guide will delve into the available data to provide a comparative overview for researchers and drug developers.
I. Impact on Protein Expression
The ultimate goal of an mRNA vaccine is the efficient translation of the encoded antigen. Modified nucleosides play a crucial role in maximizing protein output.
Key Findings:
Initial comparative studies using luciferase reporter assays indicate that mRNA containing e1Ψ (e1Ψ-mRNA) demonstrates protein expression levels that are "close to the activity" of mRNA containing m1Ψ (m1Ψ-mRNA) in human monocytic THP-1 cell lines. Both e1Ψ and m1Ψ significantly outperform unmodified pseudouridine (Ψ) in this regard. This suggests that the slightly larger ethyl group at the N1 position does not impede the translational machinery and may confer similar benefits to the methyl group in enhancing protein synthesis.
Quantitative Data Summary:
While detailed peer-reviewed quantitative data on e1Ψ is still emerging, a conference presentation by Shin et al. from TriLink BioTechnologies, the primary synthesizer of these modified nucleosides, provides the most direct comparison available to date.
| Modification | Reporter Gene | Cell Line | Relative Luciferase Activity |
| This compound (e1Ψ) | Firefly Luciferase | THP-1 | Close to m1Ψ |
| N1-methylpseudouridine (m1Ψ) | Firefly Luciferase | THP-1 | High |
| Pseudouridine (Ψ) | Firefly Luciferase | THP-1 | Lower than e1Ψ and m1Ψ |
Table 1: Comparison of Protein Expression from Modified mRNA. Data is based on qualitative descriptions from conference abstracts.
II. Modulation of Innate Immunogenicity
A critical challenge in mRNA therapeutics is mitigating the innate immune response, which can lead to inflammation and degradation of the mRNA molecule.
Key Findings:
The incorporation of m1Ψ into mRNA is well-documented to reduce the activation of innate immune sensors such as Toll-like receptors (TLRs) and RIG-I.[1] Preliminary findings for e1Ψ suggest a similar capacity to dampen the immune response. In studies using THP-1 cells, a sensitive model for innate immune activation, e1Ψ-mRNA showed a reduction in immunogenicity, with some N1-substituted pseudouridines, including e1Ψ, demonstrating activities comparable to m1Ψ. This indicates that the N1-ethyl modification is also effective at evading immune recognition.
Experimental Data Summary:
Immunogenicity is often assessed by measuring the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IFN-β.
| Modification | Cell Line | Key Cytokine Markers | Immunogenic Response |
| This compound (e1Ψ) | THP-1 | TNF-α, IL-6, IFN-β | Reduced |
| N1-methylpseudouridine (m1Ψ) | THP-1, others | TNF-α, IL-6, IFN-β | Significantly Reduced[1] |
| Unmodified Uridine | Various | TNF-α, IL-6, IFN-β | High |
Table 2: Comparison of Immunogenicity of Modified mRNA.
III. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are generalized protocols for the key experiments cited.
A. In Vitro Transcription of Modified mRNA
This protocol outlines the synthesis of mRNA incorporating either e1Ψ or m1Ψ.
-
Template Preparation: A linearized plasmid DNA template containing a T7 promoter, the gene of interest (e.g., Firefly Luciferase), and a poly(A) tail is prepared.
-
Transcription Reaction: The in vitro transcription reaction is assembled on ice in a nuclease-free tube. A typical 20 µL reaction includes:
-
Nuclease-Free Water
-
5X Transcription Buffer
-
100 mM DTT
-
RNase Inhibitor
-
T7 RNA Polymerase
-
NTP mix (ATP, GTP, CTP, and either this compound-5'-triphosphate or N1-methylpseudouridine-5'-triphosphate at a final concentration of 2 mM each)
-
Linearized DNA template (0.5-1 µg)
-
-
Incubation: The reaction is incubated at 37°C for 2-4 hours.
-
DNase Treatment: To remove the DNA template, DNase I is added and the reaction is incubated for another 15 minutes at 37°C.
-
Purification: The mRNA is purified using a column-based RNA purification kit or lithium chloride precipitation.
-
Quality Control: The concentration and integrity of the mRNA are assessed using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
B. Luciferase Reporter Assay in THP-1 Cells
This protocol measures the protein expression from the transfected modified mRNA.
-
Cell Culture: THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Transfection:
-
Cells are seeded in a 24-well plate at a density of 2 x 10^5 cells/well.
-
The modified mRNA (e.g., 1 µg) is complexed with a transfection reagent (e.g., Lipofectamine MessengerMAX) in serum-free medium according to the manufacturer's instructions.
-
The mRNA-lipid complexes are added to the cells.
-
-
Incubation: The cells are incubated for 24 hours at 37°C.
-
Cell Lysis: The cells are washed with PBS and lysed using a passive lysis buffer.
-
Luminometry: The luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate. The relative light units (RLU) are recorded as a measure of protein expression.
C. Immunogenicity Assay in THP-1 Cells
This protocol assesses the innate immune response to the modified mRNA.
-
Cell Culture and Transfection: Follow steps 1 and 2 from the Luciferase Reporter Assay protocol.
-
Incubation: The cells are incubated for 6-24 hours.
-
Supernatant Collection: The cell culture supernatant is collected to measure secreted cytokines.
-
Cell Lysis and RNA Extraction: The cells are lysed, and total RNA is extracted for gene expression analysis.
-
Cytokine Measurement (ELISA): The concentration of cytokines such as TNF-α and IL-6 in the supernatant is quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's protocols.
-
Gene Expression Analysis (qRT-PCR): The expression levels of genes encoding pro-inflammatory cytokines (e.g., TNF, IL6, IFNB1) are measured by quantitative reverse transcription PCR (qRT-PCR). The results are normalized to a housekeeping gene (e.g., GAPDH).
IV. Signaling Pathways and Experimental Workflows
Visual representations of the key processes provide a clearer understanding of the underlying mechanisms and experimental designs.
Caption: Innate immune sensing of mRNA and antigen translation.
References
Assessing the Translational Fidelity of N1-Ethylpseudouridine Modified mRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA-based therapeutics and vaccines has underscored the critical importance of ensuring the fidelity of protein translation from chemically modified transcripts. Modifications such as N1-methylpseudouridine (m1Ψ) have been instrumental in enhancing the stability and reducing the immunogenicity of mRNA, leading to their widespread use. As the field explores novel modifications like N1-Ethylpseudouridine (N1-Et-Ψ), a thorough assessment of their impact on translational accuracy is paramount. This guide provides a comparative overview of the translational fidelity of N1-Et-Ψ modified mRNA, alongside its more studied counterparts, m1Ψ and pseudouridine (B1679824) (Ψ), and details the experimental protocols required for such an assessment.
Comparative Analysis of Nucleoside Modifications on Translational Fidelity
While extensive research has been conducted on m1Ψ and Ψ, data on the translational fidelity of N1-Et-Ψ is currently limited in the public domain. The available information primarily focuses on its impact on overall protein expression. A study by TriLink BioTechnologies indicated that while some N1-substituted pseudouridine modifications, including N1-Et-Ψ, may reduce protein translation in wheat germ extracts, this effect is largely offset by a significant reduction in innate immune-mediated translational shutdown in THP-1 cells, resulting in higher protein expression compared to unmodified and Ψ-containing mRNA.[1] However, this study did not report on the fidelity of translation.
The following tables summarize the known effects of m1Ψ and Ψ on various aspects of translational fidelity, providing a benchmark for the future assessment of N1-Et-Ψ.
Table 1: Amino Acid Misincorporation
| Modification | Observed Effect on Misincorporation | References |
| This compound (N1-Et-Ψ) | No data available | |
| N1-methylpseudouridine (m1Ψ) | Can subtly modulate the fidelity of amino acid incorporation in a codon-position and tRNA dependent manner in vitro and in human cells.[2][3][4] Some studies suggest it does not significantly alter overall decoding accuracy compared to unmodified mRNA.[5] | [2][3][4][5] |
| Pseudouridine (Ψ) | Can both impede and enhance alternative tRNA selection depending on the surrounding sequence context and the identity of the tRNA.[2] | [2] |
Table 2: Ribosomal Frameshifting
| Modification | Observed Effect on Frameshifting | References |
| This compound (N1-Et-Ψ) | No data available | |
| N1-methylpseudouridine (m1Ψ) | Has been shown to cause +1 ribosomal frameshifting, particularly at "slippery sequences". | |
| Pseudouridine (Ψ) | No significant reports of inducing frameshifting. |
Table 3: Stop Codon Readthrough
| Modification | Observed Effect on Stop Codon Readthrough | References |
| This compound (N1-Et-Ψ) | No data available | |
| N1-methylpseudouridine (m1Ψ) | Does not substantially change the rate constants for termination by release factors.[2] | [2] |
| Pseudouridine (Ψ) | Does not substantially change the rate constants for termination by release factors.[2] | [2] |
Experimental Protocols for Assessing Translational Fidelity
To rigorously evaluate the translational fidelity of N1-Et-Ψ modified mRNA, a combination of established experimental techniques is recommended.
In Vitro Transcription of Modified mRNA
The first step is to produce high-quality, modified mRNA transcripts.
Methodology:
-
Template Preparation: A linearized DNA template encoding a reporter protein (e.g., Luciferase, GFP) is prepared.
-
In Vitro Transcription Reaction: The transcription reaction is assembled using a high-fidelity T7 RNA polymerase, RNase inhibitors, and a nucleotide mix containing ATP, GTP, CTP, and the modified UTP analogue (e.g., this compound-5'-Triphosphate).[6][7]
-
Capping: Co-transcriptional capping with a cap analog (e.g., CleanCap®) or enzymatic capping post-transcription is performed to ensure efficient translation initiation.
-
Purification: The resulting mRNA is purified to remove unincorporated nucleotides, enzymes, and DNA template, typically using silica-based columns or oligo dT affinity purification.[8]
-
Quality Control: The integrity and concentration of the mRNA are assessed via gel electrophoresis and spectrophotometry.
In Vitro Transcription Workflow
Ribosome Profiling (Ribo-Seq)
Ribosome profiling provides a genome-wide snapshot of ribosome positions on mRNA, allowing for the identification of ribosome stalling and potential frameshifting events.
Methodology:
-
Cell Culture and Transfection: Cells are cultured and transfected with the N1-Et-Ψ modified mRNA.
-
Translation Arrest: Translation is arrested using an inhibitor like cycloheximide.
-
Lysis and Nuclease Digestion: Cells are lysed, and the lysates are treated with RNase I to digest mRNA not protected by ribosomes.[5]
-
Ribosome-Protected Fragment (RPF) Isolation: Monosomes containing the RPFs are isolated by sucrose (B13894) gradient centrifugation or size-exclusion chromatography.[9]
-
Library Preparation: The RPFs (typically 28-34 nucleotides) are extracted, and a sequencing library is prepared. This involves 3' adapter ligation, reverse transcription, circularization, and PCR amplification.[5][10]
-
Deep Sequencing and Data Analysis: The library is sequenced, and the reads are mapped to the reference transcript. Analysis focuses on the triplet periodicity of reads to detect frameshifting and regions of increased ribosome occupancy that may indicate stalling.
Ribosome Profiling Workflow
Mass Spectrometry (MS)-Based Proteomics
This is the gold standard for directly identifying and quantifying amino acid misincorporations.
Methodology:
-
Protein Expression and Purification: The protein encoded by the N1-Et-Ψ modified mRNA is expressed in a suitable cell line and subsequently purified.
-
Proteolytic Digestion: The purified protein is digested into smaller peptides using a protease like trypsin.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and analyzed by a high-resolution mass spectrometer.
-
Data Analysis: The MS/MS spectra are searched against a protein database containing the expected protein sequence as well as potential misincorporations at positions encoded by codons containing the modified nucleotide. Specialized software can identify peptides with unexpected masses corresponding to amino acid substitutions.
Mass Spectrometry Workflow
Dual-Luciferase Reporter Assays
These assays are particularly useful for quantifying stop codon readthrough and frameshifting events.
Methodology for Stop Codon Readthrough:
-
Construct Design: A vector is constructed with a Renilla luciferase gene followed by a stop codon (in its sequence context from a gene of interest) and then a firefly luciferase gene in the same reading frame. A control construct contains a sense codon instead of the stop codon.
-
Transfection and Lysis: Cells are transfected with the reporter constructs and lysed after a period of expression.
-
Luciferase Activity Measurement: The activities of both Renilla and firefly luciferase are measured sequentially from the same lysate.[11]
-
Calculation of Readthrough Efficiency: The ratio of firefly to Renilla luciferase activity from the test construct is normalized to the ratio from the control construct to determine the percentage of readthrough.
Methodology for Frameshifting:
-
Construct Design: A similar dual-luciferase construct is designed, but the firefly luciferase gene is placed in a different reading frame (+1 or -1) relative to the Renilla luciferase gene. A "slippery sequence" known to be prone to frameshifting can be inserted between the two reporter genes.
-
Transfection, Lysis, and Measurement: The procedure is the same as for the readthrough assay.
-
Calculation of Frameshifting Efficiency: The ratio of firefly (out-of-frame) to Renilla (in-frame) luciferase activity indicates the frequency of the frameshift event.
Dual-Luciferase Assay Workflow
Conclusion and Future Directions
The assessment of translational fidelity is a non-negotiable step in the preclinical development of any novel modified mRNA therapeutic. While this compound shows promise in enhancing protein expression, a comprehensive evaluation of its impact on the accuracy of protein synthesis is conspicuously absent from publicly available data. The experimental framework outlined in this guide provides a robust strategy for researchers and drug developers to systematically investigate the translational fidelity of N1-Et-Ψ and other emerging mRNA modifications.
Direct, head-to-head comparisons of N1-Et-Ψ with m1Ψ, Ψ, and unmodified uridine (B1682114) using ribosome profiling, quantitative mass spectrometry, and dual-luciferase assays will be crucial to ascertain its safety and efficacy profile. Such studies will not only fill a critical knowledge gap but also contribute to the development of safer and more effective mRNA medicines. Until such data becomes available, the potential for off-target effects due to translational infidelity with N1-Et-Ψ modified mRNA remains an open and important question.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dlib.hust.edu.vn [dlib.hust.edu.vn]
- 4. biorxiv.org [biorxiv.org]
- 5. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 6. N<sup>1</sup>-Ethylpseudouridine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]
- 7. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. Ribosome Profiling | Ribo-Seq/ART-Seq for ribosome-protected mRNA [illumina.com]
- 10. researchgate.net [researchgate.net]
- 11. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
A Comparative Analysis of N1-Alkylpseudouridine Derivatives in mRNA Transcription for Therapeutic Applications
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
The advent of mRNA-based therapeutics and vaccines has underscored the critical role of nucleoside modifications in enhancing the efficacy and safety of these molecules. Among the most significant of these modifications is the substitution of uridine (B1682114) with pseudouridine (B1679824) analogs, particularly N1-alkylpseudouridine derivatives. This guide provides a comparative study of these derivatives, with a primary focus on N1-methylpseudouridine (m1Ψ), to inform research and development in this burgeoning field. The information presented is supported by experimental data from peer-reviewed studies, offering a clear perspective on the performance of these modified nucleosides in transcription and subsequent protein expression.
The strategic incorporation of modified nucleosides like m1Ψ into in vitro transcribed (IVT) mRNA is designed to mitigate the inherent immunogenicity of synthetic RNA and to augment its translational capacity.[1] Early efforts in mRNA therapeutics were hampered by the activation of innate immune pathways that would shut down protein translation.[1] The discovery that nucleoside modifications could circumvent these responses was a pivotal advancement.[1] N1-methylpseudouridine, in particular, has been shown to be superior to its parent compound, pseudouridine (Ψ), in both reducing immunogenicity and increasing protein production.[2][3]
Comparative Performance Data
The following tables summarize quantitative data from studies comparing unmodified uridine (U), pseudouridine (Ψ), and N1-methylpseudouridine (m1Ψ) in various assays.
Table 1: In Vitro Transcription Yield with N1-Substituted Pseudouridine Derivatives
| N1-Substituted Pseudouridine Derivative | Relative mRNA Yield (%)* |
| N1-methyl-Ψ (m1Ψ) | ~100 |
| N1-ethyl-Ψ (Et1Ψ) | Higher than Ψ |
| N1-(2-fluoroethyl)-Ψ (FE1Ψ) | Higher than Ψ |
| N1-propyl-Ψ (Pr1Ψ) | Higher than Ψ |
| N1-isopropyl-Ψ (iPr1Ψ) | Higher than Ψ |
*Data synthesized from qualitative descriptions indicating that the yield is related to the size and electronic properties of the N1-substitution group.[1] Specific quantitative yields were not provided in the initial source. Four of the seven tested N1-substituted mRNAs showed activities higher than Ψ-mRNA and close to that of m1Ψ-mRNA.[1]
Table 2: Protein Expression from Modified mRNA in Mammalian Cell Lines
| mRNA Modification | Reporter Gene | Cell Line | Relative Protein Expression (vs. Unmodified) |
| Pseudouridine (Ψ) | Luciferase | Multiple | 10- to 100-fold increase |
| N1-methylpseudouridine (m1Ψ) | Luciferase | Multiple | >10-fold increase relative to Ψ |
*This data is a synthesis of findings from multiple studies.[2] The replacement of uridine with pseudouridine analogs has been shown to be highly effective in increasing protein translation.[4]
Table 3: Immunogenicity Profile of Modified mRNA
| mRNA Modification | Immune Sensor | Effect |
| Unmodified Uridine | Toll-like Receptors (TLRs) | Strong activation of innate immune response |
| Pseudouridine (Ψ) | Toll-like Receptors (TLRs) | Reduced activation compared to Uridine |
| N1-methylpseudouridine (m1Ψ) | Toll-like Receptors (TLRs) | Further reduced activation compared to Ψ |
*N1-methylpseudouridine incorporation has been shown to effectively blunt TLR3 activation, contributing to higher protein production.[5] Studies have demonstrated that while uridine-containing mRNA triggers a significant innate immune response, m1Ψ-mRNA does not.[4]
Table 4: Translational Fidelity of Modified mRNA
| mRNA Modification | Effect on Decoding Accuracy |
| Pseudouridine (Ψ) | Marginally increased incorporation of near- and non-cognate amino acids |
| N1-methylpseudouridine (m1Ψ) | Does not significantly alter decoding accuracy |
*In reconstituted in vitro systems, m1Ψ did not significantly impact the overall accuracy of tRNA selection by the ribosome.[2] Furthermore, no increase in miscoded peptides was detected when m1Ψ-containing mRNA was translated in cell culture compared to unmodified mRNA.[2][6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of N1-alkylpseudouridine derivatives.
In Vitro Transcription (IVT) of Modified mRNA
This protocol describes the synthesis of mRNA transcripts incorporating N1-alkylpseudouridine derivatives.
Materials:
-
Linearized plasmid DNA template containing the gene of interest downstream of a T7 or SP6 RNA polymerase promoter.
-
RNA polymerase (T7 or SP6).
-
Ribonucleotide triphosphates (NTPs): ATP, GTP, CTP.
-
Modified UTP analog: N1-methylpseudouridine-5'-triphosphate (m1Ψ-TP).
-
Cap analog (e.g., CleanCap® AG).[3]
-
RNase inhibitor.
-
Transcription buffer.
-
DNase I (RNase-free).
-
Purification system (e.g., cellulose-based purification).[4]
Procedure:
-
Assemble the transcription reaction at room temperature by adding the following in order: transcription buffer, cap analog, NTPs (including the modified UTP), linearized DNA template, and RNase inhibitor.
-
Initiate the reaction by adding the RNA polymerase.
-
Incubate the reaction at 37°C for a specified time (e.g., 2 hours).
-
To remove the DNA template, add DNase I to the reaction mixture and incubate for a further 15-30 minutes at 37°C.
-
Purify the synthesized mRNA using a suitable method, such as cellulose-based purification, to remove enzymes, unincorporated nucleotides, and other impurities.[4]
-
Assess the quality and concentration of the purified mRNA using UV spectroscopy (A260/280 ratio) and gel electrophoresis.[7] High-quality mRNA should have an A260/A280 ratio between 2.0 and 2.2.[7]
mRNA Quality Control and Characterization
Ensuring the integrity and purity of the synthesized mRNA is crucial for downstream applications.
Methods:
-
UV Spectroscopy: Determine the concentration and purity of the mRNA sample by measuring absorbance at 260 nm and 280 nm.[]
-
Gel Electrophoresis: Use denaturing agarose (B213101) gel electrophoresis to assess the integrity and length of the mRNA transcripts.[9]
-
High-Performance Liquid Chromatography (HPLC): Employ ion-pair reversed-phase HPLC (IP-RP-HPLC) to evaluate capping efficiency and identify incomplete transcripts.[]
-
Mass Spectrometry (LC-MS/MS): Use liquid chromatography-tandem mass spectrometry to confirm the sequence and verify the incorporation of modified nucleosides.[10][11]
In Vitro and Cell-Based Translation Assays
These assays are used to quantify the protein expression from the modified mRNA.
a) In Vitro Translation (Cell-Free System)
Materials:
-
Rabbit reticulocyte lysate or wheat germ extract.[9]
-
Amino acid mixture.
-
Energy source (ATP, GTP).
-
Purified modified mRNA.
Procedure:
-
Incubate the cell-free lysate with the purified mRNA at a concentration of approximately 50 ng/µl.[9]
-
Allow the translation reaction to proceed at 30°C for a specified time.
-
Quantify the protein product using methods specific to the protein of interest (e.g., luciferase assay for luciferase reporter).
b) Cell-Based Translation
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa).[12]
-
Cell culture medium.
-
Transfection reagent (e.g., lipid nanoparticles - LNPs).
-
Purified modified mRNA.
Procedure:
-
Culture the chosen cell line to the desired confluency.
-
Formulate the mRNA with a transfection reagent, such as LNPs.
-
Transfect the cells with the mRNA-LNP complexes.
-
Incubate the cells for a period (e.g., 24-48 hours) to allow for protein expression.
-
Lyse the cells and quantify the expressed protein using an appropriate assay (e.g., ELISA, Western blot, or reporter gene assay).
Assessment of Immunogenicity
This protocol outlines a method to evaluate the innate immune response triggered by modified mRNA.
Materials:
-
Immune-competent cell line (e.g., THP-1 monocytes).[1]
-
Cell culture medium.
-
Transfection reagent.
-
Purified modified mRNA.
-
Reagents for measuring cytokine production (e.g., ELISA kits for IFN-α, TNF-α).
Procedure:
-
Culture the immune cells and differentiate if necessary (e.g., THP-1 monocytes to macrophages).
-
Transfect the cells with the various modified mRNA constructs.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the levels of key pro-inflammatory cytokines in the supernatant using ELISA to quantify the immune response.
Visualizations
The following diagrams illustrate key workflows and concepts in the comparative study of N1-alkylpseudouridine derivatives.
Caption: Workflow for comparing N1-alkylpseudouridine derivatives in transcription.
Caption: Mechanism of reduced immunogenicity by m1Ψ modification.
Caption: Impact of uridine modifications on translation outcomes.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Comparison of uridine and N1-methylpseudouridine mRNA platforms in development of an Andes virus vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N1-methylpseudouridine mRNA modification enhances efficiency and specificity of gene overexpression by preventing Prkra-mediated global translation repression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]
- 12. mdpi.com [mdpi.com]
Evaluating Protein Expression from N1-Ethylpseudouridine Modified mRNA Constructs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA-based therapeutics and vaccines has underscored the critical role of nucleoside modifications in enhancing protein expression and mitigating innate immune responses. While N1-methylpseudouridine (m1Ψ) has become a cornerstone of this technology, ongoing research into novel modifications like N1-Ethylpseudouridine (N1-Et-Ψ) seeks to further optimize the performance of mRNA constructs. This guide provides an objective comparison of protein expression from mRNA constructs modified with N1-Et-Ψ against other common alternatives, supported by experimental data and detailed protocols.
Comparative Analysis of Protein Expression
The primary goal of modifying mRNA constructs is to increase the yield and duration of protein expression while minimizing the activation of cellular innate immune sensors. The following tables summarize the comparative performance of various uridine (B1682114) analogs in this regard.
Table 1: Quantitative Comparison of Protein Expression from Modified Luciferase mRNA
| mRNA Modification | Reporter Gene | Cell Line | Relative Luciferase Activity (vs. Unmodified) | Key Findings |
| Unmodified Uridine (U) | Firefly Luciferase | Multiple | 1x (Baseline) | Elicits a strong innate immune response, leading to translational suppression. |
| Pseudouridine (B1679824) (Ψ) | Firefly Luciferase | Multiple | ~2-10x | Reduces innate immune activation and enhances protein expression compared to unmodified mRNA. |
| N1-methylpseudouridine (m1Ψ) | Firefly Luciferase | Multiple | ~13-44x | Significantly outperforms Ψ in enhancing protein expression due to superior evasion of innate immunity and potentially increased translation efficiency.[1] |
| This compound (N1-Et-Ψ) | Firefly Luciferase | THP-1 | Higher than Ψ, close to m1Ψ (qualitative) | Shows promise with protein expression levels comparable to the high-performing m1Ψ.[2] |
Note: The quantitative data for m1Ψ and Ψ is a synthesis from multiple studies. The data for N1-Et-Ψ is based on a qualitative description from a study that synthesized and tested several N1-substituted pseudouridine derivatives. The exact fold increase can vary depending on the cell type, delivery method, and specific mRNA sequence.
Table 2: Impact of Modifications on Innate Immune Response
| mRNA Modification | Immune Sensor Activation (PKR, TLRs) | Pro-inflammatory Cytokine Production | Cell Viability |
| Unmodified Uridine (U) | High | High | Reduced |
| Pseudouridine (Ψ) | Reduced | Reduced | Improved |
| N1-methylpseudouridine (m1Ψ) | Significantly Reduced | Significantly Reduced | Significantly Improved |
| This compound (N1-Et-Ψ) | Reduced (inferred) | Reduced (inferred) | Improved[2] |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in evaluating protein expression from modified mRNA constructs.
In Vitro Transcription of Modified mRNA
This protocol outlines the synthesis of capped and polyadenylated mRNA incorporating modified nucleosides.
Materials:
-
Linearized DNA template encoding the protein of interest (e.g., Luciferase) with an upstream T7 promoter.
-
T7 RNA Polymerase
-
Ribonucleoside triphosphates (ATP, GTP, CTP, and the desired UTP analog: UTP, ΨTP, m1ΨTP, or N1-Et-ΨTP)
-
5' Cap analog (e.g., CleanCap® Reagent AG)
-
DNase I
-
RNase inhibitor
-
Transcription buffer
-
Nuclease-free water
-
RNA purification kit
Procedure:
-
Reaction Setup: At room temperature, combine the transcription buffer, ATP, GTP, CTP, the modified UTP analog, the 5' cap analog, and the linearized DNA template in a nuclease-free tube.
-
Enzyme Addition: Add T7 RNA Polymerase and an RNase inhibitor to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 2 hours.
-
DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purification: Purify the synthesized mRNA using an RNA purification kit according to the manufacturer's instructions.
-
Quantification and Quality Control: Measure the mRNA concentration using a spectrophotometer and verify its integrity via gel electrophoresis.
Cell Culture and Transfection
This protocol describes the delivery of the in vitro transcribed mRNA into mammalian cells.
Materials:
-
Mammalian cell line (e.g., HEK293T, A549, HeLa, or THP-1)
-
Complete cell culture medium
-
Transfection reagent (e.g., Lipofectamine™ MessengerMAX™)
-
Opti-MEM™ Reduced Serum Medium
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.
-
Complex Formation:
-
Dilute the purified mRNA in Opti-MEM™.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™.
-
Combine the diluted mRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for the formation of mRNA-lipid complexes.
-
-
Transfection: Add the mRNA-lipid complexes to the cells in fresh culture medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 6, 12, 24, 48 hours) before analysis.
Quantification of Protein Expression (Luciferase Assay)
This protocol outlines the measurement of luciferase protein expression as a reporter for mRNA translation.
Materials:
-
Luciferase assay reagent (containing cell lysis buffer and luciferase substrate)
-
Luminometer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Lysis:
-
Wash the transfected cells with PBS.
-
Add the luciferase assay lysis buffer to each well and incubate for 15-20 minutes at room temperature to lyse the cells.
-
-
Luminometry:
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Add the luciferase substrate to the lysate.
-
Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase protein expressed.
-
-
Data Analysis: Normalize the luciferase activity to the total protein concentration in the lysate to account for differences in cell number.
Visualizing Key Processes
To better understand the experimental workflow and the underlying biological pathways, the following diagrams are provided.
Caption: Experimental workflow for evaluating protein expression from modified mRNA constructs.
Caption: Evasion of innate immune signaling by modified mRNA.
References
Safety Operating Guide
Navigating the Disposal of N1-Ethylpseudouridine: A Procedural Guide
Important Notice: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for N1-Ethylpseudouridine was not available. The following disposal procedures are based on the available safety information for the closely related compound, N1-Methylpseudouridine. While structurally similar, their properties and hazards may vary. This guide should be used as a starting point, and it is imperative to consult with your institution's environmental health and safety (EHS) department for final guidance.
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds like this compound are paramount to ensuring a safe and compliant laboratory environment. This document provides a step-by-step guide to its proper disposal, based on established safety protocols for similar molecules.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the potential hazards and have access to the necessary personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields.[1] | Protects against splashes and airborne particles. |
| Hand Protection | Protective gloves (e.g., nitrile).[1] | Prevents skin contact with the chemical. |
| Body Protection | Impervious clothing, such as a lab coat.[1] | Provides a barrier against accidental spills. |
| Respiratory Protection | Use in a well-ventilated area. A suitable respirator may be required depending on the scale of handling and potential for aerosolization.[1][2] | Minimizes inhalation of any dust or vapors. |
Always handle this compound in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1][2] Avoid the formation of dust and aerosols.[1]
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of N1-Methylpseudouridine, and by extension this compound, is through a licensed professional waste disposal service.[2]
-
Containment:
-
Labeling:
-
Clearly label the waste container with the chemical name ("this compound waste") and any other identifiers required by your institution and local regulations.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[2]
-
-
Professional Disposal:
Important Considerations:
-
Do not dispose of this compound down the drain or into waterways.[1][2][3]
-
Contaminated packaging should be disposed of in the same manner as the unused product.[2]
-
Always adhere to local, state, and federal regulations regarding chemical waste disposal.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling N1-Ethylpseudouridine
Disclaimer: This document provides guidance on the safe handling of N1-Ethylpseudouridine based on information available for the closely related compound, N1-Methylpseudouridine. A specific Safety Data Sheet (SDS) for this compound was not available at the time of publication. Researchers must conduct a thorough risk assessment for their specific use case and consult their institution's safety office.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
-
Harmful if swallowed. [1]
-
Causes skin irritation. [1]
-
Causes serious eye irritation. [1]
-
May cause respiratory irritation. [1]
To mitigate these risks, the following personal protective equipment is mandatory:
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety goggles | With side-shields to protect against splashes.[1] |
| Hand Protection | Protective gloves | Chemically resistant (e.g., nitrile) gloves. |
| Skin and Body Protection | Laboratory coat | To prevent skin contact.[2] |
| Impervious clothing | As needed for larger quantities or splash potential.[1] | |
| Respiratory Protection | Suitable respirator | Required when working with powders outside of a ventilated enclosure or if aerosols may be generated. A NIOSH-approved respirator is recommended.[1][3] |
Safe Handling Procedures
Adherence to proper handling procedures is critical to minimize exposure and ensure a safe working environment.
2.1. Engineering Controls:
-
Use a chemical fume hood or other approved ventilated enclosure, especially when handling the solid form or preparing solutions.[1]
-
Ensure an accessible safety shower and eye wash station are nearby.[1]
2.2. Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing (for solid form):
-
Solution Preparation:
-
Add the solid to the solvent slowly to avoid splashing.
-
If the solution requires heating, do so in a controlled manner within the fume hood.
-
-
General Use:
Accidental Release and First Aid Measures
3.1. Accidental Release:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For spills, prevent further leakage if it is safe to do so.[4] Do not let the product enter drains.[3]
-
Clean-up:
-
Solid spills: Gently sweep up the material to avoid creating dust and place it in a labeled, sealed container for disposal.[3]
-
Liquid spills: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a labeled, sealed container for disposal.[1]
-
Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.[1]
-
3.2. First Aid:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[1][3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3] |
Storage and Disposal
4.1. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
The recommended storage temperature is typically -20°C or below.[3][5]
4.2. Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations.[3]
-
Do not dispose of down the drain or with regular trash.
-
Contaminated packaging should be disposed of in the same manner as the chemical waste.[3]
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound in a research setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
